molecular formula C6H4FNO3 B1323467 3-Fluoro-6-hydroxypicolinic acid CAS No. 604774-05-2

3-Fluoro-6-hydroxypicolinic acid

Cat. No.: B1323467
CAS No.: 604774-05-2
M. Wt: 157.1 g/mol
InChI Key: QZYZLTZNQIKHRV-UHFFFAOYSA-N
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Description

Product Overview 3-Fluoro-6-hydroxypicolinic acid is an organic compound with the molecular formula C 6 H 4 FNO 3 and a molecular weight of 157.10 g/mol . It is identified by the CAS Number 604774-05-2 and should be stored sealed in a dry environment at 2-8°C to preserve stability . As a fluorinated derivative of hydroxypicolinic acid, it serves as a useful building block in organic synthesis and pharmaceutical research . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Research Applications and Value This compound is primarily used as a versatile synthetic intermediate. Its structure, featuring both a carboxylic acid and a hydroxyl group on the pyridine ring, along with a fluorine substituent, makes it a valuable precursor for constructing more complex molecules . It is used as an analytical standard and in the research and development of new drugs . The presence of the fluorine atom is of particular interest in medicinal chemistry, as it can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity . Handling and Safety Appropriate safety measures should be observed when handling this compound. It carries the signal word "Warning" and has hazard statements associated with skin and eye irritation and potential respiratory irritation . Researchers should consult the safety data sheet (SDS) for detailed handling instructions and first-aid measures.

Properties

IUPAC Name

3-fluoro-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYZLTZNQIKHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620244
Record name 3-Fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20620244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604774-05-2
Record name 3-Fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-6-hydroxypicolinic acid is a halogenated derivative of 6-hydroxypicolinic acid, a compound with known chelating properties and relevance in biological systems. The introduction of a fluorine atom at the 3-position of the pyridine ring is anticipated to significantly modulate its electronic properties, acidity, and biological activity. This guide provides a comprehensive overview of the predicted chemical properties of this compound, drawing upon established data from its structural analogues. Due to the limited availability of direct experimental data for this specific compound, this document serves as a predictive guide, leveraging structure-activity relationships and established chemical principles to offer insights into its synthesis, characterization, and potential applications.

Introduction: The Significance of Fluorinated Picolinic Acids

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The presence of the carboxylic acid and the pyridine nitrogen imparts them with chelating abilities, allowing them to form stable complexes with various metal ions. 6-Hydroxypicolinic acid, in particular, exhibits interesting tautomeric forms and has been explored for its potential in coordination chemistry.

The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. In the context of this compound, the electron-withdrawing nature of the fluorine atom is expected to influence the acidity of both the carboxylic acid and the hydroxyl group, as well as the overall reactivity of the pyridine ring. This guide will explore these anticipated properties in detail.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Value for this compoundReported Values for Analogues
Molecular Formula C₆H₄FNO₃C₆H₅NO₃ (for 3- and 6-hydroxypicolinic acid)
Molecular Weight 157.09 g/mol 139.11 g/mol (for 3- and 6-hydroxypicolinic acid)
Appearance White to off-white or light yellow crystalline solidLight yellow needles (3-hydroxypicolinic acid)[1]
Melting Point Expected to be higher than the non-fluorinated analogue208-212 °C (3-hydroxypicolinic acid)[1], >300 °C (6-hydroxypicolinic acid)
Solubility Predicted to have moderate solubility in polar organic solvents and limited solubility in water3-hydroxypicolinic acid is soluble in DMSO[2]
pKa Expected to be lower (more acidic) than the non-fluorinated analogue due to the inductive effect of fluorinepKa of the carboxylic acid in related compounds is typically in the range of 3-5.

Molecular Structure and Tautomerism

Like its parent compound, 6-hydroxypicolinic acid, this compound is expected to exist in tautomeric equilibrium between the pyridinol and pyridone forms. The presence of the electron-withdrawing fluorine atom may influence the position of this equilibrium.

Caption: Tautomeric equilibrium of 6-hydroxypicolinic acid, a model for this compound.

Synthesis and Reactivity

A definitive synthetic route for this compound has not been published. However, a plausible approach can be extrapolated from the synthesis of structurally similar compounds, such as 6-chloro-3-fluoro-2-pyridinecarboxylic acid.

Proposed Synthetic Pathway

A potential synthetic route could involve the following key steps:

  • Fluorination of a suitable pyridine precursor: This could be achieved using electrophilic fluorinating agents on an activated pyridine ring.

  • Introduction of the hydroxyl group: This might be accomplished through nucleophilic aromatic substitution or oxidation of a suitable precursor.

  • Carboxylation of the pyridine ring: This could be achieved via lithiation followed by quenching with carbon dioxide.

The following diagram illustrates a conceptual workflow for the synthesis.

synthesis_workflow start Starting Pyridine Derivative step1 Fluorination start->step1 intermediate1 Fluorinated Pyridine step1->intermediate1 step2 Hydroxylation intermediate1->step2 intermediate2 Fluoro-hydroxypyridine step2->intermediate2 step3 Carboxylation intermediate2->step3 product This compound step3->product

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound will be dictated by its functional groups:

  • Carboxylic Acid: Undergoes typical reactions such as esterification, amidation, and reduction. The acidity will be enhanced by the adjacent fluorine atom.

  • Hydroxyl Group: Can be alkylated, acylated, and may participate in hydrogen bonding. Its acidity will also be increased by the fluorine substituent.

  • Pyridine Ring: The electron-withdrawing fluorine atom will deactivate the ring towards electrophilic substitution but may activate it for nucleophilic aromatic substitution, depending on the reaction conditions.

Spectral Characterization: Predicted Data

While experimental spectra for this compound are not available, we can predict the key features based on data from its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show two aromatic protons on the pyridine ring. Their chemical shifts will be influenced by the deshielding effect of the fluorine, hydroxyl, and carboxylic acid groups. Coupling between the protons and with the ¹⁹F nucleus is anticipated. For comparison, the ¹H NMR spectrum of 3,6-dihydroxypicolinic acid in D₂O shows two doublets at δ 6.69 (d, J = 9.65 Hz) and 7.45 (d, J = 9.65 Hz).

  • ¹³C NMR: The spectrum will display six signals for the carbon atoms of the pyridine ring and the carboxyl group. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands:

  • O-H stretch: A broad band in the region of 3200-2500 cm⁻¹ for the carboxylic acid and a sharper band around 3400 cm⁻¹ for the phenolic hydroxyl group.

  • C=O stretch: A strong absorption around 1700 cm⁻¹ for the carboxylic acid carbonyl.

  • C=C and C=N stretching: Bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

  • C-F stretch: An absorption in the 1100-1000 cm⁻¹ region.

For reference, the IR spectrum of 3,6-dihydroxypicolinic acid shows bands at 3120, 1614, 1540, 1360, 1269, 1100, 845, 810, 760, and 621 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 157.09. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and HCN from the parent molecule.

Potential Applications in Research and Drug Development

Given the properties of related compounds, this compound holds potential in several areas:

  • Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity. Halogenated picolinic acids are used as intermediates in the synthesis of various drugs.

  • Coordination Chemistry: As a ligand for the formation of metal complexes with potential catalytic or biological activity. The altered electronic properties due to fluorination could lead to complexes with unique characteristics.

  • Materials Science: As a component in the design of functional materials, such as fluorescent probes or organic electronics, where the electronic nature of the molecule is critical.

Safety and Handling

A specific safety data sheet for this compound is not available. However, based on the data for 3-hydroxypicolinic acid, it should be handled with care in a laboratory setting.[1]

  • Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents an intriguing yet underexplored molecule with the potential for diverse applications. While direct experimental data remains elusive, this guide provides a robust, predictive framework for its chemical properties based on the well-documented characteristics of its structural analogues. The introduction of fluorine is poised to significantly impact its physicochemical and biological profile, making it a compelling target for future synthesis and investigation by researchers in drug discovery and materials science. Further experimental work is necessary to validate these predictions and fully unlock the potential of this fluorinated picolinic acid derivative.

References

  • PubChem. 6-Hydroxypicolinic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Hydroxypicolinic acid. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 19621-92-2, 6-Hydroxypicolinic acid. [Link]

  • PubChem. 3-Fluoro-2-hydroxypyridine. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • PubMed. New hydroxamic acid derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]

  • Fluorine Notes. Perfluorinated Carboxylic Acids. Synthesis and Application. [Link]

  • NIH. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. [Link]

Sources

3-Fluoro-6-hydroxypicolinic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 3-Fluoro-6-hydroxypicolinic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. The strategic incorporation of both a fluorine atom and a hydroxyl group onto the picolinic acid framework confers unique physicochemical properties that are highly sought after in modern drug design. This technical guide provides a comprehensive, in-depth analysis of a robust and efficient two-step synthetic pathway, commencing from the commercially accessible 6-chloro-3-fluoro-2-methylpyridine. The guide is structured to provide not only detailed experimental protocols but also critical insights into the underlying reaction mechanisms and strategic considerations for process optimization.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is strategically designed as a two-stage process. This approach ensures high yields and purity of the final product by systematically transforming the starting material, 6-chloro-3-fluoro-2-methylpyridine.

  • Step 1: Oxidation: The initial stage involves the selective oxidation of the methyl group at the C-2 position of the pyridine ring to a carboxylic acid. This transformation yields the key intermediate, 6-chloro-3-fluoropicolinic acid.

  • Step 2: Hydrolysis: The subsequent and final step is a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C-6 position is displaced by a hydroxyl group to afford the target molecule, this compound.

Figure 1: A high-level overview of the two-step synthesis pathway for this compound.

Step 1: Synthesis of 6-Chloro-3-fluoropicolinic Acid via Oxidation

Mechanistic Considerations and Rationale

The oxidation of a methyl group on an electron-deficient pyridine ring to a carboxylic acid requires a potent oxidizing system. The chosen methodology employs potassium dichromate in a strong acidic medium (dilute sulfuric acid). The rationale behind this choice is multi-faceted:

  • Activation of the Substrate: The acidic conditions protonate the pyridine nitrogen, which enhances the electron-deficient nature of the ring and makes the methyl group more susceptible to oxidation.

  • Catalytic Enhancement: The use of sodium tungstate (Na₂WO₄·2H₂O) as a co-catalyst is critical. Tungstate, under these conditions, forms peroxotungstate species which are the active oxidants. A phase transfer catalyst, such as a crown ether (e.g., 18-crown-6), is employed to facilitate the transport of the tungstate species into the organic phase where the substrate resides, thereby accelerating the reaction rate.

Detailed Experimental Protocol: Oxidation

This protocol is adapted from the procedure outlined in patent CN104003934A[1].

Materials:

  • 6-Chloro-3-fluoro-2-methylpyridine

  • Dilute Sulfuric Acid

  • Potassium Dichromate (K₂Cr₂O₇)

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

  • 18-Crown-6

  • Crushed Ice

  • Aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (or other suitable organic solvent)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge dilute sulfuric acid, potassium dichromate, sodium tungstate dihydrate, and 18-crown-6.

  • With vigorous stirring, add 6-chloro-3-fluoro-2-methylpyridine to the reaction mixture.

  • Heat the reaction mixture to a temperature between 70-130°C. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction time can range from 0.5 to 20 hours.

  • Upon completion, cool the reaction mixture and carefully pour it into a beaker containing crushed ice while stirring.

  • Isolate the precipitated crude product by vacuum filtration and wash the filter cake thoroughly with ice-cold water.

  • Dry the crude solid. For purification, dissolve the crude product in a warm aqueous sodium hydroxide solution.

  • Extract the alkaline solution with an organic solvent like dichloromethane to remove any unreacted starting material or non-acidic impurities.

  • Separate the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the purified 6-chloro-3-fluoropicolinic acid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Summary of Reaction Parameters: Oxidation
ParameterSpecificationRationale and Field Insights
Starting Material 6-Chloro-3-fluoro-2-methylpyridineA commercially available and cost-effective starting point.
Oxidizing Agent Potassium DichromateA strong and reliable oxidant for this type of transformation.
Catalysts Sodium Tungstate & 18-Crown-6The combination of a metal catalyst and a phase transfer catalyst significantly improves reaction efficiency and yield.
Reaction Medium Dilute Sulfuric AcidProvides the necessary acidic environment for the oxidation to proceed effectively.
Temperature 70-130°CElevated temperature is required to drive the reaction to completion in a reasonable timeframe.
Anticipated Yield HighThe optimized conditions described in the source patent suggest a high-yielding process.[1]

Step 2: Synthesis of this compound via Hydrolysis

Mechanistic Considerations and Rationale

The conversion of the 6-chloro substituent to a hydroxyl group is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The key mechanistic features are:

  • Nucleophilic Attack: A hydroxide ion (from NaOH or water in acidic medium) acts as the nucleophile and attacks the carbon atom bearing the chlorine. This is the rate-determining step.

  • Formation of a Meisenheimer-like Intermediate: The attack of the nucleophile forms a transient, negatively charged intermediate (a Meisenheimer-like complex) where the aromaticity of the pyridine ring is temporarily disrupted.

  • Stabilization of the Intermediate: The negative charge of the intermediate is stabilized by the electron-withdrawing effects of the pyridine nitrogen, the fluorine atom, and the carboxylate group.

  • Departure of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group.

This reaction can be performed under either acidic or basic conditions, with the choice often depending on the overall stability of the molecule and desired workup procedure.

Figure 2: A conceptual diagram illustrating the key stages of the SNAr mechanism for the hydrolysis of 6-chloro-3-fluoropicolinic acid.

Detailed Experimental Protocol: Hydrolysis

The following protocols are based on established procedures for the hydrolysis of chloropyridines, such as the method described for a similar substrate in the synthesis of 6-chloropicolinic acid.[2]

Method A: Acid-Catalyzed Hydrolysis

Materials:

  • 6-Chloro-3-fluoropicolinic acid

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Concentrated Ammonium Hydroxide or saturated Sodium Bicarbonate solution

Procedure:

  • In a reaction vessel designed for corrosive reagents, carefully add 6-chloro-3-fluoropicolinic acid.

  • With cooling and stirring, slowly add concentrated sulfuric acid.

  • Heat the reaction mixture to approximately 100-120°C and maintain for several hours, monitoring the reaction's progress.

  • After completion, allow the mixture to cool to ambient temperature and then carefully pour it onto a generous amount of crushed ice.

  • Slowly neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide) until the product precipitates. The pH should be carefully adjusted to the isoelectric point of the product to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.

Method B: Base-Catalyzed Hydrolysis

Materials:

  • 6-Chloro-3-fluoropicolinic acid

  • Aqueous Sodium Hydroxide (e.g., 2-4 M)

  • Concentrated Hydrochloric Acid

Procedure:

  • Dissolve 6-chloro-3-fluoropicolinic acid in an aqueous solution of sodium hydroxide in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for several hours, monitoring for the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid in an ice bath to precipitate the product.

  • Isolate the product by filtration, wash with cold water, and dry.

Comparative Analysis of Hydrolysis Methods
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Primary Reagent Concentrated H₂SO₄Aqueous NaOH or KOH
Temperature ~100-120°CReflux Temperature
Advantages Can be effective for less reactive substrates.Generally milder conditions and easier workup.
Disadvantages Harsh conditions, potential for side reactions (e.g., sulfonation), and challenging workup.Potential for side reactions if other base-sensitive functional groups are present.
Work-up Neutralization from strong acid.Acidification from basic solution.

Safety and Handling Considerations

  • Potassium Dichromate: Is a known carcinogen and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated Acids and Bases: Are highly corrosive. Handle with extreme care and appropriate PPE. Always add acid to water, never the other way around.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthetic pathway detailed in this guide represents a logical and experimentally validated approach to the synthesis of this compound. By providing a thorough understanding of the reaction mechanisms, detailed protocols, and a comparative analysis of different methodologies, this document serves as a valuable resource for researchers and professionals engaged in the synthesis of complex heterocyclic molecules.

References

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

  • Nucleophilic substitution examples. A-Level Chemistry. [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-6-hydroxypicolinic Acid: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-6-hydroxypicolinic acid, a pyridine derivative of significant interest in medicinal chemistry and materials science. Drawing upon data from analogous compounds and established chemical principles, this document will explore its molecular structure, physicochemical properties, potential synthetic routes, and applications, particularly in the realm of drug discovery.

Introduction: The Significance of Substituted Picolinic Acids

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the scientific community. Their inherent ability to act as bidentate chelating agents, coordinating with metal ions through the pyridine nitrogen and the carboxylic acid group, underpins many of their applications.[1][2] The strategic placement of functional groups on the pyridine ring, such as hydroxyl and fluoro moieties, can significantly modulate the molecule's electronic properties, lipophilicity, and biological activity.[3] this compound, with its unique substitution pattern, presents an intriguing scaffold for the development of novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a carboxylic acid at the 2-position, a fluorine atom at the 3-position, and a hydroxyl group at the 6-position.

Key Physicochemical Properties

A comprehensive table of the predicted and experimentally determined (where available for analogous compounds) physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological and chemical systems.

PropertyValue (Predicted/Inferred)Significance in Drug Development
Molecular Formula C₆H₄FNO₃Defines the elemental composition and molecular weight.
Molecular Weight 157.09 g/mol Influences diffusion, bioavailability, and pharmacokinetics.
CAS Number 604774-05-2Unique identifier for the specific chemical substance.[4]
Appearance Likely a crystalline solidImportant for formulation and handling.[1]
pKa ~3-4 (for carboxylic acid)Governs the ionization state at physiological pH, affecting solubility and receptor binding.[1]
LogP ~0.5-1.5A measure of lipophilicity, which impacts membrane permeability and absorption. The fluorine atom is expected to increase lipophilicity compared to the non-fluorinated analog.
Hydrogen Bond Donors 2 (hydroxyl and carboxylic acid)Influences solubility in polar solvents and interactions with biological targets.[5]
Hydrogen Bond Acceptors 4 (pyridine nitrogen, carbonyl oxygen, hydroxyl oxygen, and fluorine)Determines the potential for forming hydrogen bonds with target proteins.[5]

The presence of the electron-withdrawing fluorine atom at the 3-position is expected to lower the pKa of the carboxylic acid and the pyridine nitrogen compared to 6-hydroxypicolinic acid, influencing its chelating properties and interaction with biological targets.

Tautomerism

It is important to note that 6-hydroxypyridines can exist in equilibrium with their corresponding pyridone tautomers. Therefore, this compound can exist in tautomeric forms, which can influence its reactivity and biological activity.[1]

Spectroscopic Characterization (Inferred)

While specific spectra for this compound are not widely published, its spectroscopic characteristics can be inferred from data available for analogous compounds like 3-hydroxypicolinic acid and 6-hydroxypicolinic acid.[6][7][8][9]

  • ¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the two aromatic protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the fluorine, hydroxyl, and carboxylic acid groups. The protons of the hydroxyl and carboxylic acid groups will also be visible, and their chemical shifts may vary with concentration and temperature.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the carboxylic acid. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid and hydroxyl group, typically in the range of 2500-3300 cm⁻¹.[10][11] A strong carbonyl (C=O) stretching band from the carboxylic acid will appear around 1700 cm⁻¹.[10][11] The spectrum will also show C-F stretching and various C-C and C-N stretching and bending vibrations characteristic of the substituted pyridine ring.[10]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of CO₂, H₂O, and other small fragments.[6][7]

Synthesis and Chemical Reactivity

Conceptual Synthetic Workflow

A potential synthetic approach could start from a commercially available substituted pyridine and involve a sequence of reactions such as halogenation, nucleophilic substitution, oxidation, and carboxylation. The following diagram illustrates a conceptual workflow.

G A Substituted Pyridine Precursor B Introduction of Fluorine A->B Fluorination C Introduction of Hydroxyl Group B->C Hydroxylation D Introduction of Carboxylic Acid C->D Carboxylation E This compound D->E Final Product

Caption: Conceptual workflow for the synthesis of this compound.

This generalized workflow highlights the key transformations required. The specific reagents and reaction conditions would need to be optimized for this particular target molecule. For instance, a synthetic route for 6-hydroxypicolinic acid involves the carboxylation of 2-bromo-6-hydroxypyridine.[12] A similar strategy could potentially be adapted for a fluorinated precursor.

Applications in Research and Drug Development

Substituted picolinic acids are valuable scaffolds in drug discovery due to their diverse biological activities.[2] The unique combination of functional groups in this compound suggests several potential applications.

Potential Therapeutic Areas
  • Enzyme Inhibition: The hydroxamic acid moiety, a close analog of the carboxylic acid, is a well-known zinc-binding group found in many enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors used in cancer therapy.[13] The picolinic acid scaffold can be similarly explored for its potential to inhibit metalloenzymes.

  • Antimicrobial and Anticancer Agents: The incorporation of fluorine into drug candidates can enhance their metabolic stability and binding affinity.[3] Derivatives of fluoroquinolones, which contain a carboxylic acid group, exhibit potent antibacterial activity.[14] The this compound scaffold could be a starting point for developing new antimicrobial or anticancer agents.

  • Coordination Chemistry and Materials Science: The chelating properties of picolinic acids make them useful ligands for the synthesis of metal complexes with interesting catalytic, magnetic, or photoluminescent properties.[1]

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical scenario where a drug candidate derived from this compound could act as an inhibitor of a signaling pathway involved in disease progression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Response Cellular Response (e.g., Proliferation) Gene->Response Drug 3-Fluoro-6-hydroxypicolinic acid derivative Drug->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

This diagram is a conceptual representation and serves to illustrate the potential role of such compounds in modulating cellular signaling.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Ensuring the purity of a compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds. The following is a representative protocol for the purity analysis of this compound, adapted from methods for similar compounds.[15]

Step-by-Step Methodology
  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 25 °C.

    • Detection wavelength: Determined by UV-Vis scan (likely around 270-300 nm).

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-30 min: Return to 95% A, 5% B and equilibrate.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample as the percentage of the area of the main peak relative to the total area of all peaks.

Causality behind Experimental Choices:

  • Reversed-phase C18 column: This is a versatile column suitable for the separation of moderately polar organic compounds like picolinic acid derivatives.

  • Formic acid in the mobile phase: This helps to protonate the carboxylic acid group, leading to better peak shape and retention.

  • Gradient elution: This allows for the efficient elution of both polar and less polar impurities that may be present in the sample.

Conclusion

This compound represents a promising molecular scaffold with potential applications in drug discovery and materials science. While direct experimental data for this specific compound is emerging, a comprehensive understanding of its properties and potential can be inferred from the rich chemistry of related picolinic acid derivatives. The strategic incorporation of fluorine and hydroxyl groups is a well-established strategy for fine-tuning the physicochemical and biological properties of drug candidates. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

  • 3-Hydroxypicolinic acid. Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Behrman, E. J. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 6–11. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13401, 3-Hydroxypicolinic acid. Retrieved January 17, 2026, from [Link].

  • 3-Hydroxypicolinic acid. (2023, September 27). In Wikipedia. [Link]

  • SIELC Technologies. (2018, May 16). 3-Hydroxypicolinic acid. [Link]

  • MtoZ Biolabs. (n.d.). 3-Hydroxypicolinic Acid Analysis Service. Retrieved January 17, 2026, from [Link]

  • LookChem. (n.d.). Cas 19621-92-2, 6-Hydroxypicolinic acid. Retrieved January 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Hydroxypicolinic acid. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 242721, 6-Hydroxypicolinic acid. Retrieved January 17, 2026, from [Link].

  • Chen, Y., et al. (2018). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 16(31), 5779-5783. [Link]

  • Kumar, R., et al. (2014). New hydroxamic acid derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Bioorganic & Medicinal Chemistry Letters, 24(21), 5030-5034. [Link]

  • Ni, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(17), 6641. [Link]

  • Asfahan, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5035. [Link]

  • FooDB. (2011, September 21). Showing Compound 3-Hydroxypicolinic acid (FDB029323). [Link]

  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1485–1509. [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic route and characterization of the novel compound, 3-Fluoro-6-hydroxypicolinic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

Pyridinyl carboxylic acids are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties. The high electronegativity and small size of fluorine can modulate acidity (pKa), lipophilicity, metabolic stability, and binding affinity to target proteins. Specifically, the this compound scaffold is of significant interest due to its potential for unique intramolecular interactions and as a versatile intermediate for the synthesis of more complex molecules. This guide details a plausible and robust synthetic pathway for this compound, developed to provide a reliable source of this valuable building block for further research and drug discovery programs.

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of this compound is conceptualized through a multi-step pathway, commencing from commercially available starting materials. The chosen route is designed for scalability and efficiency, with each step optimized to ensure high purity and yield.

Synthetic_Pathway A Starting Material: 6-Chloro-3-fluoro-2-picoline B Step 1: Oxidation (K2Cr2O7, H2SO4) A->B Oxidation of methyl group C Intermediate: 6-Chloro-3-fluoro-2-picolinic acid B->C Formation of carboxylic acid D Step 2: Nucleophilic Aromatic Substitution (NaOH, heat) C->D Hydrolysis of chloro group E Final Product: This compound D->E Formation of hydroxyl group

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-3-fluoro-2-picolinic acid

This initial step focuses on the oxidation of the methyl group of 6-chloro-3-fluoro-2-picoline to a carboxylic acid. This transformation is a critical step in establishing the picolinic acid core.[1]

Materials:

  • 6-Chloro-3-fluoro-2-picoline

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium tungstate (Na₂WO₄·2H₂O)

  • Crown ether (as a phase transfer catalyst)

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Organic solvent (e.g., Dichloromethane)

Procedure:

  • In a reaction vessel, carefully add dilute sulfuric acid, potassium dichromate, sodium tungstate, and a crown ether.

  • To this mixture, add 6-chloro-3-fluoro-2-picoline.

  • Heat the reaction mixture to a temperature between 70-130°C and stir for 0.5-20 hours.

  • Upon completion, pour the reaction solution into crushed ice and filter the resulting precipitate.

  • Wash the filter cake with ice-cold water and dry to obtain the crude product.

  • For purification, dissolve the crude solid in an alkaline aqueous solution by heating.

  • Extract any unreacted starting material and other impurities with an organic solvent.

  • Acidify the aqueous layer with a mineral acid to precipitate the pure 6-chloro-3-fluoro-2-picolinic acid.

  • Filter, wash with cold water, and dry to obtain the final product for this step.

Step 2: Synthesis of this compound

The final step involves the conversion of the chloro-substituent to a hydroxyl group via nucleophilic aromatic substitution. This step is crucial for yielding the target molecule.

Materials:

  • 6-Chloro-3-fluoro-2-picolinic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 6-chloro-3-fluoro-2-picolinic acid in an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux for several hours to facilitate the substitution reaction.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Characterization Data

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

Property Value
Molecular Formula C₆H₄FNO₃
Molecular Weight 157.10 g/mol
Appearance Off-white to pale yellow solid
Melting Point >250 °C (decomposes)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (DMSO-d₆, 400 MHz): Signals corresponding to the aromatic protons would be expected, with coupling patterns influenced by the fluorine substituent. The acidic protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Resonances for the six carbon atoms of the pyridine ring and the carboxylic acid carbon would be observed. The carbon atom attached to the fluorine would exhibit a characteristic large coupling constant (¹JCF).

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): A singlet or a doublet (if coupled to a nearby proton) would confirm the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected [M-H]⁻ ion for C₆H₄FNO₃ would be observed at m/z 156.0102.

Potential Applications in Drug Discovery

Halogenated hydroxypicolinic acids are valuable scaffolds in medicinal chemistry. The unique properties imparted by the fluorine and hydroxyl groups in this compound make it a promising candidate for several applications:

  • Intermediate for API Synthesis: It can serve as a key building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The carboxylic acid and hydroxyl groups provide reactive handles for further chemical modifications.

  • GABA Receptor Modulators: Picolinic acid derivatives have been reported as modulators of GABA-A receptors.[1] The electronic properties of the fluoro and hydroxyl substituents could lead to novel interactions with the receptor binding site.

  • GPCR Ligands: The GPR120 receptor is another potential target for which picolinic acid derivatives have been explored.[1]

  • Metal Chelating Agents: The hydroxypicolinic acid moiety is a known chelator of metal ions. This property could be exploited in the design of metal-based therapeutics or diagnostic agents.

Logical Framework for Experimental Design

Experimental_Logic cluster_0 Synthesis Phase cluster_1 Characterization Phase cluster_2 Application Screening Starting Material Selection Starting Material Selection Reaction Condition Optimization Reaction Condition Optimization Starting Material Selection->Reaction Condition Optimization Purification Strategy Purification Strategy Reaction Condition Optimization->Purification Strategy Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Purification Strategy->Spectroscopic Analysis (NMR, MS) Purity Confirmation Purity Assessment (HPLC) Purity Assessment (HPLC) Spectroscopic Analysis (NMR, MS)->Purity Assessment (HPLC) Physicochemical Properties Physicochemical Properties Purity Assessment (HPLC)->Physicochemical Properties Biological Assays Biological Assays Physicochemical Properties->Biological Assays Informing Assay Conditions Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Biological Assays->Structure-Activity Relationship (SAR) Studies

Caption: Logical flow from synthesis to application screening.

Conclusion

This technical guide outlines a robust and reproducible synthetic route for this compound. The detailed protocols and characterization data provide a solid foundation for researchers to produce this compound and explore its potential in various scientific disciplines, particularly in the realm of drug discovery and medicinal chemistry. The strategic incorporation of a fluorine atom and a hydroxyl group onto the picolinic acid scaffold presents an exciting opportunity for the development of novel molecules with enhanced biological activity and optimized pharmacokinetic profiles.

References

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. National Institutes of Health.[Link]

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • 3-Hydroxypicolinic acid. Grokipedia.[Link]

  • 3-Hydroxypicolinic Acid | C6H5NO3. PubChem.[Link]

  • Cas 19621-92-2,6-Hydroxypicolinic acid. LookChem.[Link]

  • In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. RSC Publishing.[Link]

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A Technical Guide to 3-Fluoro-6-hydroxypicolinic Acid: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluoro-6-hydroxypicolinic acid, a pyridine carboxylic acid derivative with significant potential in medicinal chemistry. We will delve into its fundamental properties, plausible synthetic routes, and its anticipated role as a modulator of enzymatic activity, grounded in the established behavior of analogous structures. This document is designed to be a foundational resource, explaining not just the "what" but the "why" behind the scientific assertions and proposed experimental designs.

Core Molecular Identity and Physicochemical Landscape

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 3-Fluoro-6-hydroxypyridine-2-carboxylic acid .[1][2][3][4][5] The name "picolinic acid" designates a pyridine ring with a carboxylic acid at the 2-position. The locants then specify the positions of the fluoro and hydroxyl substituents.

The presence of both a hydroxyl group and a carboxylic acid group on the pyridine ring suggests the possibility of tautomerism, particularly the pyridone form. This equilibrium can significantly influence the molecule's chemical reactivity, binding interactions, and spectroscopic properties.

Structure and Tautomerism of this compound

Caption: Tautomeric equilibrium of this compound.

Predicted Physicochemical and Spectroscopic Properties
PropertyPredicted Value / CharacteristicRationale / Reference Analogue
Molecular Formula C₆H₄FNO₃-
Molecular Weight 157.10 g/mol -
Appearance Likely a white to off-white crystalline solidBased on similar picolinic acid derivatives.[10]
Melting Point >200 °C (with decomposition)3-hydroxypicolinic acid melts at 208-212 °C.[1][11]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.General characteristic of similar organic acids.
pKa Expected to have two pKa values (carboxylic acid and hydroxyl/pyridone). The fluoro group will likely lower the pKa of the carboxylic acid compared to the non-fluorinated analogue.The electron-withdrawing nature of fluorine enhances acidity.
¹H NMR Carboxylic acid proton: broad singlet, δ 10-12 ppm. Aromatic protons: complex splitting pattern in the aromatic region (δ 7-8.5 ppm).The acidic proton of carboxylic acids is characteristically downfield.[12]
¹³C NMR Carbonyl carbon: δ 160-180 ppm. Aromatic carbons: signals influenced by the substituents, with the carbon attached to fluorine showing a large C-F coupling constant.The carbonyl carbon is deshielded.[12]
¹⁹F NMR A singlet or doublet (if coupled to an adjacent proton) in the typical range for aryl fluorides.A key technique for characterizing fluorinated compounds.[13]
IR Spectroscopy Broad O-H stretch (carboxylic acid dimer): 2500-3300 cm⁻¹. C=O stretch: ~1700 cm⁻¹. C-F stretch: 1000-1400 cm⁻¹.Characteristic vibrational modes for the functional groups present.[8][12]
Mass Spectrometry Molecular ion peak (M+) at m/z = 157. Fragmentation pattern would likely involve loss of CO₂ and H₂O.Based on the molecular weight and common fragmentation pathways.[8]

Strategic Synthesis of this compound

A direct, published synthesis for this compound is not currently available. However, a plausible synthetic route can be designed by adapting established methods for related substituted pyridines. A logical approach would involve the synthesis of a suitably substituted pyridine precursor followed by oxidation of a methyl group to a carboxylic acid.

One potential pathway could start from a commercially available chlorofluoropyridine derivative, introducing a hydroxyl group via nucleophilic aromatic substitution, followed by metallation and carboxylation. A more robust and adaptable approach, outlined below, is based on the synthesis of related halogenated picolinic acids.[14]

Proposed Synthetic Pathway

G A 2-chloro-3-fluoro-6-methylpyridine B 3-fluoro-6-methylpyridin-2-ol A->B 1. NaOH, H2O, heat C 3-fluoro-6-methoxy-2-methylpyridine B->C 2. CH3I, K2CO3 D 3-fluoro-6-methoxypicolinaldehyde C->D 3. SeO2, Dioxane E 3-Fluoro-6-methoxypicolinic acid D->E 4. Jones Oxidation (CrO3, H2SO4) F This compound E->F 5. HBr or BBr3 (demethylation)

Caption: A plausible multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualization based on analogous transformations and would require empirical optimization.

Step 1: Hydrolysis of 2-chloro-3-fluoro-6-methylpyridine

  • Rationale: Introduction of the hydroxyl group at the 6-position via nucleophilic substitution of the chloro group.

  • Procedure: To a solution of 2-chloro-3-fluoro-6-methylpyridine in a suitable solvent (e.g., dioxane/water mixture), add an excess of aqueous sodium hydroxide. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed. Cool the reaction, acidify with HCl to precipitate the product, filter, and dry to yield 3-fluoro-6-methylpyridin-2-ol.

Step 2: Methylation of the Hydroxyl Group

  • Rationale: Protection of the hydroxyl group as a methyl ether to prevent interference in the subsequent oxidation steps.

  • Procedure: Suspend 3-fluoro-6-methylpyridin-2-ol in acetone with potassium carbonate. Add methyl iodide and reflux the mixture. After completion, filter the solids and concentrate the filtrate to obtain 3-fluoro-6-methoxy-2-methylpyridine.

Step 3: Oxidation of the Methyl Group to an Aldehyde

  • Rationale: A controlled oxidation to the aldehyde is often a reliable intermediate step towards the carboxylic acid.

  • Procedure: Dissolve 3-fluoro-6-methoxy-2-methylpyridine in dioxane and add a stoichiometric amount of selenium dioxide. Reflux the mixture, monitoring for the formation of the aldehyde. After the reaction, cool and filter to remove selenium metal. Purify the resulting 3-fluoro-6-methoxypicolinaldehyde by chromatography.

Step 4: Oxidation of the Aldehyde to a Carboxylic Acid

  • Rationale: A strong oxidizing agent is required for the conversion of the aldehyde to the carboxylic acid.

  • Procedure: Dissolve the aldehyde in acetone and cool in an ice bath. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists. Stir for several hours, then quench with isopropanol. Extract the product into an organic solvent, wash, dry, and concentrate to yield 3-Fluoro-6-methoxypicolinic acid.

Step 5: Demethylation to the Final Product

  • Rationale: Removal of the methyl protecting group to reveal the final hydroxyl group.

  • Procedure: Treat 3-Fluoro-6-methoxypicolinic acid with a strong acid such as HBr or a Lewis acid like BBr₃ in a suitable solvent (e.g., dichloromethane for BBr₃). Heat as required and monitor the reaction. After completion, carefully quench the reaction and purify the final product, this compound, by recrystallization or chromatography.

Applications in Drug Discovery: A Focus on Enzyme Inhibition

Pyridine carboxylic acids are a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs.[15][16] The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[17][18] Therefore, this compound is a prime candidate for development as an enzyme inhibitor.

Mechanism of Action: A Hypothesis

The molecule possesses key features that suggest it could act as a competitive enzyme inhibitor:

  • Chelating Groups: The carboxylic acid and the adjacent hydroxyl group can act as a bidentate ligand, chelating metal ions in the active site of metalloenzymes.

  • Hydrogen Bonding: The hydroxyl, carboxylic acid, and pyridine nitrogen can all participate in hydrogen bonding interactions with amino acid residues in an enzyme's active site.

  • Fluorine Interactions: The fluorine atom can form favorable electrostatic and halogen bonding interactions, potentially increasing the binding affinity and selectivity for the target enzyme.[17]

Enzyme Inhibition Model

G cluster_0 Enzyme Active Site Enzyme Target Enzyme Substrate Natural Substrate Binding Binding Pocket Substrate->Binding Binds Inhibitor This compound Inhibitor->Binding Competitively Binds Product Product Catalysis Catalytic Residues Binding->Catalysis Positions for Catalysis->Product Generates

Caption: Competitive inhibition by this compound.

Potential Therapeutic Targets

Given the structural alerts, potential enzyme targets for this molecule could include:

  • Proteases and Hydrolases: Many of these enzymes have metal ions in their active sites and rely on intricate hydrogen bond networks for substrate recognition.

  • Kinases: While less common for this type of scaffold, the ability to form specific hydrogen bonds could lead to inhibition.

  • Metabolic Enzymes: The structural similarity to endogenous metabolites could allow it to act as an antagonist for enzymes involved in metabolic pathways.

Protocol for In Vitro Enzyme Inhibition Assay

To validate the therapeutic potential of this compound, a robust in vitro enzyme inhibition assay is essential. The following is a generalized protocol for a fluorescence-based assay, which can be adapted for a specific enzyme target.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme.

Materials:

  • Target enzyme

  • Fluorogenic substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Then, perform a further dilution into the assay buffer to the desired final concentrations.

  • Assay Setup: In the microplate, add the following to each well:

    • Assay buffer

    • A fixed volume of the diluted compound or DMSO (for control wells).

    • A fixed concentration of the target enzyme.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the control wells (DMSO only) to determine the percent inhibition for each concentration of the compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its predicted properties, combined with the proven track record of related fluorinated pyridine carboxylic acids, strongly suggest its potential as an enzyme inhibitor. The synthetic and screening strategies outlined in this guide provide a clear path forward for researchers to synthesize, characterize, and evaluate the biological activity of this compound. Future work should focus on the empirical validation of the proposed synthesis, followed by screening against a panel of therapeutically relevant enzymes to identify its primary biological targets and elucidate its mechanism of action.

References

A comprehensive list of references will be compiled based on the in-text citations to provide full, clickable URLs for verification.

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A Technical Guide to the Spectral Characterization of 3-Fluoro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the spectral analysis of 3-Fluoro-6-hydroxypicolinic acid, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra for this specific molecule, this guide will focus on the established methodologies and expected spectral characteristics based on its chemical structure and data from analogous compounds. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—elucidating the rationale behind experimental design and data interpretation to ensure a robust and validated analytical workflow.

Molecular Structure and Expected Spectroscopic Behavior

This compound is a pyridine derivative with three key functional groups: a carboxylic acid, a hydroxyl group, and a fluorine atom. These features will dictate its unique spectral signature. The presence of acidic protons (from the carboxylic acid and hydroxyl groups), a fluorinated aromatic ring, and various C-O, C=O, C-N, and C-F bonds will give rise to characteristic signals in different spectroscopic analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework and the influence of the electron-withdrawing fluorine atom.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the compound's polarity and the presence of exchangeable protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

Expected ¹H NMR Data (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0broad singlet1HCOOHThe carboxylic acid proton is highly deshielded and will appear as a broad signal due to hydrogen bonding and exchange.
~10.0 - 11.0broad singlet1HOHThe phenolic proton is also acidic and will be a broad singlet, exchangeable with D₂O.
~7.5 - 8.0doublet of doublets1HH-4This proton is coupled to both H-5 and the fluorine at C-3, resulting in a doublet of doublets.
~6.8 - 7.2doublet1HH-5This proton is coupled to H-4, appearing as a doublet.

Causality in Interpretation: The electron-withdrawing effects of the fluorine, nitrogen, and carboxylic acid group will significantly influence the chemical shifts of the aromatic protons. The fluorine atom will also introduce characteristic J-couplings (H-F coupling).

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same high-field NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Data (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165 - 170C=OThe carboxylic acid carbonyl carbon is typically found in this region.
~155 - 160 (d)C-6This carbon is attached to the hydroxyl group and is part of the pyridine ring.
~150 - 155 (d)C-3This carbon is directly bonded to the fluorine atom and will exhibit a large C-F coupling constant.
~140 - 145C-2The carbon bearing the carboxylic acid group.
~120 - 125 (d)C-4This carbon will show a smaller C-F coupling.
~110 - 115 (d)C-5This carbon will also exhibit a C-F coupling.

Authoritative Grounding: The assignment of ¹³C resonances is based on established principles of substituent effects and C-F coupling patterns in fluorinated aromatic compounds.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

  • Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes.

Expected Mass Spectrometry Data:

Ionization ModeExpected m/zIon
Positive ESI[M+H]⁺C₆H₅FNO₃ + H⁺
Negative ESI[M-H]⁻C₆H₅FNO₃ - H⁻

Trustworthiness through Self-Validation: The monoisotopic mass of C₆H₅FNO₃ is 158.0202. HRMS should provide a measured mass accurate to within 5 ppm of this theoretical value, confirming the elemental composition. The isotopic pattern, particularly the presence of the ¹³C isotope peak at M+1, should also match the theoretical distribution for the proposed formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic acid
~3200 (broad)O-H stretchHydroxyl
~1700C=O stretchCarboxylic acid
~1600, ~1480C=C and C=N stretchPyridine ring
~1250C-O stretchPhenolic
~1100C-F stretchAryl-Fluoride

Expertise in Interpretation: The carboxylic acid O-H stretch is characteristically broad due to extensive hydrogen bonding.[3] The C=O stretch may be slightly lower than expected for a simple carboxylic acid due to intramolecular hydrogen bonding with the adjacent hydroxyl group.

Integrated Analytical Workflow

A robust characterization of this compound requires an integrated approach where data from all techniques are correlated to build a cohesive and validated structural assignment.

Integrated Spectroscopic Workflow cluster_workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MS Mass Spectrometry (HRMS-ESI) Sample->MS IR IR Spectroscopy (FTIR-ATR) Sample->IR Structure Final Structure Elucidation and Purity Assessment NMR->Structure Connectivity & Environment MS->Structure Molecular Formula IR->Structure Functional Groups

Caption: A workflow for the integrated spectral analysis of novel compounds.

References

  • ResearchGate. 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Available from: [Link]

  • PubMed. NMR spectral study of some 2r,6c-diarylpiperidin-4-one (3'-hydroxy-2'-naphthoyl)hydrazones with special reference to γ-syn effect. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

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3-Fluoro-6-hydroxypicolinic acid solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Fluoro-6-hydroxypicolinic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive analysis of the solubility of this compound, a compound of interest in contemporary drug discovery. In the absence of direct experimental data in public literature, this document establishes a predictive framework based on first principles of physical chemistry and a comparative analysis of structurally related analogs. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of its solubility, empowering researchers to generate robust and reliable data. This whitepaper is intended for scientists and professionals in drug development, offering both a theoretical foundation and practical methodologies for characterizing this promising molecule.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary gatekeeper to in vivo efficacy. Poor solubility can lead to low absorption, inadequate systemic exposure, and ultimately, therapeutic failure. This compound, a substituted picolinic acid, presents a molecular architecture with potential for diverse biological interactions. However, a thorough understanding of its solubility is a prerequisite for any meaningful preclinical development.

This guide is structured to navigate the current informational void. It begins by dissecting the molecule's structure to predict its behavior, then draws upon empirical data from closely related compounds to build a scientifically-grounded solubility profile. The core of this document provides actionable, step-by-step protocols that are designed to be self-validating, ensuring the generation of high-quality, reproducible solubility data.

Physicochemical Landscape of this compound

The solubility of a molecule is intrinsically linked to its structure. The key functional groups of this compound are:

  • A Pyridine Ring: A heterocyclic aromatic ring that can act as a hydrogen bond acceptor at the nitrogen atom.

  • A Carboxylic Acid Group (-COOH): A primary driver of aqueous solubility, capable of acting as both a hydrogen bond donor and acceptor. It is acidic and will ionize to a carboxylate (-COO⁻) at physiological pH, significantly enhancing water solubility.

  • A Hydroxyl Group (-OH): This group can also participate in hydrogen bonding as both a donor and acceptor, generally contributing positively to aqueous solubility.

  • A Fluorine Atom (-F): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[1][2] This can modulate the acidity (pKa) of nearby functional groups and alter the molecule's lipophilicity.[1][2]

The interplay of these groups, particularly their capacity for hydrogen bonding and ionization, will govern the molecule's interaction with various solvents.

Caption: Molecular structure of this compound.

Predictive Solubility Profile: An Analysis by Analogy

To construct a reliable predictive model, we will examine the known solubility of the parent scaffold, picolinic acid, and its hydroxylated derivatives.

The Parent Scaffold: Picolinic Acid

Picolinic acid is reported to be highly soluble in water, with a solubility of approximately 862.5 g/kg at 293 K.[3][4] Its solubility decreases significantly in less polar solvents like ethanol (57.1 g/kg) and acetonitrile (17.0 g/kg).[3][4] This profile establishes a baseline, indicating that the pyridine-2-carboxylic acid structure is inherently hydrophilic.

The Influence of Functional Groups
  • Hydroxyl Group (-OH): The introduction of a hydroxyl group, as seen in 3-hydroxypicolinic acid and 6-hydroxypicolinic acid, adds another site for hydrogen bonding, which is expected to maintain or enhance aqueous solubility.[5] However, the positioning is critical. An ortho-hydroxyl group can form an intramolecular hydrogen bond with the carboxylic acid, potentially shielding these polar groups from solvent interaction and slightly decreasing solubility compared to a meta or para isomer.[6] Furthermore, 6-hydroxypicolinic acid can exist in a pyridone tautomeric form, which alters its hydrogen bonding and crystal packing properties.[5]

  • Fluorine Atom (-F): The effect of fluorine is multifaceted.

    • pKa Modulation: The strong electron-withdrawing nature of fluorine will lower the pKa of both the carboxylic acid and the phenolic hydroxyl group, making them more acidic.[2][7] This means the molecule will be fully ionized at a lower pH, which can be leveraged to enhance solubility in buffered aqueous solutions.

    • Lipophilicity: A single fluorine substitution typically results in a slight increase in lipophilicity (LogP).[7][8] This increased nonpolar character could lead to a modest decrease in aqueous solubility but may improve permeability across biological membranes.[9]

Synthesized Prediction

Based on the analysis of its constituent parts, the following solubility profile for this compound is predicted:

Solvent System Predicted Solubility Rationale
Water (neutral pH) Moderately to Highly SolubleThe presence of multiple hydrogen bonding groups (-COOH, -OH, pyridine N) will drive aqueous solubility. The fluorine atom's lipophilic contribution may reduce solubility compared to the parent picolinic acid.
Aqueous Buffers (pH > 7) Very Highly SolubleThe carboxylic acid (and potentially the hydroxyl group) will be deprotonated to form a highly polar salt, leading to a significant increase in solubility.
Aqueous Buffers (pH < 2) Low to Moderate SolubilityThe molecule will be in its fully protonated, neutral form, reducing its interaction with water.
Polar Protic Solvents (e.g., Ethanol) Moderately SolubleThe molecule can engage in hydrogen bonding with the solvent, but the overall polarity is lower than water.
Polar Aprotic Solvents (e.g., DMSO) Highly SolubleDMSO is a strong solvent for many organic molecules, capable of disrupting intermolecular forces in the solid state.
Nonpolar Solvents (e.g., Hexane) Sparingly Soluble / InsolubleThe high polarity of the molecule makes it incompatible with nonpolar solvents, following the "like dissolves like" principle.

Key Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a single value but a function of its environment.

  • pH-Dependent Ionization: The molecule possesses at least two ionizable centers: the carboxylic acid and the hydroxyl group. The solubility will therefore be lowest at a pH between its pKa values (the isoelectric point) and will increase dramatically as the pH moves away from this point, where the ionized species dominate.

Protonated Low pH (Cationic/Neutral) Low Solubility Zwitterion Isoelectric Point (pI) (Zwitterionic/Neutral) Lowest Solubility Protonated->Zwitterion  Increase pH   Deprotonated High pH (Anionic) High Solubility Zwitterion->Deprotonated  Increase pH  

Caption: pH-dependent ionization and its effect on solubility.

  • Temperature: For most solids, solubility is an endothermic process, meaning it increases with temperature. This relationship should be characterized as it has significant implications for formulation and manufacturing processes.

  • Solid State Properties: The crystal lattice energy of the solid form must be overcome for dissolution to occur. The existence of different polymorphs or solvates can lead to vastly different measured solubilities. It is crucial that the solid form being tested is well-characterized.

Experimental Determination of Thermodynamic Solubility

The following protocols provide a robust framework for the empirical measurement of solubility. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[10][11]

Workflow for Equilibrium Solubility Determination

start Start add_excess Add excess solid compound to chosen solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) add_excess->equilibrate phase_sep Phase Separation (Centrifugation/Filtration) equilibrate->phase_sep aliquot Extract a clear aliquot of the supernatant phase_sep->aliquot dilute Dilute aliquot with mobile phase to a known concentration aliquot->dilute analyze Analyze by validated HPLC-UV method dilute->analyze quantify Quantify against a calibration curve analyze->quantify end End quantify->end

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Shake-Flask Protocol

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

  • This compound (solid, characterized)

  • Solvent of interest (e.g., deionized water, pH 7.4 phosphate buffer, ethanol)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate). "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point is 5-10 mg of solid per 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment is recommended to confirm the time to equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter. Self-Validation Step: Discard the first portion of the filtrate to account for any potential adsorption to the filter membrane.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Analysis: Analyze the diluted samples using a validated HPLC-UV method.

  • Quantification: Determine the concentration of the diluted sample by comparing its response to a standard calibration curve prepared with known concentrations of this compound.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Trustworthiness Check: The presence of undissolved solid at the end of the experiment is a crucial visual confirmation that equilibrium with a saturated solution was achieved. Consistency across triplicate measurements provides confidence in the result.

Conclusion

While direct experimental data for the solubility of this compound is not yet publicly available, a robust predictive profile can be constructed through a systematic analysis of its molecular structure and comparison with known analogs. It is predicted to be a moderately to highly water-soluble compound, with its solubility being highly dependent on the pH of the medium. This guide provides not only a scientifically-reasoned forecast of its behavior but also the detailed, actionable protocols necessary for its empirical validation. By following these methodologies, researchers in drug development can confidently characterize this molecule, paving the way for its rational progression through the discovery pipeline.

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A Theoretical and Computational In-depth Guide to 3-Fluoro-6-hydroxypicolinic Acid: Exploring its Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the investigation of 3-Fluoro-6-hydroxypicolinic acid, a novel derivative of picolinic acid. In the absence of extensive experimental data on this specific molecule, this document outlines a robust, multi-faceted computational approach to predict its physicochemical properties, reactivity, and potential as a pharmacologically active agent. By leveraging established theoretical methodologies, we aim to provide researchers, scientists, and drug development professionals with a roadmap for the in silico characterization of this promising compound.

Picolinic acid and its derivatives are recognized as "privileged" structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] These compounds exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antitumor effects.[2][3] Their ability to chelate metal ions is also a key feature, contributing to their diverse pharmacological profiles.[1][2] The introduction of fluorine and an additional hydroxyl group to the picolinic acid scaffold is anticipated to modulate its electronic properties, membrane permeability, and metabolic stability, making this compound a compelling candidate for theoretical exploration.

Part 1: Molecular Modeling and Quantum Chemical Analysis

A foundational understanding of this compound begins with a detailed analysis of its electronic structure and molecular properties. Density Functional Theory (DFT) is the computational tool of choice for this purpose, offering a balance of accuracy and computational efficiency.

Geometry Optimization and Vibrational Analysis

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule.

Experimental Protocol:

  • Initial Structure Generation: The 2D structure of this compound will be sketched using a molecular editor and converted to a 3D structure.

  • Conformational Search: A systematic conformational search will be performed to identify low-energy conformers.

  • Geometry Optimization: The identified conformers will be subjected to full geometry optimization using DFT. A common and reliable functional/basis set combination for such molecules is B3LYP/6-311++G(d,p).[4]

  • Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

The results of this analysis will provide crucial information on bond lengths, bond angles, and dihedral angles, offering insights into the molecule's shape and steric profile.

Electronic Properties and Reactivity Descriptors

Understanding the electronic landscape of this compound is key to predicting its reactivity and intermolecular interactions.

Key Parameters to be Calculated:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution will be determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness will be calculated from the HOMO and LUMO energies to quantify the molecule's overall reactivity.

These calculations will allow for a detailed understanding of the molecule's chemical behavior and its potential to interact with biological targets.

Part 2: Spectroscopic and Physicochemical Property Prediction

Theoretical calculations can provide valuable predictions of spectroscopic properties, which can aid in the experimental characterization of the molecule.

Prediction of Spectroscopic Signatures

Experimental Protocol:

  • Infrared (IR) and Raman Spectra: The vibrational frequencies calculated in section 1.1 will be used to generate theoretical IR and Raman spectra. These can be compared with experimental data for structural validation.

  • Nuclear Magnetic Resonance (NMR) Spectra: The magnetic shielding tensors for ¹H, ¹³C, ¹⁹F, and ¹⁵N will be calculated using the Gauge-Including Atomic Orbital (GIAO) method to predict the NMR chemical shifts.

  • UV-Visible Spectrum: Time-dependent DFT (TD-DFT) calculations will be employed to predict the electronic absorption spectrum, providing information about the molecule's chromophores and its behavior in the presence of light.[4]

ADMET Property Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueMethod
Molecular WeightTo be calculatedDFT
LogPTo be calculatedALOGPS, etc.
Water SolubilityTo be calculatedALOGPS, etc.
pKaTo be calculatedDFT with solvent model
Blood-Brain Barrier PermeabilityTo be predictedQSAR models
hERG InhibitionTo be predictedDocking/QSAR

These predictions will be generated using a combination of quantum chemical calculations and established quantitative structure-activity relationship (QSAR) models.

Part 3: Exploring Biological Potential through Molecular Docking and Dynamics

To investigate the potential of this compound as a therapeutic agent, its interactions with relevant biological targets can be simulated. Picolinic acid derivatives have shown promise as inhibitors of various enzymes.[1]

Target Identification and Molecular Docking

Workflow:

  • Target Selection: Based on the known activities of picolinic acid derivatives, potential protein targets will be identified from the Protein Data Bank (PDB). Glycogen synthase kinase-3 (GSK-3) is one such potential target.[5]

  • Ligand and Receptor Preparation: The 3D structure of this compound will be prepared for docking, and the selected protein target will be processed to remove water molecules and add hydrogen atoms.

  • Molecular Docking Simulation: Docking studies will be performed to predict the binding affinity and binding mode of the molecule within the active site of the target protein.

The docking results will provide insights into the potential mechanism of action and can guide further optimization of the molecule's structure.

Caption: A workflow for the theoretical study of this compound.

Molecular Dynamics Simulations

To assess the stability of the predicted protein-ligand complex and to gain a more dynamic understanding of the binding interactions, molecular dynamics (MD) simulations can be performed.

Experimental Protocol:

  • System Setup: The docked complex will be placed in a simulation box with explicit solvent (water) and counter-ions to neutralize the system.

  • Equilibration: The system will be gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long-timescale MD simulation will be run to observe the dynamics of the complex.

  • Trajectory Analysis: The simulation trajectory will be analyzed to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify key intermolecular interactions (e.g., hydrogen bonds) that stabilize the complex.

Conclusion

This in-depth technical guide outlines a comprehensive theoretical framework for the characterization of this compound. By employing a suite of computational techniques, from quantum mechanics to molecular dynamics, it is possible to generate a wealth of data on the molecule's structure, reactivity, and potential biological activity. These in silico studies are an indispensable first step in the modern drug discovery pipeline, enabling a rational, hypothesis-driven approach to the design and development of novel therapeutic agents. The insights gained from these theoretical investigations will provide a solid foundation for future experimental work, accelerating the journey of this compound from a theoretical concept to a potential therapeutic reality.

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A Technical Guide to the Synthesis of 3-Fluoro-6-hydroxypicolinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-6-hydroxypicolinic acid is a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of fluorine on the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced efficacy and an improved pharmacokinetic profile in drug candidates.[1][2] Derivatives of this core structure are integral components in the development of novel therapeutics, including next-generation antibiotics and non-steroidal androgen receptor antagonists for cancer research.[3]

However, the synthesis of specifically substituted pyridines, particularly those with a 3-fluoro pattern, presents considerable regiochemical challenges.[2][4] Direct C-H fluorination of pyridine rings is often difficult due to the ring's electron-deficient nature, necessitating multi-step strategies that rely on pre-functionalized precursors or de novo ring construction.[1][4][5]

This guide provides an in-depth exploration of validated synthetic strategies for accessing this compound and its derivatives. It is designed for researchers, chemists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles and rationale behind the methodological choices.

Core Synthetic Strategies

The synthesis of the target scaffold can be approached through several distinct pathways. The optimal choice depends on the availability of starting materials, desired scale, and the specific substitution patterns required for the final derivatives. The primary strategies involve:

  • Late-Stage Fluorination: Introducing the fluorine atom onto a pre-formed 6-hydroxypicolinic acid scaffold.

  • Synthesis from Pre-fluorinated Building Blocks: Constructing the final molecule from a commercially available or readily synthesized fluorinated pyridine intermediate.

  • De Novo Ring Formation: Building the substituted pyridine ring from acyclic precursors.

This guide will focus on the most prevalent and reliable approach: synthesis from pre-fluorinated building blocks, which offers superior regiochemical control. A common and effective route begins with a halogenated 3-fluoropyridine, which is then elaborated to introduce the required carboxyl and hydroxyl functionalities.

Workflow: Synthesis via a Halogenated 3-Fluoropyridine Intermediate

A robust and frequently cited pathway involves the oxidation of a methyl group at the 2-position to a carboxylic acid, followed by the hydrolysis of a nitrile or displacement of a halide at the 6-position to install the hydroxyl group.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydroxylation cluster_2 Step 3: Derivatization A 6-Chloro-3-fluoro-2-methylpyridine B 6-Chloro-3-fluoropicolinic acid A->B Oxidizing Agent (e.g., KMnO4, K2Cr2O7) A->B C This compound B->C Hydrolysis (e.g., NaOH, H2O) B->C D Ester or Amide Derivatives C->D Esterification / Amidation C->D G A 3-Fluoro-6-chloropicolinonitrile B 6-Chloro-3-fluoropicolinic acid A->B Acid or Base Hydrolysis C This compound B->C Nucleophilic Substitution (e.g., NaOH, H2O)

Caption: Synthesis pathway via hydrolysis of a nitrile intermediate.

Conclusion

The synthesis of this compound and its derivatives is a critical process for the discovery of new pharmaceuticals and agrochemicals. While direct fluorination methods for pyridines are continually being developed, strategies based on pre-fluorinated building blocks currently offer the most reliable and regioselective routes. The protocols outlined in this guide, particularly the oxidation of 6-chloro-3-fluoro-2-methylpyridine followed by nucleophilic substitution, represent a field-proven and scalable pathway to this valuable molecular scaffold. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these methods to generate diverse libraries of derivatives for screening and development.

References

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Methodological & Application

Synthesis of 6-chloro-3-fluoro-2-picolinic acid from 6-chloro-3-fluoro-2-picoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-chloro-3-fluoro-2-picolinic acid

Title: A Validated Protocol for the Oxidation of 6-chloro-3-fluoro-2-picoline to 6-chloro-3-fluoro-2-picolinic acid for Pharmaceutical and Agrochemical Intermediate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halogenated picolinic acids are crucial intermediates in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] 6-chloro-3-fluoro-2-picolinic acid, in particular, serves as a key building block for complex molecular targets, including GABA-A receptor modulators.[1] The synthesis of this compound is achieved through the selective oxidation of the methyl group of the corresponding picoline, a transformation that requires robust and efficient chemical methods.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-chloro-3-fluoro-2-picolinic acid from 6-chloro-3-fluoro-2-picoline. We will delve into the mechanistic underpinnings of the chosen oxidation method, detail a self-validating protocol complete with purification and characterization, and address critical safety considerations for handling the potent reagents involved.

Chemical Principle and Mechanistic Insight

The conversion of a methyl group on an electron-deficient pyridine ring to a carboxylic acid is a challenging oxidation. The inherent stability of the aromatic system and the deactivating effect of the ring nitrogen and halogen substituents necessitate the use of strong oxidizing agents. While potassium permanganate (KMnO₄) is a classic reagent for oxidizing alkyl side chains on aromatic rings[3][4][5], alternative methods can offer improved selectivity and yield for highly functionalized substrates.

This protocol is based on a catalyzed oxidation using potassium dichromate (K₂Cr₂O₇) in an acidic medium. The reaction mechanism, while complex, is understood to proceed via the following key stages:

  • Initial Attack: The reaction is initiated by the attack of the oxidant on the C-H bonds of the methyl group, which are the most susceptible to oxidation. This process is often the rate-determining step.

  • Intermediate Formation: The methyl group is progressively oxidized through alcohol and aldehyde intermediates before forming the final carboxylic acid.

  • Catalysis: The inclusion of catalysts like sodium tungstate (Na₂WO₄) and a phase-transfer catalyst (e.g., a crown ether) significantly enhances the reaction efficiency.[1] Sodium tungstate forms highly active peroxotungstate species in the presence of the primary oxidant, which are potent oxygen transfer agents. The crown ether facilitates the interaction between the inorganic oxidant and the organic substrate, particularly in a biphasic or slurry-type reaction mixture.

Workflow Overview

The overall synthetic process involves the setup of the reaction, the controlled oxidation of the starting material, followed by a systematic work-up and purification procedure to isolate the high-purity final product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Starting Material: 6-chloro-3-fluoro-2-picoline Reaction Oxidation Reaction (70-130°C) Start->Reaction Reagents Reagents: K₂Cr₂O₇, H₂SO₄, Catalysts Reagents->Reaction Quench Quench in Ice Water Reaction->Quench Reaction Completion Filter Filter Crude Solid Quench->Filter Dissolve Dissolve in Base (aq) Filter->Dissolve Crude Product Extract Organic Extraction of Impurities Dissolve->Extract Acidify Acidify Aqueous Layer Extract->Acidify Purified Aqueous Layer Crystallize Cool & Crystallize Product Acidify->Crystallize Final Final Product: 6-chloro-3-fluoro-2-picolinic acid Crystallize->Final Pure White Solid

Caption: Workflow for the synthesis of 6-chloro-3-fluoro-2-picolinic acid.

Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.[6]

  • Potassium Dichromate (K₂Cr₂O₇): Highly toxic, an oxidizer, and a known carcinogen and mutagen. Avoid inhalation of dust and any contact with skin or eyes.

  • Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Handle only in a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., nitrile).[7][8]

  • Handling: Perform all operations in a well-ventilated chemical fume hood.[9] Keep oxidizing agents away from combustible materials.[10] Have appropriate spill kits (e.g., sodium bicarbonate for acid, and a reducing agent like sodium thiosulfate for the dichromate) readily available.

Experimental Protocol

This protocol is adapted from established procedures for the oxidation of substituted picolines.[1]

Materials and Equipment:

  • 6-chloro-3-fluoro-2-picoline

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • 18-Crown-6 (or similar phase-transfer catalyst)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Buchner funnel and filtration apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask of appropriate size, add dilute sulfuric acid (e.g., 200 mL of a 2M solution).

    • To the stirred acid solution, add potassium dichromate, sodium tungstate dihydrate, and the crown ether catalyst.

    • Finally, add the 6-chloro-3-fluoro-2-picoline to the mixture.

  • Oxidation Reaction:

    • Heat the reaction mixture to a temperature between 90-110°C with vigorous stirring.

    • Maintain this temperature and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)). The reaction may take several hours (e.g., 4-12 hours).[1]

  • Work-up and Crude Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction solution into a beaker containing crushed ice with stirring. This will precipitate the crude product.

    • Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove residual salts.

    • Dry the crude solid. A greyish solid is typically obtained.[1]

  • Purification:

    • Transfer the crude solid to a beaker and add an aqueous solution of sodium hydroxide (e.g., 1M NaOH) while heating to dissolve the acidic product, forming its sodium salt.

    • Cool the resulting basic solution to room temperature.

    • Transfer the solution to a separatory funnel and extract with an organic solvent like ethyl acetate (2 x 50 mL) to remove any unreacted starting material and non-acidic impurities.[1]

    • Collect the aqueous layer and cool it in an ice bath.

    • Slowly acidify the cold aqueous layer with concentrated hydrochloric acid with stirring until a precipitate forms and the pH is strongly acidic (pH ~1-2).

    • Collect the precipitated white solid by vacuum filtration.

    • Wash the pure product with a small amount of ice-cold water.

    • Dry the final product under vacuum to yield 6-chloro-3-fluoro-2-picolinic acid as a white solid.[1]

Data and Characterization

Summary of Reaction Parameters

ParameterValue/RangeNotes
Reactant Scale 10 mmolProtocol can be scaled, but reagent ratios should be maintained.
K₂Cr₂O₇ ~3 equivalentsEnsure sufficient oxidizing power.
H₂SO₄ Dilute solutionActs as both solvent and acid catalyst.
Catalysts 0.01-0.05 equivalentsSodium tungstate and crown ether.
Temperature 90-110°CHigher temperatures may lead to decomposition.
Reaction Time 4-12 hoursMonitor by TLC/HPLC for completion.
Expected Yield >80%Yield is highly dependent on reaction completion and work-up efficiency.[1]
Expected Purity >98%After purification.[11]

Characterization of 6-chloro-3-fluoro-2-picolinic acid:

  • Appearance: White to off-white solid.[3]

  • Molecular Formula: C₆H₃ClFNO₂[11]

  • Molecular Weight: 175.55 g/mol [11]

  • CAS Number: 884494-76-2[12]

  • Melting Point: Check against a known standard from a supplier.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and absence of the starting picoline's methyl signal.

  • FT-IR Spectroscopy: To identify the characteristic carboxylic acid O-H and C=O stretching frequencies.

Conclusion

The protocol detailed herein provides a reliable and high-yielding method for the synthesis of 6-chloro-3-fluoro-2-picolinic acid. By employing a catalyzed potassium dichromate oxidation, this procedure effectively transforms the corresponding picoline into a valuable synthetic intermediate. The described purification strategy ensures the isolation of a high-purity product suitable for demanding applications in pharmaceutical and chemical research. Strict adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • Wikipedia. Picolinic acid. [Link]

  • Google Patents. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • ResearchGate. Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). [Link]

  • ResearchGate. Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. [Link]

  • Oxford Health. Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate (Permitabs tablets). [Link]

  • Carl ROTH. Safety Data Sheet: Potassium permanganate. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Potassium permanganate. [Link]

  • Valudor Products. Safety Data Sheet: potassium permanganate. [Link]

  • Redox Ltd. Safety Data Sheet Potassium permanganate Revision 5. [Link]

  • PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

  • ACS Publications. The Halogenation of Pyridine. Journal of the American Chemical Society. [Link]

  • Google Patents.
  • Google Patents. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • ACS Publications. Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. [Link]

  • ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

  • ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]

  • NIH. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]

  • Google Patents. US2109957A - Preparation of pyridine-carboxylic acids and the like.
  • Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

  • NIT Rourkela. Oxidation by permanganate: synthetic and mechanistic aspects. [Link]

  • Organic Syntheses Procedure. picolinic acid hydrochloride. [Link]

  • Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]

  • ResearchGate. Kinetics and mechanism of electron-transfer reactions: Oxidation of pyridine by permanganate in aqueous acid perchlorate medium. [Link]

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Application Notes & Protocols: The Strategic Use of 3-Fluoro-6-hydroxypicolinic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-6-hydroxypicolinic acid is an emerging building block in medicinal chemistry, valued for its unique combination of functionalities that offer multiple avenues for molecular elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We delve into its significance as a molecular fragment, detailing its physicochemical properties and inherent reactivity. This guide furnishes field-proven, adaptable protocols for key synthetic transformations, including amide bond formation and O-alkylation, enabling the seamless integration of this scaffold into drug discovery programs. The causality behind experimental choices is explained to empower researchers to rationally design and execute synthetic strategies.

Introduction: A Privileged Scaffold with Strategic Functionality

The picolinic acid framework is a well-established "privileged" structure in drug discovery, forming the core of numerous biologically active molecules. The strategic functionalization of this scaffold can profoundly influence a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. This compound (FHPA) represents a particularly valuable variant for several key reasons:

  • Pyridine Core: The nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metal ions, crucial for interacting with biological targets like metalloenzymes.

  • Carboxylic Acid (C2-Position): This group is a versatile synthetic handle. It can act as a hydrogen bond donor/acceptor and can be readily converted into esters, amides, or other functional groups to explore structure-activity relationships (SAR).

  • Fluorine (C3-Position): The introduction of a fluorine atom can significantly alter a molecule's properties. It can enhance binding affinity through favorable electrostatic interactions, block metabolic oxidation at that position to improve stability, and modulate the pKa of adjacent functional groups.

  • Hydroxyl Group (C6-Position): This group provides another key vector for chemical modification. It can be alkylated or arylated to extend the molecule's structure into nearby binding pockets. Its presence also allows for tautomerization to the corresponding 2-pyridone form, which can present different biological activities and physicochemical properties.[1]

These features make FHPA an ideal candidate for fragment-based drug discovery (FBDD) and as a foundational core for building diverse chemical libraries.

Physicochemical & Safety Profile

A thorough understanding of a building block's properties is paramount for its effective use.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 154331-73-4 N/A
Molecular Formula C₆H₄FNO₃ N/A
Molecular Weight 157.10 g/mol N/A
Appearance White to off-white solid Typical
Melting Point Not widely reported; similar compounds melt >200 °C[2][3] N/A

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, MeOH) | N/A |

Note: As this is a specialized reagent, comprehensive public data is limited. Properties are based on structurally related compounds and general chemical principles. Researchers should always refer to the supplier-specific Safety Data Sheet (SDS).

Safety Considerations: While a specific SDS for this compound is not broadly available, related compounds like 3-hydroxypicolinic acid and 6-hydroxypicolinic acid are known to cause skin and serious eye irritation.[1][4][5]

  • Handling: Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Strategic Application in Synthesis

The true utility of FHPA lies in the independent and selective reactivity of its functional groups. This allows for a modular approach to library synthesis and lead optimization.

dot digraph { graph [fontname="Arial", label="Key Reactive Sites of this compound", fontsize=14, labelloc=t, splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5]; edge [fontname="Arial", fontsize=10, arrowhead=vee, color="#5F6368"];

} dot Caption: Key reactive sites on FHPA and their primary synthetic applications.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for this compound. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol is a robust method for coupling the carboxylic acid of FHPA with primary or secondary amines. The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon.

Causality: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides.[7] A catalytic amount of N,N-Dimethylformamide (DMF) accelerates the reaction by forming the highly reactive Vilsmeier reagent in situ, which is the primary chlorinating agent. Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the amide formation step, preventing the protonation and deactivation of the amine nucleophile.[8]

G

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Add anhydrous dichloromethane (DCM) or toluene (approx. 0.2 M).

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature, then heat to reflux (typically 40-80 °C depending on solvent) for 2-4 hours, or until gas evolution (SO₂ and HCl) ceases.

    • Cool the reaction mixture and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the desired primary or secondary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Alternative coupling reagents like HATU, HOBt/EDC, or B(OCH₂CF₃)₃ can also be used for direct amidation, which may be preferable for sensitive substrates.[9]

Protocol 2: O-Alkylation of the 6-Hydroxyl Group

This protocol modifies the hydroxyl group, providing a key extension vector for probing deeper into a protein's binding pocket. The Williamson ether synthesis is a classic and reliable method for this transformation.

Causality: A base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose. Cesium carbonate (Cs₂CO₃) is a milder alternative often used to improve yields and reduce N-alkylation side products. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide attacks the alkyl halide, displacing the halide leaving group.[10][11] Polar aprotic solvents like DMF or acetonitrile (ACN) are ideal as they solvate the cation without interfering with the nucleophile.

Step-by-Step Methodology:

  • To a flame-dried flask under an inert atmosphere, add this compound (or its corresponding ester to protect the carboxylic acid) (1.0 eq).

  • Add anhydrous DMF or ACN (approx. 0.1 M).

  • Add a suitable base (e.g., NaH (1.1 eq, 60% dispersion in mineral oil) or Cs₂CO₃ (1.5 eq)). If using NaH, stir the mixture at room temperature for 30 minutes until hydrogen gas evolution ceases.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq) dropwise at room temperature.

  • Heat the reaction to 50-80 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water (especially if NaH was used).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: Competition between N- and O-alkylation is a known challenge with hydroxypyridines.[12] The choice of base, solvent, and electrophile can influence the regioselectivity. Protecting the carboxylic acid as an ester prior to this step is highly recommended to prevent unwanted side reactions.

Protocol 3: Proposed Strategy for Library Diversification via Cross-Coupling

While FHPA itself is not primed for cross-coupling, a simple modification can unlock this powerful synthetic tool. Converting the 6-hydroxyl group into a nonaflate or triflate, or even a halide, creates a suitable electrophilic partner for reactions like the Suzuki-Miyaura cross-coupling.[13][14] This strategy is invaluable for rapidly generating a library of 6-aryl or 6-heteroaryl derivatives.

Causality: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide or triflate.[15][16] The palladium catalyst undergoes oxidative addition into the C-X bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[17]

G

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a powerful platform for drug discovery. Its distinct functional handles—the carboxylic acid and the hydroxyl group—can be addressed with high selectivity using established synthetic protocols. The presence of the fluorine atom provides an additional tool for fine-tuning molecular properties. By employing the foundational protocols and strategic workflows outlined in this guide, researchers can efficiently generate novel and diverse compound libraries, accelerating the journey from hit identification to lead optimization.

References

  • Reddy, K., Rajanna, K., Ramgopal, S., Kumar, M., & Sana, S. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry, 2(4), 123-132. [Link]

  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • Whiting, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Medicinal Chemistry Letters, 4(6), 534-538. [Link]

  • Jeon, M. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(15), 5853. [Link]

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4234-4239. [Link]

  • Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 895-901. [Link]

  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4234-4239. [Link]

  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

  • Shimizu, H., Holder, J. C., & Stoltz, B. M. (2017). Amidation reactions of picolinic acid. ResearchGate. [Link]

  • Parveen, I., et al. (2002). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]

  • Organic-Chemistry.org. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Feng, Z., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12). [Link]

  • PubChem (n.d.). 3-Hydroxypicolinic acid. National Center for Biotechnology Information. [Link]

  • PubChem (n.d.). 6-Hydroxypicolinic acid. National Center for Biotechnology Information. [Link]

  • Grokipedia (n.d.). 3-Hydroxypicolinic acid. [Link]

  • Wikipedia (n.d.). 3-Hydroxypicolinic acid. [Link]

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Application Notes and Protocols for 3-Fluoro-6-hydroxypicolinic Acid as a Chelating Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Substituted Picolinates

Picolinic acid and its derivatives represent a robust class of N,O-bidentate chelating agents, capable of forming stable complexes with a wide array of metal ions.[1][2] Their inherent ability to coordinate with metals via the pyridine nitrogen and a carboxylate oxygen atom makes them valuable scaffolds in coordination chemistry and drug development.[2][3] The strategic placement of substituents on the pyridine ring can profoundly modulate the ligand's electronic properties, steric profile, and, consequently, its metal-binding affinity and selectivity.

This guide focuses on 3-Fluoro-6-hydroxypicolinic acid, a derivative functionalized with both an electron-withdrawing fluorine atom and a potentially coordinating hydroxyl group. While direct literature on this specific molecule is nascent, its structural motifs suggest significant potential. The fluorine atom can enhance the acidity of the carboxylic proton, potentially influencing complex formation kinetics and thermodynamic stability. The 6-hydroxy group, in tautomeric equilibrium with its 2-pyridone form, introduces an additional coordination site, potentially allowing for N,O,O-chelation.[4]

These application notes provide a theoretical framework and practical protocols for researchers exploring the synthesis, characterization, and application of this compound as a chelating ligand, with a particular focus on its potential for sequestering biologically relevant metal ions like iron(III). The methodologies described are based on established principles for analogous picolinic acid derivatives.[5][6]

Section 1: Physicochemical Properties and Synthesis

Predicted Physicochemical Characteristics

The unique substitution pattern of this compound dictates its chemical behavior. The properties listed below are predicted based on the functional groups and data from similar structures.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₆H₄FNO₃Based on chemical structure.
Molecular Weight 157.1 g/mol Calculated from the molecular formula.
Appearance White to light yellow crystalline solidTypical for hydroxypicolinic acid derivatives.[4]
pKa₁ (Carboxylic Acid) < 3.0The electron-withdrawing fluorine at the 3-position is expected to lower the pKa compared to unsubstituted picolinic acid (~5.2).
pKa₂ (Pyridine N or Hydroxyl) ~ 8.0 - 9.0The 6-hydroxy group influences the basicity of the pyridine nitrogen.
Solubility Moderately soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol)The presence of polar functional groups facilitates solubility in polar media.
Coordination Mode Bidentate (N,O) or Tridentate (N,O,O)The primary mode involves the pyridine nitrogen and carboxylate oxygen.[2] The 6-hydroxy group may participate in coordination, creating a tridentate ligand.[4]
Synthetic Strategy Overview

The synthesis of this compound is not yet widely documented. However, a plausible synthetic route can be extrapolated from established methods for similar halogenated and hydroxylated picolinic acids. A common approach involves the oxidation of a corresponding substituted picoline.[7][8]

A potential pathway could start from 6-chloro-3-fluoro-2-picoline, which can be oxidized to 6-chloro-3-fluoro-2-pyridinecarboxylic acid.[7] Subsequent nucleophilic substitution of the chlorine with a hydroxide group would yield the final product.

G A 6-Chloro-3-fluoro-2-picoline B Oxidation (e.g., KMnO₄ or K₂Cr₂O₇) A->B C 6-Chloro-3-fluoro-2- pyridinecarboxylic acid B->C D Nucleophilic Substitution (e.g., NaOH, heat) C->D E This compound D->E

Caption: A potential two-step synthesis route for this compound.

Section 2: Principles of Chelation

Coordination Chemistry

Picolinic acid derivatives are classic bidentate ligands, forming a stable five-membered chelate ring with metal ions.[2] The coordination involves the lone pair of electrons on the pyridine nitrogen atom and the deprotonated carboxylate oxygen.

G cluster_0 This compound cluster_1 Metal Complex Ligand M Metal Ion (e.g., Fe³⁺) Complex_struct Structure of Complex M->Complex_struct Chelation Complex Ligand_struct Structure of Ligand Ligand_struct->M + G cluster_Pathology Pathological Cascade cluster_Intervention Therapeutic Intervention Fe Excess Labile Iron (Fe²⁺) OH Hydroxyl Radical (•OH) (Highly Reactive) Fe->OH Fenton Reaction Complex Stable Iron Complex (Fe³⁺-Ligand) Fe->Complex H2O2 Hydrogen Peroxide (H₂O₂) H2O2->OH OS Oxidative Stress OH->OS ND Neuronal Damage OS->ND Ligand This compound Ligand->Fe Chelation Complex->OS Prevents Fenton Reaction

Caption: Proposed mechanism of neuroprotection via iron chelation by this compound.

Protocol 4.1: In Vitro Assay for Neuroprotection against 6-OHDA

Objective: To assess the ability of this compound to protect neuronal cells from toxicity induced by the neurotoxin 6-hydroxydopamine (6-OHDA).

Rationale: 6-OHDA is widely used to model Parkinson's disease in vitro and in vivo. Its toxicity is mediated, in part, by the generation of reactive oxygen species (ROS), a process exacerbated by iron. [9][10]A chelator that reduces iron availability should mitigate 6-OHDA toxicity.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • 6-hydroxydopamine (6-OHDA)

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells per well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Pre-treatment: Remove the old medium. Add fresh medium containing various concentrations of the test compound (e.g., 1, 10, 50, 100 µM). Include a "vehicle control" group with no compound. Incubate for 2 hours. This pre-incubation allows the compound to enter the cells or chelate iron in the medium.

  • Toxin Exposure: Add 6-OHDA to all wells (except the "untreated control" group) to a final concentration that induces ~50% cell death (e.g., 100 µM, to be determined empirically).

  • Incubation: Incubate the plate for 24 hours.

  • Viability Assessment (MTT Assay):

    • Remove the medium from all wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control group.

    • Plot cell viability versus the concentration of the test compound. A dose-dependent increase in viability in the presence of 6-OHDA indicates a neuroprotective effect.

Section 5: References

  • A Study of Metal Complexes of 2 - Picolinic Acid. ProQuest. Available at: [Link]

  • Lever, A. B. P., Lewis, J., & Nyholm, R. S. (1962). Metal Complexes of Picolinic Acid N-Oxide. Journal of the Chemical Society, 1006. Available at: [Link]

  • A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Shanlax International Journal of Chemistry. Available at: [Link]

  • Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. IONiC / VIPEr. Available at: [Link]

  • Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. ResearchGate. Available at: [Link]

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  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Google Patents. Available at:

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  • The neuroprotective potential of sinapic acid in the 6-hydroxydopamine-induced hemi-parkinsonian rat. PubMed. Available at: [Link]

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Applications of 3-Hydroxypicolinic Acid in MALDI Mass Spectrometry: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Matrix in MALDI Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry stands as a cornerstone analytical technique for the characterization of a vast array of molecules, from small metabolites to large biopolymers.[1][2] At the heart of a successful MALDI experiment lies the choice of an appropriate matrix. This organic compound co-crystallizes with the analyte, absorbing the laser energy and facilitating a gentle transfer of the analyte into the gas phase as an intact ion. For researchers, scientists, and drug development professionals working with nucleic acids, 3-hydroxypicolinic acid (3-HPA) has emerged as a matrix of choice, renowned for its ability to produce high-quality mass spectra of oligonucleotides with minimal fragmentation.[2][3][4]

This comprehensive guide provides an in-depth exploration of the applications of 3-HPA in MALDI mass spectrometry. We will delve into the mechanistic underpinnings of its "soft" ionization properties, present detailed, field-proven protocols for its use with a primary focus on oligonucleotides, and offer quantitative insights into optimizing experimental parameters. Furthermore, we will explore its utility for other classes of molecules and provide troubleshooting guidance to overcome common analytical challenges.

The Mechanism of Soft Ionization with 3-Hydroxypicolinic Acid

The efficacy of 3-HPA, particularly for labile molecules like oligonucleotides, is attributed to its characteristics as a "cool" or "soft" matrix. This implies that it imparts minimal excess internal energy to the analyte during the desorption and ionization process, thereby reducing the incidence of fragmentation.[4] The ionization of oligonucleotides in MALDI is understood to be dominated by the protonation and deprotonation of the constituent bases, a process largely independent of the sugar-phosphate backbone.[5][6]

The process can be visualized as a multi-step event:

  • Co-crystallization: The analyte is embedded within a crystalline lattice of 3-HPA molecules.

  • Laser Irradiation and Desorption: Upon irradiation with a UV laser (typically a nitrogen laser at 337 nm), the 3-HPA matrix strongly absorbs the energy.[2] This leads to the rapid sublimation of the matrix, carrying the intact analyte molecules into the gas phase.

  • Ionization via Proton Transfer: In the dense plume of desorbed molecules, excited matrix molecules act as proton donors or acceptors, leading to the ionization of the analyte. For oligonucleotides, which possess a negatively charged phosphate backbone, negative ion mode is often preferred.[4] The acidic nature of 3-HPA facilitates the formation of intact, singly charged negative ions.[2] Studies suggest that protonation is largely a pre-ablation event, while deprotonation is controlled by thermal reactions within the plume.[5][6]

The unique chemical structure of 3-HPA is believed to play a crucial role in this gentle ionization process, though the precise photochemistry in the solid state is complex. The presence of both a hydroxyl and a carboxylic acid group on the pyridine ring influences its proton affinity and its ability to form a stable co-crystal with the analyte.

Core Applications: Oligonucleotide and Nucleic Acid Analysis

3-Hydroxypicolinic acid is the preeminent matrix for the MALDI-MS analysis of oligonucleotides (both DNA and RNA) and larger nucleic acids.[7][8] Its utility spans a wide range of applications in molecular biology, drug discovery, and diagnostics, including:

  • Quality Control of Synthetic Oligonucleotides: MALDI-TOF MS with 3-HPA provides a rapid and accurate method to confirm the molecular weight of synthesized oligonucleotides and identify the presence of failure sequences (e.g., n-1, n-2) and other synthesis-related impurities.

  • Analysis of PCR Products: The technique is employed to verify the size and purity of polymerase chain reaction products.

  • Genotyping and Single Nucleotide Polymorphism (SNP) Analysis: MALDI-MS is a powerful tool for analyzing the products of primer extension reactions designed to detect SNPs.

  • Characterization of Modified Nucleic Acids: The soft ionization afforded by 3-HPA is advantageous for the analysis of nucleic acids containing post-transcriptional or synthetic modifications, which can often be labile.

The Importance of Co-Matrices and Additives

A significant challenge in the MALDI-MS analysis of oligonucleotides is the formation of adducts with alkali metal ions (Na⁺ and K⁺), which can lead to peak broadening, reduced resolution, and decreased sensitivity.[9] To mitigate this, a co-matrix or additive is almost universally used with 3-HPA. The most common and effective of these is diammonium citrate (DAC) .[10] The citrate ions chelate the alkali metal cations, while the ammonium ions can facilitate proton transfer in the gas phase, resulting in cleaner spectra with enhanced signal intensity of the desired molecular ion.[10]

Quantitative Data Summary

The following tables summarize common concentrations and solvent systems for 3-HPA matrix preparation, primarily for oligonucleotide analysis. It is important to note that optimal conditions can be instrument-dependent.

Table 1: Common 3-HPA Matrix Solution Compositions for Oligonucleotide Analysis

3-HPA ConcentrationAdditive(s)Additive ConcentrationSolvent SystemReference(s)
Saturated SolutionDiammonium Hydrogen Citrate10 g/L50% Acetonitrile in Water[7]
10 mg/mLDiammonium Hydrogen Citrate (DAC)10 mg/mL50% Acetonitrile in Water[7]
97 mg/mL (0.7M)Ammonium Citrate16 mg/mL (0.07M)50% Acetonitrile in Water[7]
15 mg/mLDiammonium Hydrogen Citrate (DAC)1 mg/mLDeionized Water[7][10]

Table 2: Typical Performance Metrics for 3-HPA MALDI-MS of Oligonucleotides

Performance MetricTypical Value/RangeKey Considerations
Limit of Detection (LOD) Low femtomole rangeHighly dependent on the oligonucleotide sequence, purity, and instrument sensitivity.
Mass Range Effective for oligonucleotides up to ~100-mers (~30 kDa)Signal intensity and resolution tend to decrease with increasing mass.[11][12]
Mass Accuracy 50 - 150 ppm (with external calibration)Dependent on proper instrument calibration and data processing.
Throughput HighRapid sample spotting and data acquisition make it suitable for high-throughput screening.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the use of 3-HPA in MALDI-MS.

Protocol 1: Preparation of 3-HPA/Diammonium Citrate Matrix Solution

This protocol describes the preparation of a commonly used 3-HPA matrix solution with diammonium citrate as a co-matrix for oligonucleotide analysis.

Materials:

  • 3-Hydroxypicolinic acid (3-HPA), high purity (Bruker #8201224 or equivalent)

  • Diammonium citrate (DAC) (Merck #247561 or equivalent)

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water (e.g., Milli-Q)

  • Microcentrifuge tubes

Procedure:

  • Prepare a 1 mg/mL DAC solution: Dissolve 1 mg of DAC in 1 mL of deionized water. Vortex thoroughly and briefly centrifuge to collect the solution.[10]

  • Prepare the 3-HPA/DAC matrix solution: Dissolve 15 mg of 3-HPA in 1 mL of the 1 mg/mL DAC solution.[10]

  • Vortex and Centrifuge: Vortex the solution vigorously for at least 1 minute to ensure complete dissolution of the 3-HPA. A brief centrifugation step can be used to pellet any insoluble material.

  • Storage: For optimal performance, it has been noted that the quality of the matrix solution can improve after a few days of storage in the dark at room temperature.[10] However, freshly prepared matrix is also commonly used.

Protocol 2: Sample Preparation and Spotting (Dried-Droplet Method for Oligonucleotides)

The dried-droplet method is the most common technique for preparing samples for MALDI-MS analysis.

Materials:

  • Prepared 3-HPA/DAC matrix solution (from Protocol 1)

  • Oligonucleotide sample dissolved in ultrapure water (typically at a concentration of 10-100 pmol/µL)

  • MALDI target plate (e.g., ground steel or AnchorChip)

  • Pipettes and tips

Procedure:

  • Sample-Matrix Mixture: In a microcentrifuge tube, mix the oligonucleotide sample solution and the 3-HPA/DAC matrix solution in a 1:1 (v/v) ratio.

  • Spotting: Carefully spot 0.5 - 1 µL of the mixture onto a designated position on the MALDI target plate.

  • Drying: Allow the droplet to air dry completely at room temperature. This will result in the formation of a crystalline spot containing the co-crystallized matrix and analyte.

  • Data Acquisition: The target plate is now ready to be loaded into the mass spectrometer for analysis. It is recommended to acquire spectra in negative ion mode for oligonucleotides.[4]

Visualizations

Diagram 1: The MALDI-MS Experimental Workflow

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Spotting cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Analyte Oligonucleotide Sample Mix Mix 1:1 Analyte->Mix Matrix 3-HPA/DAC Solution Matrix->Mix Spot Spot on MALDI Target Mix->Spot Dry Air Dry & Co-crystallize Spot->Dry Load Load Target into MS Dry->Load Laser Laser Desorption/ Ionization Load->Laser TOF Time-of-Flight Analysis Laser->TOF Detect Ion Detection TOF->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analysis Data Analysis & Interpretation Spectrum->Analysis

Caption: A typical workflow for MALDI-MS analysis using a 3-HPA matrix.

Diagram 2: The Role of 3-HPA in Soft Ionization

Soft_Ionization cluster_solid Solid Phase (Co-crystal) cluster_gas Gas Phase (Plume) Analyte_Matrix Analyte (A) 3-HPA Matrix (M) Desorbed A M M* Analyte_Matrix->Desorbed Sublimation Ionized [A-H]⁻ [MH]⁺ Desorbed:f2->Ionized Proton Transfer (M* + A -> [MH]⁺ + [A-H]⁻) Laser UV Laser (337 nm) Laser->Analyte_Matrix Energy Absorption & Desorption

Sources

Introduction: Unveiling the Potential of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Fluoro-6-hydroxypicolinic Acid in Material Science

In the dynamic field of material science, the rational design of molecular building blocks is paramount to creating novel materials with tailored properties. This compound stands out as a promising, yet underexplored, candidate for the development of advanced functional materials. Its unique molecular architecture, featuring a pyridine ring functionalized with a carboxylic acid, a hydroxyl group, and a fluorine atom, offers a versatile platform for constructing complex supramolecular structures and polymers.

The strategic placement of these functional groups provides a powerful toolkit for material scientists:

  • The picolinic acid moiety (a pyridine ring with a carboxylic acid at the 2-position) is an excellent chelating ligand, capable of forming stable complexes with a wide range of metal ions.

  • The hydroxyl group offers an additional site for coordination or a reactive handle for covalent modification and hydrogen bonding.

  • The fluorine atom , owing to its high electronegativity and small size, can be used to fine-tune the electronic properties, hydrophobicity, and thermal stability of the resulting material.[1][2][3][4][5]

This guide provides a comprehensive overview of the prospective applications of this compound in two key areas of material science: as a functional organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and as a monomer for the creation of high-performance functional polymers. We will delve into the scientific rationale behind these applications and provide detailed, exemplary protocols to guide researchers in exploring the potential of this versatile molecule.

Caption: Chemical structure of this compound.

(Note: The image source in the DOT script is a placeholder and would be replaced with an actual chemical structure image in a live environment.)

Part 1: A Versatile Ligand for Novel Metal-Organic Frameworks (MOFs)

Scientific Rationale & Causality

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[6] The modular nature of MOFs allows for their properties to be tuned by judiciously selecting the metal and organic components.[7] this compound (hereafter abbreviated as FHPA) is an exceptional candidate for an organic linker due to its multiple coordination and functional sites.

  • Coordination Versatility: The carboxylate group is the primary binding site to the metal center. The adjacent nitrogen atom of the pyridine ring can also coordinate to the metal, forming a stable five-membered chelate ring, a common binding motif for picolinic acid derivatives.[8] The hydroxyl group at the 6-position can either remain as a pendant group, participate in secondary coordination to the metal center, or form strong intramolecular/intermolecular hydrogen bonds, influencing the final topology of the framework.

  • Pore Environment Tuning: The fluorine atom is a key player in functionalizing the pores of the resulting MOF. Its presence can impart hydrophobicity to the framework, which can be advantageous for applications in gas separation or catalysis involving non-polar substrates.[3] The strong C-F bond also enhances the chemical and thermal stability of the ligand and, by extension, the entire framework.[1]

  • Post-Synthetic Modification (PSM): The pendant hydroxyl group serves as a reactive site for post-synthetic modification. This allows for the covalent grafting of other functional molecules onto the framework after its initial synthesis, enabling the introduction of new functionalities without having to re-design the entire synthesis from scratch.

These features suggest that MOFs constructed from FHPA could have potential applications in gas storage and separation, catalysis, and chemical sensing.[9]

Application Protocol 1: Hydrothermal Synthesis of a Zinc-based MOF (Zn-FHPA-MOF)

This protocol describes a general method for the hydrothermal synthesis of a crystalline MOF using this compound and zinc nitrate. The conditions are based on established procedures for synthesizing zinc-based MOFs with functionalized pyridine-carboxylate ligands.[10][11][12][13]

Materials & Equipment:

  • This compound (FHPA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • 20 mL Scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven or supercritical CO₂ dryer

MOF_Synthesis_Workflow cluster_0 Synthesis cluster_1 Purification & Activation A Dissolve FHPA & Zn(NO₃)₂·6H₂O in DMF B Seal in vial/autoclave A->B C Heat in oven (e.g., 100-120°C, 24-72h) B->C D Cool to RT, collect crystals C->D Crystallization E Wash with fresh DMF D->E F Solvent exchange with Ethanol E->F G Activate (Vacuum or scCO₂ drying) F->G H H G->H Porous MOF

Caption: Workflow for the hydrothermal synthesis of a functionalized MOF.

Step-by-Step Methodology:

  • Solution Preparation: In a 20 mL glass scintillation vial, dissolve this compound (e.g., 0.1 mmol, 15.7 mg) and zinc nitrate hexahydrate (e.g., 0.1 mmol, 29.7 mg) in 10 mL of N,N-Dimethylformamide (DMF). The molar ratio of ligand to metal can be varied to optimize crystallinity and phase purity.

  • Sonication: Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity.

  • Crystallization: Tightly cap the vial and place it in a programmable oven. Heat the vial to 110 °C and hold for 48 hours. The slow cooling rate can be controlled to influence crystal size.

  • Isolation: After the reaction is complete, allow the oven to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial.

  • Washing: Decant the mother liquor and wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials. Centrifugation can be used to facilitate the separation of the solid product.

  • Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, immerse the crystals in absolute ethanol (10 mL). Replace the ethanol every 12 hours for a period of 3 days. This step is crucial for "activating" the material.[14]

  • Activation: After solvent exchange, decant the ethanol and dry the sample under high vacuum at an elevated temperature (e.g., 120 °C) overnight to yield the activated, porous Zn-FHPA-MOF. For sensitive frameworks, supercritical CO₂ drying is a preferred method to prevent pore collapse.[14]

Framework Validation & Characterization

A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the new material.

Technique Purpose Expected Outcome / Data
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample by comparing the experimental pattern to a simulated one from single-crystal X-ray diffraction.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline material.[15]
FTIR Spectroscopy To verify the coordination of the FHPA ligand to the zinc centers.Shift in the C=O stretching frequency of the carboxylic acid (e.g., from ~1700 cm⁻¹ to ~1610 cm⁻¹) upon deprotonation and coordination.[11]
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the temperature at which the framework decomposes.A weight loss step corresponding to the removal of guest/coordinated solvent molecules, followed by a plateau, and then a sharp weight loss at the decomposition temperature.[15]
N₂ Sorption at 77 K To measure the porosity, Brunauer-Emmett-Teller (BET) surface area, and pore size distribution of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively.

Part 2: A Functional Monomer for High-Performance Polymers

Scientific Rationale & Causality

The dual functionality of this compound, possessing both a carboxylic acid and a hydroxyl group, makes it an ideal AB-type monomer for step-growth polymerization. This allows for the synthesis of novel polyesters and, with modification, polyamides.

  • Polyester Synthesis: FHPA can undergo self-polycondensation or be copolymerized with other diacid and diol monomers. The rigid pyridine ring in the polymer backbone would contribute to a high glass transition temperature (Tg) and enhanced thermal stability.

  • Polyamide Synthesis: The carboxylic acid group can be activated (e.g., converted to an acid chloride) and then reacted with a diamine to form a polyamide. Polyamides are known for their excellent mechanical strength and toughness.[16]

  • The Role of Fluorine: Incorporating fluorine into the polymer backbone is a well-established strategy for enhancing material properties.[2] Fluorinated polymers typically exhibit:

    • High Thermal Stability: The strength of the C-F bond contributes to resistance to thermal degradation.[1]

    • Chemical Inertness: Resistance to chemical attack and degradation.[4]

    • Hydrophobicity: Low surface energy, leading to water and oil repellency.

    • Unique Electronic Properties: The electron-withdrawing nature of fluorine can alter the electronic characteristics of the polymer.

These properties make fluorinated aromatic polyesters and polyamides highly desirable for applications in electronics, aerospace, and specialty coatings where durability and performance under harsh conditions are required.[4]

Application Protocol 2: Synthesis of a Fluorinated Aromatic Copolyester

This protocol describes a potential route to a copolyester using this compound as the functional monomer, along with a diol and a diacid chloride to build the polymer chain. This method allows for controlled stoichiometry and generally proceeds under milder conditions than melt polycondensation.

Materials & Equipment:

  • This compound (FHPA)

  • Terephthaloyl chloride

  • 1,4-Butanediol

  • Pyridine (anhydrous, as solvent and acid scavenger)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle

  • Standard glassware for precipitation and filtration

Polymerization_Scheme cluster_0 Reactants M1 FHPA Monomer (A-B type) Polymerization Solution Polycondensation M1->Polymerization M2 1,4-Butanediol (B'-B' type) M2->Polymerization M3 Terephthaloyl Chloride (A'-A' type) M3->Polymerization Polymer Fluorinated Aromatic Copolyester Polymerization->Polymer

Caption: Schematic for the synthesis of a copolyester.

Step-by-Step Methodology:

  • Reactor Setup: Assemble a dry three-neck flask with a mechanical stirrer and nitrogen inlet. The system should be flame-dried or oven-dried before use to remove moisture.

  • Monomer Dissolution: Under a positive nitrogen atmosphere, add 1,4-butanediol (e.g., 10 mmol, 0.90 g) and this compound (e.g., 10 mmol, 1.57 g) to the flask. Add 50 mL of anhydrous pyridine and stir until all solids are dissolved.

  • Initiation: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve terephthaloyl chloride (e.g., 20 mmol, 4.06 g) in 20 mL of anhydrous THF.

  • Polymerization: Add the terephthaloyl chloride solution dropwise to the stirred monomer solution over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50 °C for 24 hours. The viscosity of the solution should noticeably increase as the polymer forms.

  • Precipitation: After 24 hours, cool the viscous solution to room temperature and pour it slowly into a beaker containing 500 mL of vigorously stirring methanol. The polyester will precipitate as a solid.

  • Purification: Collect the polymer by vacuum filtration. Wash the solid extensively with methanol to remove pyridine hydrochloride and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight to a constant weight.

Polymer Validation & Characterization

Characterizing the resulting polymer is crucial to confirm its structure, molecular weight, and thermal properties.

Technique Purpose Expected Outcome / Data
¹H and ¹⁹F NMR Spectroscopy To confirm the covalent incorporation of all monomers into the polymer backbone and verify the final polymer structure.Appearance of new peaks corresponding to the ester linkages and disappearance of the hydroxyl and acid chloride proton signals. A distinct signal in the ¹⁹F NMR spectrum.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).A monomodal distribution indicating successful polymerization, with data on molecular weight and its distribution.
Differential Scanning Calorimetry (DSC) To identify thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm, if crystalline).[17][18]A distinct step change in the heat flow curve indicating the Tg. The value is expected to be high due to the aromatic backbone.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition profile of the polymer.[19][20][21]High onset temperature of decomposition, indicating good thermal stability imparted by the aromatic rings and C-F bonds.

References

This is a representative list based on the conducted literature search. A comprehensive list would be generated based on the specific claims and protocols developed.

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. [Link]

  • Thermal Analysis of Polymers and Plastics. Intertek. [Link]

  • Spectroscopic characterization of dipicolinic acid and its photoproducts as thymine photosensitizers. PubMed. [Link]

  • Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. ResearchGate. [Link]

  • Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. PMC - NIH. [Link]

  • Functionalization of Oligosiloxane for Polyester Comonomer. MDPI. [Link]

  • Metal-Organic Frameworks: Synthetic Methods and Potential Applications. PMC - NIH. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]

  • Synthesis of amino-functionalized polyester via ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides. Polymer Chemistry (RSC Publishing). [Link]

  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. [Link]

  • Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. Nanoscale Advances (RSC Publishing). [Link]

  • Advances in Fluorine-Containing Polymers : The State of Fluoropolymers. American Chemical Society. [Link]

  • THERMAL ANALYSIS OF POLYMERS - Fundamentals and Applications. ResearchGate. [Link]

  • Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification. ResearchGate. [Link]

  • Process for synthesis of picolinamides.
  • Synthesis and Characterization of New Picolinate Metal Complexes. ResearchGate. [Link]

  • Thermal Analysis of Polymers Selected Applications. Mettler Toledo. [Link]

  • Fluorine in polymer structure: how it affects their gas separation properties. ResearchGate. [Link]

  • Synthesis of Functionalized Sustainable Polyesters via Controlled Ring-opening Polymerization of O-carboxyanhydrides. VTechWorks. [Link]

  • Synthesis of metal-organic frameworks with interest in analytical chemistry. DOI. [Link]

  • Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorinated Polymers. FluoroCouncil. [Link]

  • Chapter 15. Polyester functionalized carbohydrates via organocatalyzed ring-opening polymerization. ResearchGate. [Link]

  • Thermal Analysis of Polymers. Cadence. [Link]

  • New Isostructural Family of Mixed-Metal Na-M(III)-MOFs Based on Glycolic Acid. ChemRxiv. [Link]

  • Polyamides: synthesis and properties. Greenchemicals. [Link]

  • Fluorine. Wikipedia. [Link]

  • The Construction of Carbazole-Based Metal–Organic Frameworks as Fluorescent Probes for Picric Acid Detection. MDPI. [Link]

  • Schematic diagram for the hydrothermal synthesis of (A) Zn-MOFs and (B). ResearchGate. [Link]

  • Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. YouTube. [Link]

  • An introduction to thermal analysis of polymeric materials. Netzsch. [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory, India. [Link]

  • Surface Functionalization of Polyester Textiles for Antibacterial and Antioxidant Properties. MDPI. [Link]

  • Synthesis, characterization and applications of metal organic frameworks and coordination polymers using highly conjugated ligands. RMIT University. [Link]

  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]

  • Hydrothermal synthesis of MOFs. ResearchGate. [Link]

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The Strategic Integration of 3-Fluoro-6-hydroxypicolinic Acid in the Synthesis of Novel GABA A Receptor Modulators: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Precision in GABAergic Modulation

The γ-aminobutyric acid type A (GABA A) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system.[1] Its role in maintaining the delicate balance between neuronal excitation and inhibition makes it a critical target for therapeutic intervention in a wide range of neurological and psychiatric disorders, including anxiety, epilepsy, insomnia, and mood disorders.[2] The receptor's complex heteropentameric structure, assembled from a diverse array of subunits (α₁₋₆, β₁₋₃, γ₁₋₃, δ, ε, θ, π, and ρ₁₋₃), gives rise to a multitude of subtypes with distinct physiological roles and brain region distributions.[1] This heterogeneity provides a rich landscape for the development of subtype-selective modulators that can offer targeted therapeutic effects with reduced side effects compared to non-selective agents like classical benzodiazepines.

A key strategy in modern medicinal chemistry is the incorporation of fluorine atoms into drug candidates to fine-tune their physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] In the context of GABA A receptor ligands, the introduction of fluorine can lead to enhanced potency and altered subtype selectivity.

This guide focuses on the application of 3-Fluoro-6-hydroxypicolinic acid , a promising but under-explored building block, in the synthesis of novel GABA A receptor modulators. We will delve into the rationale for its use, drawing parallels from related structures, and provide detailed, field-proven protocols for its incorporation into potential drug scaffolds, with a primary focus on robust amide bond formation strategies.

Physicochemical Properties of this compound

PropertyEstimated ValueSource/Method
Molecular Formula C₆H₄FNO₃-
Molecular Weight 157.10 g/mol Calculated
Appearance Likely a white to off-white solidAnalogy to similar compounds
pKa ~3-4 (carboxylic acid), ~8-9 (phenol)Estimated based on pKa of picolinic acid and phenol
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)General characteristic of similar heterocyclic acids
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 4-

Rationale for Application in GABA A Receptor Drug Synthesis

The structural features of this compound make it an attractive scaffold for the design of novel GABA A receptor modulators:

  • Strategic Fluorination: The fluorine atom at the 3-position can serve as a potent hydrogen bond acceptor and can modulate the acidity of the neighboring hydroxyl group and the overall electronic profile of the pyridine ring. This can lead to enhanced binding interactions with amino acid residues in the GABA A receptor's allosteric sites. A patent for the synthesis of a GABA A receptor drug utilizing the analogous 6-chloro-3-fluoro-2-picolinic acid highlights the utility of this substitution pattern.[7]

  • Hydrogen Bonding Capabilities: The hydroxyl group at the 6-position and the carboxylic acid at the 2-position are capable of forming crucial hydrogen bonds with the receptor, a common feature in many known GABA A receptor ligands.

  • Rigid Scaffold: The pyridine ring provides a rigid and planar core, which can help to orient the key interacting groups in a defined spatial arrangement for optimal receptor binding.

  • Versatile Synthetic Handle: The carboxylic acid functionality is an excellent handle for synthetic elaboration, most commonly through the formation of amide bonds. This allows for the straightforward introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[8]

Below is a conceptual diagram illustrating the potential binding interactions of a hypothetical ligand derived from this compound within a GABA A receptor binding pocket.

G cluster_receptor GABA A Receptor Binding Pocket cluster_ligand Ligand derived from This compound Amino Acid Residue 1 (H-bond donor) Amino Acid Residue 1 (H-bond donor) Amino Acid Residue 2 (H-bond acceptor) Amino Acid Residue 2 (H-bond acceptor) Hydrophobic Pocket Hydrophobic Pocket Amino Acid Residue 3 (H-bond donor/acceptor) Amino Acid Residue 3 (H-bond donor/acceptor) Pyridine Ring Pyridine Ring Fluorine Fluorine Fluorine->Amino Acid Residue 3 (H-bond donor/acceptor) H-bond/Electrostatic Hydroxyl Group Hydroxyl Group Hydroxyl Group->Amino Acid Residue 1 (H-bond donor) H-bond Amide Linker Amide Linker Amide Linker->Amino Acid Residue 2 (H-bond acceptor) H-bond R-Group R-Group R-Group->Hydrophobic Pocket Hydrophobic Interaction G cluster_workflow Amide Coupling Workflow A 1. Dissolve Acid & Amine in Anhydrous Solvent B 2. Add Base (e.g., DIPEA) A->B C 3. Add Coupling Reagent (HATU or EDC/HOBt) B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E 5. Aqueous Workup D->E Reaction Complete F 6. Purification (Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Sources

Application Notes and Protocols for 3-Fluoro-6-hydroxypicolinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Picolinic Acid Derivative

3-Fluoro-6-hydroxypicolinic acid is a pyridine-based organic compound that holds significant promise for researchers, medicinal chemists, and drug development professionals. Its structure, featuring a pyridine ring scaffold—a common motif in pharmaceuticals—is further functionalized with a carboxylic acid, a hydroxyl group, and a fluorine atom. This unique combination of functional groups suggests a versatile role in various chemical transformations and applications, from a high-performance matrix in mass spectrometry to a valuable building block in the synthesis of complex molecules.

The fluorine substituent is of particular interest, as the incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The hydroxyl and carboxylic acid moieties provide reactive handles for derivatization and participation in cross-coupling reactions, opening avenues for the construction of diverse molecular architectures.

These application notes provide a comprehensive guide to the practical use of this compound, with a focus on its well-established role as a MALDI matrix, alongside detailed protocols for its potential applications in organic synthesis. The protocols are designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt and optimize these methods for their specific needs.

Primary Application: A Superior Matrix for MALDI Mass Spectrometry of Nucleic Acids

The closely related compound, 3-hydroxypicolinic acid (3-HPA), is a cornerstone matrix for the analysis of oligonucleotides and nucleic acids by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[1][2] The introduction of a fluorine atom in this compound is anticipated to enhance its performance by potentially improving crystal formation and energy transfer, leading to better resolution and sensitivity. The primary function of the matrix is to co-crystallize with the analyte and absorb the laser energy, leading to a soft ionization of the analyte molecules with minimal fragmentation.[3]

Protocol for MALDI-TOF MS Analysis of Oligonucleotides

This protocol details the use of this compound as a matrix for the analysis of oligonucleotides.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Diammonium hydrogen citrate (optional, for reducing sodium and potassium adducts)[4]

  • Oligonucleotide sample (dissolved in ultrapure water)

  • MALDI target plate

Equipment:

  • Vortex mixer

  • Pipettes

  • MALDI-TOF mass spectrometer

Matrix Solution Preparation:

A saturated solution of the matrix is typically used. The addition of diammonium hydrogen citrate is recommended to minimize salt adducts, which can complicate spectral interpretation.[4]

Component Concentration Solvent Notes
This compoundSaturated (~50-60 g/L)50:50 (v/v) Acetonitrile/WaterPrepare fresh for optimal performance.
Diammonium hydrogen citrate10 g/LIn matrix solutionAdded to chelate alkali metal ions.[4]

Step-by-Step Protocol:

  • Matrix Solution Preparation: Prepare a saturated solution of this compound in 50:50 acetonitrile/water. If using, add diammonium hydrogen citrate to the desired concentration and vortex until dissolved.

  • Sample Preparation: Dissolve the oligonucleotide sample in ultrapure water to a concentration of 10-100 pmol/µL.[2]

  • Sample-Matrix Co-crystallization (Dried-Droplet Method): a. On a clean MALDI target plate, spot 1 µL of the matrix solution. b. Allow the spot to air-dry completely. c. Apply 1 µL of the oligonucleotide sample solution directly onto the dried matrix spot.[4] d. Allow the sample to air-dry at room temperature. This two-step process can enhance signal intensity.[4] Alternatively, mix the matrix solution and oligonucleotide solution in a 1:1 ratio in a microcentrifuge tube before spotting 1 µL of the mixture onto the target plate and allowing it to dry.[2]

  • Data Acquisition: a. Load the MALDI target plate into the mass spectrometer. b. Acquire mass spectra in negative ion mode, which is typically optimal for oligonucleotides. c. Optimize the laser intensity to achieve good signal-to-noise ratio with minimal fragmentation.

MALDI_Workflow cluster_prep Preparation cluster_spotting Sample Spotting cluster_analysis Analysis A Prepare Saturated Matrix Solution C Spot Matrix Solution on MALDI Plate A->C B Dissolve Oligonucleotide Sample in Water E Apply Sample to Dried Matrix B->E D Air Dry C->D D->E F Air Dry to Co-crystallize E->F G Insert Plate into Mass Spectrometer F->G H Acquire Mass Spectrum (Negative Ion Mode) G->H Synthesis_Pathway A 3-Fluoro-2-methylpyridine B Oxidation A->B KMnO4 or other oxidant C 3-Fluoropicolinic acid B->C D Hydroxylation (e.g., Elbs Oxidation) C->D K2S2O8, KOH E This compound D->E

A potential synthetic pathway to this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. [5]this compound, after suitable protection of the hydroxyl and carboxylic acid groups and conversion to a halide or triflate, can serve as a coupling partner with various boronic acids or esters. The fluorine atom can influence the electronic properties of the pyridine ring, potentially affecting the reactivity in the cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling:

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a protected and activated derivative of this compound.

Materials:

  • Protected and activated this compound derivative (e.g., methyl 6-chloro-3-fluoropicolinate)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl2) [6]* Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane/water mixture) [7]* Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Condenser

Component Typical Molar Ratio Example Reagents
Pyridine derivative1.0Methyl 6-chloro-3-fluoropicolinate
Boronic acid1.1 - 1.5Phenylboronic acid
Palladium catalyst0.01 - 0.05Pd(dppf)Cl2
Base2.0 - 3.0K2CO3
Solvent-Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the protected and activated this compound derivative, the boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Ar-Ar'

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Derivatization for Enhanced Bioactivity and Analysis

The carboxylic acid and hydroxyl groups of this compound are amenable to a wide range of derivatization reactions, allowing for the fine-tuning of its physicochemical properties and the introduction of pharmacophores. Esterification of the carboxylic acid or etherification of the hydroxyl group are common transformations. Picolinoyl derivatization has been shown to enhance the analysis of various compounds by mass spectrometry. [8] Generalized Protocol for Esterification:

This protocol describes a general method for the esterification of the carboxylic acid group.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., concentrated H2SO4) or a coupling agent (e.g., EDC, DCC)

  • Solvent (if necessary)

Step-by-Step Protocol (Acid-Catalyzed):

  • Reaction Setup: Dissolve or suspend this compound in an excess of the desired alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize the acid with a base (e.g., saturated NaHCO3 solution).

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the resulting ester by column chromatography or recrystallization.

Conclusion

This compound is a molecule with significant, multifaceted potential in the scientific research landscape. Its application as a high-performance MALDI matrix for nucleic acid analysis is well-founded, drawing from the established success of its parent compound, 3-hydroxypicolinic acid. Furthermore, its utility as a synthetic building block is vast, offering numerous avenues for the creation of novel compounds with tailored properties. The protocols provided herein serve as a robust starting point for researchers to explore and exploit the full potential of this versatile fluorinated picolinic acid derivative. As with any chemical protocol, appropriate safety precautions should be taken, and optimization of the reaction conditions may be necessary to achieve the desired outcomes for specific substrates.

References

  • Wu, K. J., Steding, A., & Becker, C. H. (1993). Matrix-assisted laser desorption time-of-flight mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid as an ultraviolet-sensitive matrix. Rapid communications in mass spectrometry, 7(2), 142-146.
  • Bruker Daltonics. (n.d.). Matrix Guide to Sample Preparation. Retrieved from [Link]

  • Pieles, U., Zürcher, W., Schär, M., & Moser, H. E. (1993). Oligonucleotide analysis by MALDI-MS. Analusis, 21(3), 111-115.
  • Google Patents. (1966). Processes for the production of picolinic acid dericatives.
  • Zolfigol, M. A., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13(36), 25389-25398.
  • ResearchGate. (2023). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. Retrieved from [Link]

  • Behrman, E. J., & Parkin, S. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C: Structural Chemistry, 77(12), 734-739.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • LookChem. (n.d.). Cas 19621-92-2, 6-Hydroxypicolinic acid. Retrieved from [Link]

  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12266-12279.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. Retrieved from [Link]

  • In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. RSC Publishing. Retrieved from [Link]

  • PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved from [Link]

  • Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

  • ScienceDaily. (2024). Chemists synthesize an improved building block for medicines. Retrieved from [Link]

  • Google Patents. (2014). 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

Sources

The Strategic Utility of 6-Fluoro-3-hydroxypicolinic Acid in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of fine chemical and pharmaceutical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. 6-Fluoro-3-hydroxypicolinic acid (CAS 1211592-06-1), a functionalized pyridine derivative, has emerged as a valuable and versatile intermediate. Its unique electronic profile, characterized by the electron-withdrawing nature of the fluorine atom and the dual reactivity of the hydroxyl and carboxylic acid moieties, offers a powerful tool for medicinal chemists and process development scientists. This document provides a comprehensive overview of the applications and detailed protocols related to this important building block.

Physicochemical Properties and Safety Data

A foundational understanding of a chemical intermediate begins with its physical properties and safety profile.

Table 1: Physicochemical Properties of 6-Fluoro-3-hydroxypicolinic Acid

PropertyValueSource
CAS Number 1211592-06-1[1]
Molecular Formula C₆H₄FNO₃[1]
Molecular Weight 157.1 g/mol [1]
Appearance Not explicitly available, but related compounds are typically white to light yellow solids.
Storage 2-8°C, Refrigerator[1]

Safety and Handling:

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes.

    • Skin: Wash affected area with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Application Notes: A Versatile Intermediate in Synthesis

The strategic placement of fluoro, hydroxyl, and carboxylic acid groups on the pyridine ring makes 6-fluoro-3-hydroxypicolinic acid a highly valuable building block in several areas of chemical research and development.

Pharmaceutical Development

The introduction of a fluorine atom can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. 6-Fluoro-3-hydroxypicolinic acid serves as a key intermediate in the synthesis of novel therapeutic agents where these improved pharmacokinetic properties are desired. The picolinic acid scaffold itself is a well-known pharmacophore, and its derivatization allows for the exploration of new chemical space. The hydroxyl and carboxylic acid groups provide convenient handles for further chemical modifications, such as esterification and amidation, to produce a library of derivatives with diverse biological activities.

Agrochemical Synthesis

Pyridine-based compounds are a cornerstone of the agrochemical industry, with applications as herbicides, fungicides, and insecticides. The principles that make fluorinated compounds attractive in pharmaceuticals also apply to agrochemicals, leading to products with enhanced efficacy and environmental profiles. 6-Fluoro-3-hydroxypicolinic acid can be utilized as a starting material for the synthesis of novel crop protection agents.

Materials Science and Analytical Chemistry

The chelating ability of the hydroxypicolinic acid structure allows it to form stable complexes with a variety of metal ions. This property is of interest in:

  • Materials Science: As a ligand for the development of novel metal-organic frameworks (MOFs) or other coordination polymers with tailored electronic or catalytic properties.

  • Analytical Chemistry: As a chelating agent to enhance the detection of metal ions in complex matrices through spectroscopic methods. The fluorine atom can also serve as a useful probe for ¹⁹F NMR studies.

Experimental Protocols

Proposed Synthesis of 6-Fluoro-3-hydroxypicolinic Acid

The proposed synthesis involves the oxidation of a methyl group to a carboxylic acid, a common transformation in the synthesis of picolinic acids.

Diagram 1: Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of 6-Fluoro-3-hydroxypicolinic Acid A 6-Fluoro-3-hydroxy-2-methylpyridine B 6-Fluoro-3-hydroxypicolinic acid A->B [O] (e.g., KMnO₄, H₂O, heat)

Caption: Proposed oxidation of a substituted picoline to the corresponding picolinic acid.

Step 1: Oxidation of 6-Fluoro-3-hydroxy-2-methylpyridine

This protocol is adapted from the general procedure for the oxidation of picolines to picolinic acids.

Materials:

  • 6-Fluoro-3-hydroxy-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-fluoro-3-hydroxy-2-methylpyridine in water.

  • Slowly add potassium permanganate to the solution in portions. The reaction is exothermic.

  • Heat the reaction mixture to reflux until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. This may take several hours.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Acidify the concentrated solution to a pH of approximately 3-4 with concentrated HCl. The product should precipitate out of solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 2: Expected Spectroscopic Data for 6-Fluoro-3-hydroxypicolinic Acid

TechniqueExpected Features
¹H NMR Aromatic protons on the pyridine ring, with splitting patterns influenced by the fluorine atom. The chemical shifts of the hydroxyl and carboxylic acid protons will be solvent-dependent and may appear as broad singlets.
¹³C NMR Aromatic carbons, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant.
¹⁹F NMR A singlet or a multiplet depending on the coupling to adjacent protons.
IR Spectroscopy Characteristic peaks for O-H stretching (broad, for both hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), C=C and C=N stretching (aromatic ring), and C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (157.1 g/mol ).

Conclusion

6-Fluoro-3-hydroxypicolinic acid is a promising and versatile intermediate for fine chemical synthesis. Its trifunctional nature provides a platform for the development of a wide range of novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The protocols and application notes provided herein serve as a guide for researchers and scientists looking to leverage the unique properties of this valuable building block in their synthetic endeavors. Further research into the synthesis and applications of this compound is warranted and is expected to yield exciting new discoveries.

References

  • Google Patents. (2014). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • Pharmaffiliates. (n.d.). CAS No : 1211592-06-1 | Product Name : 6-Fluoro-3-hydroxypicolinic Acid. Retrieved from [Link]

  • Behrman, E. J., & Parkin, S. (2021). Synthesis and Crystal Structures of 3,6-Dihydroxypicolinic Acid and Its Labile Intermediate Dipotassium 3-Hydroxy-6-(Sulfonatooxy)Pyridine-2-Carboxylate Monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 623–628. Retrieved from [Link]

  • Google Patents. (2016). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Shi, D., et al. (2022). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Medicinal Chemistry Research, 31(12), 2055-2061. Retrieved from [Link]

  • Yun, X., et al. (2019). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 17(3), 554-557. Retrieved from [Link]

  • Google Patents. (2009). US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases.
  • MDPI. (2024). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 29(1), 23. Retrieved from [Link]

  • NIST. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

  • Google Patents. (1965). US3218330A - Preparation of 3-hydroxypyridine.
  • European Patent Office. (2020). EP 3950674 A1 - PYRROLE AMIDE COMPOUND AND USE THEREOF. Retrieved from [Link]

  • Google Patents. (2007). US7230006B2 - Crystalline form III of anhydrous moxifloxacin hydrochloride and a process for preparation thereof.
  • Google Patents. (2012). WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 3-Hydroxypicolinic acid.
  • ACS Publications. (1951). SYNTHETIC TUBERCULOSTATS. II. AMINO- AND HYDROXY-PYRIDINE CARBOXYLIC ACID DERIVATIVES. The Journal of Organic Chemistry, 16(3), 475-478. Retrieved from [Link]

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1889. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. Journal of Molecular Structure, 1074, 539-548. Retrieved from [Link]

Sources

Experimental Blueprint for 3-Fluoro-6-hydroxypicolinic Acid: Advanced Protocols for Amide Coupling, Esterification, and Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for the chemical modification of 3-Fluoro-6-hydroxypicolinic acid. This versatile pyridine scaffold, featuring fluoro, hydroxyl, and carboxylic acid functionalities, is a valuable building block in medicinal chemistry. This document moves beyond theoretical discussions to offer robust, field-proven protocols, explaining the causal relationships behind experimental choices and ensuring procedural integrity.

Compound Profile and Strategic Considerations

This compound presents a unique set of synthetic opportunities and challenges. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom enhances the electrophilicity of the carboxylic acid, facilitating nucleophilic acyl substitution. However, the presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid necessitates a careful strategic approach to avoid self-reaction and ensure regioselectivity. The tautomeric nature of the 6-hydroxypyridine moiety, which can exist in equilibrium with its 2-pyridone form, further influences its reactivity.

For many of the reactions described herein, a critical decision is whether to employ protecting groups. The acidic proton of the hydroxyl group can interfere with many coupling reactions. Therefore, protection of the hydroxyl group is often the first step in a synthetic sequence.

Protecting Group Strategy: Silylation of the Hydroxyl Group

To prevent unwanted side reactions, the hydroxyl group of this compound can be protected as a silyl ether. tert-Butyldimethylsilyl (TBDMS) ethers are a common choice due to their stability under a range of reaction conditions and their straightforward removal.[1][2]

Protocol 2.1: TBDMS Protection of this compound

Objective: To selectively protect the hydroxyl group as a TBDMS ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Slowly add TBDMSCl (1.2 eq) to the reaction mixture at room temperature.

  • Stir the reaction for 12-16 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the TBDMS-protected this compound.

Amide Bond Formation: Coupling with Amines

Amide bond formation is a cornerstone of drug discovery.[3] The carboxylic acid of this compound can be activated to readily react with primary and secondary amines. Two common and effective methods are presented below.

Protocol 3.1: Amide Coupling via Acyl Chloride Formation

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by reaction with an amine.[4][5]

Materials:

  • TBDMS-protected this compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Amine of choice

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the TBDMS-protected this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC (visualized by quenching a small aliquot with methanol and analyzing the resulting ester).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting amide can be purified by column chromatography.

Protocol 3.2: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions, minimizing side reactions.[3][6][7]

Materials:

  • TBDMS-protected this compound

  • HATU

  • Amine of choice

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of TBDMS-protected this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Esterification Reactions

Esterification of the carboxylic acid can be achieved through various methods. The classic Fischer esterification is a straightforward approach.[8][9][10]

Protocol 4.1: Fischer Esterification

Objective: To form the methyl or ethyl ester of this compound.

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Separatory funnel

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the ester into ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The pyridine ring of this compound can be further functionalized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[11][12][13] This requires prior conversion of one of the ring positions into a suitable handle, typically a halide. For this, a halogenated precursor of this compound would be required. Assuming a bromo-substituted precursor is available (e.g., 5-bromo-3-fluoro-6-hydroxypicolinic acid), the following protocol can be applied.

Protocol 5.1: Suzuki-Miyaura Coupling

Objective: To form a C-C bond between the pyridine ring and a boronic acid derivative.

Materials:

  • TBDMS-protected 5-bromo-3-fluoro-6-hydroxypicolinic acid methyl ester (or other ester)

  • Aryl or vinyl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • In a Schlenk flask, combine the TBDMS-protected 5-bromo-3-fluoro-6-hydroxypicolinic acid ester (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Deprotection of the TBDMS Group

The final step after successful coupling is the removal of the TBDMS protecting group to reveal the free hydroxyl group.[1]

Protocol 6.1: TBDMS Deprotection

Objective: To remove the TBDMS protecting group.

Materials:

  • TBDMS-protected compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the TBDMS-protected compound in THF.

  • Add TBAF solution (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Once complete, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the deprotected product by column chromatography or recrystallization.

Data Presentation and Workflow Visualization

Table 1: Summary of Reaction Conditions

ReactionKey ReagentsSolventTemperatureTypical Time
TBDMS ProtectionTBDMSCl, ImidazoleDMFRoom Temp.12-16 h
Amide Coupling (Acyl Chloride)SOCl₂, Amine, TEADCMReflux, then RT4-18 h
Amide Coupling (HATU)HATU, Amine, DIPEADMFRoom Temp.1-4 h
Fischer EsterificationAlcohol, H₂SO₄ (cat.)AlcoholReflux4-24 h
Suzuki-Miyaura CouplingBoronic Acid, Pd catalyst, BaseDioxane/Water80-100 °C4-24 h
TBDMS DeprotectionTBAFTHFRoom Temp.1-3 h

Diagram 1: General Workflow for Derivatization of this compound

G A This compound B TBDMS Protection A->B C TBDMS-Protected Acid B->C D Amide Coupling (Acyl Chloride or HATU) C->D E Esterification (Fischer) C->E F Protected Amide Derivative D->F G Protected Ester Derivative E->G J TBDMS Deprotection F->J H Suzuki Coupling (on bromo-analog) G->H G->J I Cross-Coupled Product H->I I->J K Final Amide Product J->K from F L Final Ester Product J->L from G M Final Cross-Coupled Product J->M from I

Caption: Synthetic pathways for this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Concentrated sulfuric acid is highly corrosive.

  • Palladium catalysts can be pyrophoric. Handle under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocols outlined in this guide provide a solid foundation for the synthetic manipulation of this compound. By understanding the interplay of the functional groups and employing appropriate strategies, such as the use of protecting groups, researchers can unlock the potential of this valuable building block for the development of novel molecules in the pharmaceutical and agrochemical industries. The key to success lies in careful planning, execution, and monitoring of each reaction step.

References

  • Organic Syntheses. Procedure for Acyl Chloride Formation and Amide Coupling. Available from: [Link]

  • (Reference for Suzuki-Miyaura Coupling)
  • (Reference for general organic chemistry principles)
  • (Reference for protecting group chemistry)
  • HATU as an Engine for Precision Amide Bond Formation in Drug Discovery. Online Inhibitor. (2025). Available from: [Link]

  • (Reference for Suzuki-Miyaura Coupling)
  • (Reference for Buchwald-Hartwig Amin
  • Protecting Groups. Organic Synthesis. Available from: [Link]

  • (Reference for decarboxyl
  • Behrman, E. J., & Nicholson, S. O. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 69–74. Available from: [Link]

  • Nolan, S. P., & Organ, M. G. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 53(14), 3653–3657. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • (Reference for Buchwald-Hartwig Amin
  • Reddit. Tips and tricks for difficult amide bond formation? (2021). Available from: [Link]

  • Lab5 procedure esterification. ScienceGeek.net. Available from: [Link]

  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). Available from: [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. Available from: [Link]

  • (Reference for photochemistry of halopicolinic acids)
  • (Reference for amide bond formation in w
  • (Reference for trifluoromethyl
  • (Reference for prepar
  • (Reference for academic research on 6-hydroxypicolinic acid)
  • (Reference for esterific
  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • (Reference for decarboxylative halogen
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available from: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available from: [Link]

  • 3-Hydroxypicolinic acid. Wikipedia. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • 3-Hydroxypicolinic acid. Grokipedia. Available from: [Link]

  • 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

  • Fischer esterification (video). Khan Academy. Available from: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available from: [Link]

  • (Reference for Suzuki-Miyaura reaction with nitroarenes)
  • (Reference for prepar
  • YouTube. Reaction of Carboxylic Acids with Thionyl Chloride. (2013). Available from: [Link]

  • 3-Hydroxypicolinic Acid. PubChem. Available from: [Link]

  • (Reference for thionyl chloride reaction mechanism)

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The Emerging Potential of 3-Fluoro-6-hydroxypicolinic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinic Acid Scaffold as a Privileged Motif in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that is present in a vast number of FDA-approved drugs and natural products.[1][2] Its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability make it a "privileged scaffold" in medicinal chemistry.[2] Among the various substituted pyridines, picolinic acid (pyridine-2-carboxylic acid) and its derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, enzyme-inhibiting, and immunomodulatory effects.[3][4] The carboxylic acid moiety at the 2-position of the pyridine ring is a key feature, as it can act as a hydrogen bond donor and acceptor, and can chelate metal ions, which is crucial for the inhibition of metalloenzymes.[4]

This guide focuses on the potential applications of a specific, likely novel derivative: 3-fluoro-6-hydroxypicolinic acid . While direct literature on this exact molecule is scarce, by understanding the individual contributions of the hydroxyl and fluoro substituents on the picolinic acid core, we can extrapolate its potential applications and provide detailed protocols for its investigation in a drug discovery setting.

The Influence of Hydroxyl and Fluoro Substituents: A Mechanistic Perspective

The introduction of hydroxyl and fluoro groups onto the picolinic acid scaffold is expected to significantly modulate its physicochemical and biological properties.

The Role of the 6-Hydroxy Group

The hydroxyl group at the 6-position can exist in tautomeric equilibrium with its corresponding pyridone form. This has several implications:

  • Enhanced Hydrogen Bonding: The hydroxyl/pyridone moiety provides an additional hydrogen bond donor and acceptor, which can lead to stronger and more specific interactions with biological targets such as enzymes and receptors.

  • Chelation: The presence of the 6-hydroxyl group in proximity to the 2-carboxylic acid can enhance the metal-chelating properties of the molecule, making it a potential candidate for inhibiting metalloenzymes.

  • Metabolic Handle: The hydroxyl group can serve as a site for phase II metabolic transformations (e.g., glucuronidation), which can influence the pharmacokinetic profile of a drug candidate.

The Impact of the 3-Fluoro Substituent

The incorporation of a fluorine atom at the 3-position is a common strategy in medicinal chemistry with several well-established benefits:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the carboxylic acid and the hydroxyl group, influencing the ionization state of the molecule at physiological pH. This can impact its solubility, membrane permeability, and binding to the target.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Altered Conformation and Binding: The small size and high electronegativity of fluorine can lead to unique conformational preferences and electrostatic interactions with the target protein that are not possible with other halogens.

Proposed Applications of this compound in Medicinal Chemistry

Based on the functional groups present in this compound, several potential applications in medicinal chemistry can be proposed:

  • Enzyme Inhibition: The picolinic acid scaffold is a known inhibitor of various enzymes.[3] The combination of a metal-chelating motif (carboxylic acid and hydroxyl group) and the electronic modulation by the fluorine atom makes this compound a promising starting point for the development of inhibitors for metalloenzymes (e.g., metallo-β-lactamases, matrix metalloproteinases) and other enzyme classes.

  • Antimicrobial Agents: Picolinic acid derivatives have shown antimicrobial properties.[5] The unique electronic and hydrogen-bonding capabilities of this compound could be exploited to design novel antibacterial or antifungal agents.

  • Scaffold for Combinatorial Libraries: This molecule can serve as a versatile building block for the synthesis of compound libraries. The carboxylic acid can be readily converted to amides, esters, and other functional groups, while the hydroxyl group can be alkylated or acylated, allowing for the rapid generation of a diverse set of derivatives for high-throughput screening.

  • Anticancer Agents: Some pyridine-containing compounds have demonstrated anticancer activity.[6] The potential of this compound derivatives to inhibit key enzymes in cancer cell proliferation or to induce apoptosis warrants investigation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of derivatives of this compound and for the evaluation of their potential biological activities.

Protocol 1: Synthesis of Amide Derivatives of this compound

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine.

Workflow Diagram:

Synthesis_Workflow Start This compound Activation Activate Carboxylic Acid (e.g., HATU, HOBt, EDCI) Start->Activation Step 1 Coupling Amide Coupling (Amine, Base) Activation->Coupling Step 2 Purification Work-up and Purification (e.g., Chromatography) Coupling->Purification Step 3 Product Amide Derivative Purification->Product Step 4

Caption: General workflow for the synthesis of amide derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 equivalents) to the reaction mixture and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme. This example uses a generic fluorescence-based assay.

Workflow Diagram:

Assay_Workflow Preparation Prepare Reagents: - Enzyme - Substrate - Inhibitor dilutions Incubation Pre-incubation (Enzyme + Inhibitor) Preparation->Incubation Reaction Initiate Reaction (Add Substrate) Incubation->Reaction Detection Measure Signal (e.g., Fluorescence) Reaction->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: Workflow for a typical enzyme inhibition assay.

Materials:

  • Target enzyme

  • Fluorogenic substrate for the target enzyme

  • Assay buffer (optimized for the target enzyme)

  • This compound derivative (test compound)

  • Known inhibitor of the target enzyme (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and the positive control in DMSO (e.g., 10 mM). Create a serial dilution of the compounds in the assay buffer to achieve the desired final concentrations.

  • Assay Setup: In a 384-well plate, add the following to each well:

    • Assay buffer

    • Test compound or control at various concentrations (final DMSO concentration should be ≤ 1%)

    • Target enzyme at a pre-determined optimal concentration

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Signal Detection: Immediately begin monitoring the fluorescence signal at appropriate excitation and emission wavelengths using a fluorescence plate reader. Collect data at regular intervals for a specified period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

    • Normalize the rates to the vehicle control (DMSO only) to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data Summary (Hypothetical):

CompoundTarget EnzymeIC₅₀ (µM)
This compoundMetallo-β-lactamase15.2
Amide Derivative 1Metallo-β-lactamase2.5
Amide Derivative 2Metallo-β-lactamase8.7
Positive ControlMetallo-β-lactamase0.1

Conclusion and Future Directions

While this compound is not yet a well-documented compound, its structural features suggest significant potential in medicinal chemistry. The strategic combination of a privileged picolinic acid scaffold with a hydroxyl group and a fluorine atom offers a compelling starting point for the design of novel therapeutic agents, particularly enzyme inhibitors. The protocols provided herein offer a roadmap for the synthesis of derivatives and the evaluation of their biological activity. Further research into the synthesis and biological profiling of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • BenchChem. (2025).
  • Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
  • Chagot, B., et al. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 16(7), 948.
  • Grokipedia. (n.d.). 3-Hydroxypicolinic acid.
  • Wikipedia. (2023, October 27). 3-Hydroxypicolinic acid.
  • Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1731–1781.
  • Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
  • Zhang, L., et al. (2020). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 18(30), 5769–5773.
  • PubChem. (n.d.). 6-Hydroxypicolinic acid.
  • BenchChem. (2025).
  • King, A. M., et al. (2015). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Medicinal Chemistry Letters, 6(10), 1034–1038.
  • Stojadinovic, M., et al. (2021). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. International Journal of Molecular Sciences, 22(12), 6586.
  • PubChem. (n.d.). 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid.
  • Liu, M., et al. (2023). Biological Activities of p-Hydroxycinnamic Acids in Maintaining Gut Barrier Integrity and Function. International Journal of Molecular Sciences, 24(14), 11374.
  • Sigma-Aldrich. (n.d.). 6-Hydroxypyridine-3-carboxylic acid 98.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649–668.
  • Engel, J., et al. (2022). Masking the Bioactivity of Hydroxamic Acids by Coordination to Cobalt: Towards Bioreductive Anticancer Agents. Chemistry – A European Journal, 28(49), e202201177.
  • Costa, M., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3328.
  • ChemicalBook. (n.d.). 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis.
  • Islam, M. B., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • Thermo Fisher Scientific. (n.d.). 3-Hydroxypyridine-2-carboxylic acid, 98%.
  • Zuniga, J. E., et al. (2013). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. PLoS ONE, 8(9), e75077.
  • Boulebd, H., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules, 28(5), 2379.
  • Babaee, S., et al. (2022). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst.
  • van der Velden, W. J. C., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-6-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-6-hydroxypicolinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to ensure your success.

Overview of Synthetic Strategies

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The challenges primarily arise from the electronic nature of the pyridine ring, which can complicate regioselective functionalization.[1][2] A common and effective strategy involves starting with a pre-functionalized picoline derivative and performing sequential oxidation and substitution reactions.

Below is a typical workflow illustrating a plausible synthetic pathway starting from 6-chloro-3-fluoro-2-picoline.

G SM 6-Chloro-3-fluoro-2-picoline INT1 6-Chloro-3-fluoropicolinic acid SM->INT1 PROD This compound INT1->PROD

Caption: A common synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: The oxidation of the 2-methyl group is low-yielding or leads to decomposition. How can I improve it?

Answer:

This is a critical step where harsh conditions can degrade the pyridine ring. The primary causes of failure are incomplete reaction or over-oxidation.

Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are necessary to convert the electron-deficient methyl group, but they are non-selective and can attack the ring at high temperatures.[3][4][5]

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. Do not exceed the recommended temperature range. A gradual increase in temperature can help initiate the reaction without causing runaway decomposition.

  • Stoichiometry of Oxidant: Use a precise molar equivalent of the oxidizing agent. An excess can lead to decomposition, while an insufficient amount will result in an incomplete reaction. Start with the literature-recommended stoichiometry and adjust based on in-process monitoring.

  • In-Process Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent side product formation.

  • Alternative Reagents: If permanganate or dichromate fails, consider alternative oxidation protocols. While less common for this specific substrate, methods like catalytic oxidation with molecular oxygen or other milder oxidants could be explored, though they may require significant optimization.

ParameterRecommendationRationale
Temperature 70–120 °C (substrate dependent)Balances reaction rate and substrate stability.[4]
Oxidant KMnO₄ or K₂Cr₂O₇Powerful enough for the deactivated methyl group.
Solvent Dilute Sulfuric AcidProvides the necessary acidic medium for the oxidant.[4]
Monitoring TLC (e.g., 3:1 Hexanes:EtOAc)Allows for real-time tracking of starting material consumption.
Question 2: My nucleophilic aromatic substitution (SNAr) to replace the 6-chloro with a 6-hydroxy group is inefficient. What's going wrong?

Answer:

The hydrolysis of the 6-chloro group is generally efficient due to the activating effect of the pyridine nitrogen and the carboxylate group. However, poor solubility and inadequate temperature can hinder the reaction.

Causality: This is a bimolecular reaction (SNAr). The rate depends on the concentration of both the substrate and the nucleophile (hydroxide) and requires sufficient thermal energy to overcome the activation barrier. The substrate's solubility in the aqueous base is often the limiting factor.

Troubleshooting Decision Tree:

G start Low Hydrolysis Yield check_temp Is reaction temp > 100°C? start->check_temp increase_temp Increase temp to reflux (e.g., 110-120°C). check_temp->increase_temp No check_sol Is the starting material fully dissolved? check_temp->check_sol Yes increase_temp->check_sol add_cosolvent Add a co-solvent like DMSO or Dioxane (10-20% v/v). check_sol->add_cosolvent No check_base Is base concentration sufficient (e.g., >5 eq)? check_sol->check_base Yes add_cosolvent->check_base increase_base Increase NaOH/KOH concentration. check_base->increase_base No success Problem Solved check_base->success Yes increase_base->success

Caption: Decision tree for troubleshooting the SNAr hydrolysis step.

Question 3: I'm having difficulty purifying the final product. What is the best method?

Answer:

This compound is a zwitterionic compound at neutral pH, which can make purification challenging. Its amphoteric nature means its solubility is highly pH-dependent. Column chromatography is often difficult and can lead to poor recovery.

Causality: The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid group. At its isoelectric point, it will have minimal solubility in most solvents, which can be exploited for purification.

Recommended Purification Protocol:

  • Acid-Base Extraction (Crude Cleanup):

    • After the reaction, acidify the mixture to a pH of ~2 with concentrated HCl. This protonates the pyridine nitrogen and ensures the carboxylic acid is in its neutral form. The product may precipitate at this stage.

    • If impurities are organic and non-polar, you can perform an extraction with a solvent like ethyl acetate or MTBE to remove them, leaving your protonated product in the aqueous layer.

  • Isoelectric Point Precipitation (Primary Purification):

    • Take the crude product and dissolve it in a minimum amount of dilute aqueous base (e.g., 1M NaOH) to form the sodium salt, ensuring complete dissolution.

    • Filter this solution to remove any insoluble inorganic byproducts (like MnO₂ from permanganate oxidations).

    • Slowly and with vigorous stirring, add dilute acid (e.g., 1M HCl) to the clear filtrate. The product will begin to precipitate as it approaches its isoelectric point (typically around pH 3-4).

    • Monitor the pH carefully. Adding acid too quickly can trap impurities.

    • Collect the precipitated solid by filtration, wash with cold deionized water, and then a small amount of a non-polar solvent like cold acetone or ether to aid drying.

  • Recrystallization (Final Polishing):

    • The solid obtained from precipitation can be further purified by recrystallization from hot water or a mixed solvent system like ethanol/water or formic acid.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A: Handling of strong oxidants and fluorinating agents requires strict safety measures.

  • Strong Oxidants (KMnO₄, K₂Cr₂O₇): These are powerful oxidizers that can react violently with organic materials. Avoid contact with combustible materials.

  • Fluorinating Agents (e.g., Selectfluor, NFSI): These should be handled in a well-ventilated fume hood. They are toxic and can cause severe burns. Refer to the Safety Data Sheet (SDS) for specific handling instructions.

  • Strong Acids/Bases: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Q2: What is the role of the fluorine atom in this molecule's application? A: In medicinal chemistry, the introduction of a fluorine atom is a common strategy to modulate a molecule's properties.[1][7] It can enhance metabolic stability (by blocking sites of oxidation), increase binding affinity to target proteins, and alter pharmacokinetic properties like lipophilicity and bioavailability.[7][8]

Q3: Can I perform the fluorination step on the final 6-hydroxypicolinic acid? A: This is not recommended. Direct C-H fluorination of an electron-rich hydroxy-substituted pyridine ring would likely be unselective and could lead to a mixture of products or decomposition.[1][7] The phenolic hydroxyl group is sensitive to the oxidative conditions often used in electrophilic fluorination. It is strategically advantageous to introduce the fluorine atom on a more robust intermediate.

Detailed Protocol: Oxidation of 6-Chloro-3-fluoro-2-picoline

This protocol is a representative example based on established methods for picoline oxidation.[4][5]

Materials:

  • 6-Chloro-3-fluoro-2-picoline (1.0 eq)

  • Potassium permanganate (KMnO₄) (2.5 - 3.0 eq)

  • Sulfuric Acid (10% aqueous solution)

  • Sodium bisulfite (NaHSO₃)

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 6-chloro-3-fluoro-2-picoline.

  • Reaction Initiation: Add the 10% H₂SO₄ solution. Begin stirring and gently heat the mixture to 60-70 °C.

  • Addition of Oxidant: Add the solid KMnO₄ in small portions over 2-3 hours. The addition is exothermic; maintain the internal temperature below 100 °C. The purple color of the permanganate should dissipate as it is consumed.

  • Reaction Completion: After the final addition, continue heating the mixture at 95-100 °C for an additional 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Carefully quench the excess KMnO₄ by slowly adding a saturated solution of sodium bisulfite until the purple color disappears completely and the mixture is a slurry of brown MnO₂.

    • Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with hot water.

    • Combine the filtrates and cool in an ice bath.

    • Acidify the clear filtrate to pH 2 with concentrated HCl. A white precipitate of 6-chloro-3-fluoropicolinic acid should form.

    • Stir the slurry in the ice bath for 1 hour, then collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the intermediate product.

References

  • Regioselective Monofluorination of Pyridone Derivatives - ChemistryViews. Available at: [Link]

  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - SynOpen. Available at: [Link]

  • Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. Available at: [Link]

  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed. Available at: [Link]

  • Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates - Journal of the American Chemical Society. Available at: [Link]

  • Hydroxylation of pyridine/quinoline N‐oxides with water and PyBroP - ResearchGate. Available at: [Link]

  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - NIH National Library of Medicine. Available at: [Link]

  • Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed. Available at: [Link]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate - NIH National Library of Medicine. Available at: [Link]

  • Processes for the production of picolinic acid derivatives - Google Patents.
  • Picolinic acid - Wikipedia. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available at: [Link]

  • 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents.
  • In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Royal Society of Chemistry. Available at: [Link]

  • Picolinic acid hydrochloride - Organic Syntheses. Available at: [Link]

  • Cu-promoted intramolecular hydroxylation of C-H bonds - NIH National Library of Medicine. Available at: [Link]

  • Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine - NIH National Library of Medicine. Available at: [Link]

  • 3-Hydroxypicolinic acid - Wikipedia. Available at: [Link]

  • Picolinic acid - LookChem. Available at: [Link]

  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents.
  • 3-Hydroxypicolinic Acid PubChem CID 13401 - PubChem. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluoro-6-hydroxypicolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, reliable methods for its purification. The information provided herein is curated from established chemical principles and analogous procedures for related compounds, offering a comprehensive resource for troubleshooting and optimizing your purification workflows.

Introduction to Purification Challenges

This compound is a unique molecule possessing a combination of functional groups that influence its physicochemical properties, including a carboxylic acid, a hydroxyl group, and a fluorine atom on a pyridine ring. This trifecta of functionalities presents both opportunities and challenges for purification. The acidic nature of the carboxyl group, the potential for hydrogen bonding from the hydroxyl group, and the electronic effects of the fluorine atom all dictate its solubility, stability, and chromatographic behavior.

Common impurities in the synthesis of halogenated picolinic acids can include starting materials, regioisomers, over-halogenated or under-halogenated species, and byproducts from the oxidation of the methyl group precursor.[1] A logical approach to purification is essential to remove these impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying crude this compound?

For most applications, recrystallization is the most efficient and scalable initial purification step. It is particularly effective at removing inorganic salts and non-isomeric organic impurities. Given the high polarity of your compound, a polar protic solvent is a good starting point.

Q2: What solvents are recommended for the recrystallization of this compound?

Recommended Solvent Systems for Recrystallization:

Solvent SystemRationale
Water The high polarity of water should readily dissolve the compound when hot and allow for good crystal formation upon cooling. It is also effective at leaving behind less polar organic impurities.
Ethanol/Water Mixture A mixture of ethanol and water can be fine-tuned to achieve optimal solubility at elevated temperatures and poor solubility at room temperature or below. This is a versatile system for many polar organic compounds.
Acetonitrile As a polar aprotic solvent, acetonitrile offers an alternative to protic solvents and may provide different selectivity for impurity removal.[2]

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a high concentration of impurities or too rapid cooling.

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add more solvent to decrease the saturation level.

    • Cool the solution slowly. Allow it to cool to room temperature undisturbed before transferring to an ice bath.

    • Scratch the inside of the flask with a glass rod to induce nucleation.

    • Add a seed crystal of pure product if available.

Q4: Recrystallization did not provide the desired purity. What is the next step?

If recrystallization is insufficient, column chromatography is the next logical step. For highly polar compounds like this compound, several chromatographic techniques can be employed.

Q5: What type of chromatography is best suited for this compound?

The choice of chromatography will depend on the nature of the remaining impurities.

  • Normal-Phase Chromatography (Silica Gel): While the high polarity of your compound might lead to strong retention on silica, it can be effective with highly polar mobile phases. A typical mobile phase would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with the addition of a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and improve peak shape.

  • Reversed-Phase Chromatography (C18): This is often a more suitable choice for polar, ionizable compounds. The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile or methanol, with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is protonated.[3][4]

  • Ion-Exchange Chromatography: This technique can be very effective for separating acidic compounds from neutral or basic impurities.

Troubleshooting and Workflow Guide

This section provides a structured approach to the purification of this compound, including detailed protocols and troubleshooting tips.

Workflow for Purification

PurificationWorkflow start Crude this compound recrystallization Step 1: Recrystallization start->recrystallization purity_check1 Purity Check (TLC, HPLC, NMR) recrystallization->purity_check1 troubleshoot Troubleshoot Recrystallization recrystallization->troubleshoot Issues (e.g., oiling out) high_purity High Purity Product purity_check1->high_purity Purity > 98% chromatography Step 2: Column Chromatography purity_check1->chromatography Purity < 98% purity_check2 Purity Check (HPLC, NMR) chromatography->purity_check2 final_product Final Purified Product purity_check2->final_product troubleshoot->recrystallization

Caption: A decision-making workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is the recommended starting point for the purification of crude this compound.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of deionized water to the flask.

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more water in small portions if necessary to achieve complete dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • After the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the crystals under vacuum to a constant weight.

Troubleshooting:

IssuePotential CauseSolution
No crystals form upon cooling Solution is not saturated.Boil off some of the solvent to increase the concentration and allow to cool again.
Poor recovery Too much solvent was used; compound is partially soluble at low temperatures.Concentrate the filtrate and attempt a second crystallization.
Colored impurities in crystals Impurities are co-crystallizing.Consider adding a small amount of activated charcoal to the hot solution before filtering it hot (gravity filtration) and then allowing the filtrate to cool.
Protocol 2: Reversed-Phase HPLC Purification

This protocol is intended for achieving high purity when recrystallization is insufficient.

Instrumentation and Columns:

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 stationary phase column

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Procedure:

  • Dissolve the partially purified this compound in a minimal amount of the mobile phase (a higher proportion of Mobile Phase A may be necessary for dissolution).

  • Filter the sample solution through a 0.45 µm filter before injection.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Run a linear gradient to increase the proportion of Mobile Phase B (e.g., from 5% B to 95% B over 30 minutes).

  • Monitor the elution of the compound using a UV detector (a wavelength of around 254 nm or 280 nm is a good starting point).

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Troubleshooting:

IssuePotential CauseSolution
Poor peak shape (tailing) Secondary interactions with the stationary phase; column overload.Ensure the mobile phase is sufficiently acidic (pH 2-3) to fully protonate the carboxylic acid. Reduce the amount of sample injected.
Co-elution of impurities Insufficient resolution.Optimize the gradient by making it shallower to improve separation. Consider a different organic modifier (e.g., methanol instead of acetonitrile).
Product is not eluting Compound is too polar for the starting conditions.Start the gradient with a higher percentage of the organic phase or consider a more polar stationary phase (e.g., C18 AQ).

Final Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

By following this structured guide, researchers can effectively purify this compound and troubleshoot common issues that may arise during the process.

References

  • ACS Publications. (n.d.). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Picolinic acid. In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). Halogenation of pyridine compounds.
  • Huebner, C. F. (1951). Paper chromatography of pyridine derivatives. Nature, 167(4238), 119–120. [Link]

  • Google Patents. (n.d.). 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • Gomes, P. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2148. [Link]

  • Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives.
  • ChemRxiv. (2023). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 693–698. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). HPLC method for purifying organic compounds.
  • Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
  • Google Patents. (n.d.). Processes for the production of picolinic acid dericatives.
  • Grokipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Retrieved from [Link]

  • Matsunaga, H., et al. (2012). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Chromatographic Science, 50(9), 819–824. [Link]

  • Liu, A., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
  • Royal Society of Chemistry. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

  • Di Nicola, C., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxypicolinic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Retrieved from [Link]

  • ResearchGate. (n.d.). Replacement of the carboxylic acid function with fluorine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Fluoro-3-hydroxypicolinic Acid. Retrieved from [Link]

  • Vangala, V. R., et al. (2012). Recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids. CrystEngComm, 14(12), 4248-4257. [Link]

  • Princeton University. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. [Link]

Sources

Technical Support Center: Navigating Reactions with 3-Fluoro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-6-hydroxypicolinic acid. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome the unique challenges presented by this versatile building block. The inherent reactivity of the carboxylic acid, the nucleophilicity of the hydroxyl group, and the electronic influence of the fluorine atom demand careful consideration of reaction conditions and strategic use of protecting groups to achieve desired chemical transformations.

I. Frequently Asked Questions (FAQs)

Here, we address some of the common initial queries and challenges encountered when working with this compound.

Q1: Why are my amide coupling reactions with this compound giving low yields?

Low yields in amide coupling reactions can stem from several factors. The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the pyridine nitrogen, but more importantly, the presence of the acidic hydroxyl and carboxylic acid groups can interfere with the reaction. Incomplete activation of the carboxylic acid or side reactions involving the unprotected hydroxyl group are common culprits. It is also crucial to ensure anhydrous conditions, as water can hydrolyze activated intermediates.

Q2: I am observing undesired side products in my reactions. What are they and how can I avoid them?

A common side product, particularly when using chlorinating agents like thionyl chloride to form an acid chloride, is the chlorination of the pyridine ring. The unprotected hydroxyl group can also lead to esterification or other undesired reactions. The key to avoiding these side products is the use of an appropriate protecting group strategy for the hydroxyl function and choosing milder coupling agents for amide bond formation.

Q3: Is a protecting group strategy necessary for this molecule?

For most transformations that do not directly involve the carboxylic acid or hydroxyl group, a protecting group strategy is highly recommended. The choice of protecting groups should be orthogonal, allowing for their selective removal without affecting other functional groups. This is critical for achieving high yields and minimizing purification challenges.

Q4: Can I perform a Suzuki-Miyaura coupling directly on this compound?

Direct Suzuki-Miyaura coupling on the unprotected acid is challenging. The acidic protons can interfere with the basic conditions typically required for the reaction. Furthermore, the boronic acid or its derivatives might interact with the carboxylic acid and hydroxyl groups. It is advisable to protect both the carboxylic acid and the hydroxyl group before attempting the coupling reaction.

II. Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to specific problems you might encounter during key reactions.

A. Amide Coupling Reactions

Problem 1: My amide coupling reaction is sluggish and gives a poor yield, even with standard coupling agents.

  • Underlying Cause: The carboxylic acid of this compound may not be fully activated, or the unprotected hydroxyl group could be interfering. The nucleophilicity of the amine used is also a critical factor.

  • Solution Pathway:

    • Protect the Hydroxyl Group: Before attempting the amide coupling, protect the hydroxyl group as a methyl or benzyl ether. This prevents its interference in the reaction.

    • Optimize Coupling Agents: For the coupling of the protected 3-fluoro-6-(O-protected)picolinic acid, consider using highly efficient coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Acid Chloride Formation (with caution): If you choose to form the acid chloride, use oxalyl chloride instead of thionyl chloride to minimize ring chlorination. Perform the reaction at low temperatures and add the amine slowly.

Problem 2: I am observing a chlorinated byproduct in my reaction mixture.

  • Underlying Cause: This is a known side reaction when using thionyl chloride with picolinic acids, where the pyridine ring undergoes electrophilic chlorination.[1][2]

  • Solution:

    • Avoid Thionyl Chloride: Switch to alternative methods for carboxylic acid activation.

    • Direct Coupling: Employ direct amide coupling reagents like those mentioned above (HATU, HBTU) which do not introduce chloride ions into the reaction mixture.

Decision Workflow for Amide Coupling

AmideCouplingWorkflow start Start: Amide Synthesis protect_OH Protect 6-OH group (e.g., as OMe or OBn) start->protect_OH direct_coupling Direct Coupling (HATU/DIPEA or HBTU/DIPEA) protect_OH->direct_coupling acid_chloride Acid Chloride Formation (Oxalyl Chloride) protect_OH->acid_chloride add_amine Add Amine direct_coupling->add_amine acid_chloride->add_amine workup Aqueous Workup & Purification add_amine->workup low_yield Low Yield? workup->low_yield chlorination Chlorination? workup->chlorination low_yield->protect_OH Re-evaluate protection & coupling agent success Successful Amide Synthesis low_yield->success No chlorination->direct_coupling Switch to non-Cl reagents chlorination->success No

Caption: Decision workflow for successful amide synthesis.

B. Suzuki-Miyaura Cross-Coupling Reactions

Problem: My Suzuki-Miyaura coupling reaction is not proceeding, or I am getting significant amounts of homocoupling and decomposition products.

  • Underlying Cause: The unprotected hydroxyl and carboxylic acid groups are likely interfering with the palladium catalyst and the basic reaction conditions. The electron-withdrawing fluorine can also influence the reactivity of the pyridine ring. Challenges in Suzuki-Miyaura couplings can also arise from the choice of catalyst and ligands.[3][4]

  • Solution Pathway:

    • Orthogonal Protection: It is crucial to protect both the hydroxyl and carboxylic acid groups. A benzyl ether for the hydroxyl group and a methyl or ethyl ester for the carboxylic acid are good starting points. This orthogonal strategy allows for selective deprotection later if needed.

    • Catalyst and Ligand Selection: For challenging Suzuki couplings, especially with electron-deficient heteroaryles, consider using more advanced catalyst systems. A combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos or XPhos can be effective.

    • Base and Solvent Optimization: The choice of base is critical. Potassium phosphate (K₃PO₄) is often a good choice for these types of substrates. A mixture of a polar aprotic solvent like dioxane with water is a common solvent system for Suzuki reactions.

Protecting Group Strategy for Suzuki Coupling

SuzukiProtectionStrategy start This compound protect_OH Protect 6-OH (e.g., NaH, BnBr) start->protect_OH protect_COOH Protect COOH (e.g., SOCl₂, MeOH) protect_OH->protect_COOH protected_intermediate Protected Intermediate protect_COOH->protected_intermediate suzuki_coupling Suzuki-Miyaura Coupling (Pd catalyst, base, boronic acid) protected_intermediate->suzuki_coupling coupled_product Coupled Product suzuki_coupling->coupled_product deprotect_ester Deprotect Ester (e.g., LiOH) coupled_product->deprotect_ester deprotect_ether Deprotect Ether (e.g., H₂, Pd/C) deprotect_ester->deprotect_ether final_product Final Product deprotect_ether->final_product

Caption: Orthogonal protecting group strategy for Suzuki coupling.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for key transformations involving this compound.

Protocol 1: Benzyl Protection of the 6-Hydroxyl Group
  • Materials:

    • This compound

    • Sodium hydride (60% dispersion in mineral oil)

    • Benzyl bromide

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU
  • Materials:

    • 3-Fluoro-6-(benzyloxy)picolinic acid (from Protocol 1)

    • Amine of choice

    • HATU

    • DIPEA

    • Anhydrous DMF

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 3-fluoro-6-(benzyloxy)picolinic acid (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the amine (1.1 eq.) and continue to stir at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

IV. Data Summary

The following table summarizes common protecting groups and their typical deprotection conditions, which is crucial for planning a multi-step synthesis involving this compound.

Functional GroupProtecting GroupAbbreviationDeprotection ConditionsOrthogonality
Carboxylic AcidMethyl Ester-COOMeLiOH, THF/H₂OStable to hydrogenolysis
Carboxylic AcidEthyl Ester-COOEtLiOH, THF/H₂OStable to hydrogenolysis
Carboxylic AcidBenzyl Ester-COOBnH₂, Pd/CStable to mild base
HydroxylMethyl Ether-OMeBBr₃, CH₂Cl₂Stable to hydrogenolysis and mild base
HydroxylBenzyl Ether-OBnH₂, Pd/CStable to mild acid and base
Hydroxyltert-Butyldimethylsilyl ether-OTBSTBAF, THFStable to hydrogenolysis

V. References

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate.

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). Scientific Reports, 5, 9950. [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). NIH National Library of Medicine. [Link]

  • Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. (n.d.).

  • Process for the production of new picolinic acid derivatives. (1966). Google Patents.

  • Struggling with Suzuki Reaction. (2024). Reddit. [Link]

  • Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. (n.d.). Studylib. [Link]

  • Combinatorial Synthesis of Libraries of Macrocyclic Compounds Useful in Drug Discovery. (2012). Google Patents.

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). PubMed. [Link]

  • Catalyst and method for amide formation. (2002). Google Patents.

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman. [Link]

  • Process for the production of carboxylic acid amides. (1934). Google Patents.

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Process for making carboxylic amides. (2000). Google Patents.

  • Novel Synthetic Route and Telescoped Process of N -(2,6-Dimethylphenyl)-6-hydroxypicolinamide Employing the Base-Free Schotten–Baumann Reaction and Self-Catalyzed Ullmann-Type Hydroxylation. (2025). ResearchGate.

  • Catalytic process for production of pyridine carboxylic acid amides. (2015). Justia Patents. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]

  • Identification of a Potent Phosphoinositide 3‐Kinase Pan Inhibitor Displaying a Strategic Carboxylic Acid Group and Development of Its Prodrugs. (n.d.). PubMed Central. [Link]

  • Method for preparing derivatives of 3-hydroxypyridine. (n.d.). Google Patents.

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). MDPI. [Link]

  • nitrophenylpropyloxycarbonyl (NPPOC) protecting groups for high-fidelity automated 5' --> 3' photochemical DNA synthesis. (2001). PubMed. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-6-hydroxypicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Fluoro-6-hydroxypicolinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. By understanding the underlying principles of the reactions and anticipating potential pitfalls, you can significantly improve your experimental outcomes.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, providing not just solutions but also the rationale behind them.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to this compound derivatives?

    • How do I choose the right solvent for my reaction?

    • What is the role of a phase transfer catalyst in fluorination reactions?

    • My starting material is poorly soluble. How can I improve this?

  • Troubleshooting Guide

    • Problem: Low or no product yield.

    • Problem: Formation of multiple side products.

    • Problem: Difficulty in purifying the final product.

    • Problem: Inconsistent reaction outcomes.

  • Experimental Protocols

    • Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) for Fluorination.

    • Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC).

  • Data & Visualization

    • Table 1: Common Solvents for Fluorination Reactions.

    • Diagram 1: Workflow for Troubleshooting Low Reaction Yield.

    • Diagram 2: Decision Tree for Purification Strategy.

  • References

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound derivatives?

The synthesis of this compound derivatives can be approached through several pathways, largely dependent on the available starting materials. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction, often referred to as a Halex reaction.[1] This involves the displacement of a leaving group, typically a chloro or nitro group, at the 3-position of a picolinic acid derivative with a fluoride source. Another strategy involves the oxidation of a corresponding methylpyridine (picoline) to the carboxylic acid.[2] For instance, 6-chloro-3-fluoro-2-picoline can be oxidized to 6-chloro-3-fluoro-2-pyridinecarboxylic acid using an oxidizing agent like potassium dichromate in the presence of a catalyst.[2]

How do I choose the right solvent for my reaction?

The choice of solvent is critical, especially in fluorination reactions where the solubility of the fluoride salt (e.g., KF, CsF) is often a limiting factor.[1] Polar aprotic solvents are generally preferred as they can solvate the metal cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and sulfolane. The selection should also consider the reaction temperature, as many fluorination reactions require elevated temperatures to proceed at a reasonable rate.[1]

What is the role of a phase transfer catalyst in fluorination reactions?

Phase transfer catalysts (PTCs) are often employed to enhance the rate and efficiency of fluorination reactions, particularly when using sparingly soluble fluoride sources like potassium fluoride (KF).[1] PTCs, such as quaternary ammonium or phosphonium salts, facilitate the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction with the substrate occurs. This increases the effective concentration of the nucleophile in the reaction medium, leading to improved yields and potentially milder reaction conditions.[1]

My starting material is poorly soluble. How can I improve this?

Poor solubility of starting materials can significantly hinder reaction kinetics. To address this, consider the following strategies:

  • Solvent Screening: Experiment with a range of solvents to find one that provides better solubility for your specific substrate.

  • Temperature Increase: Raising the reaction temperature can improve the solubility of your starting material. However, be mindful of potential side reactions or decomposition at higher temperatures.

  • Co-solvent System: The use of a co-solvent can sometimes enhance solubility.

  • Esterification: If the carboxylic acid group is contributing to poor solubility in organic solvents, converting it to an ester derivative can improve its solubility profile.[3]

Troubleshooting Guide

Problem: Low or no product yield.

This is a common issue that can stem from various factors. A systematic approach is key to identifying the root cause.

Potential Cause Troubleshooting Steps & Explanation
Inactive Reagents Fluoride Source: Ensure your fluoride source (e.g., KF, CsF) is anhydrous. Water can significantly reduce the nucleophilicity of the fluoride ion. Consider spray-drying or oven-drying the fluoride salt before use. Catalyst: If using a catalyst (e.g., palladium catalyst for cross-coupling), ensure it has not been deactivated by exposure to air or moisture.
Sub-optimal Reaction Temperature Many SNAr reactions for fluorination require high temperatures, often exceeding 150 °C, to overcome the activation energy barrier.[1] Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS.
Poor Solubility As discussed in the FAQs, poor solubility of either the substrate or the fluoride source can lead to low yields. Revisit your choice of solvent and consider the use of a phase transfer catalyst.[1]
Incorrect Stoichiometry Ensure the molar ratios of your reactants are correct. For fluorination, an excess of the fluoride source is often used to drive the reaction to completion.
Product Instability The product may be degrading under the reaction or workup conditions. Test the stability of your isolated product under acidic or basic conditions if these are used during the workup.[4]
Problem: Formation of multiple side products.

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Cause Troubleshooting Steps & Explanation
Reaction Temperature Too High While high temperatures can increase the reaction rate, they can also promote side reactions. Try running the reaction at a lower temperature for a longer period.
Presence of Water Water can lead to hydrolysis of starting materials or products, especially if they contain labile functional groups like esters. Ensure all reagents and solvents are anhydrous.
Competing Reactions The presence of other nucleophiles in the reaction mixture can lead to the formation of undesired products. For example, if using an alcohol as a solvent, you might observe ether formation.
Alkyl Ester Exchange When using certain phase transfer catalysts in combination with ester derivatives, alkyl ester exchange can occur as a side reaction.[1] If this is observed, consider a different catalyst or protecting group strategy.
Problem: Difficulty in purifying the final product.

Purification can be challenging, especially if the product has similar polarity to the starting material or byproducts.

Potential Cause Troubleshooting Steps & Explanation
Co-elution of Impurities If impurities are co-eluting with your product during column chromatography, try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).
Product is Water-Soluble Picolinic acid derivatives can be zwitterionic and may have some solubility in the aqueous layer during an extraction.[4] Always check the aqueous layer for your product before discarding it.
Acid-Base Extraction Take advantage of the carboxylic acid functionality. You can often purify your product by extracting it into a basic aqueous solution (e.g., NaHCO3), washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate your purified product.[5]
Recrystallization If your product is a solid, recrystallization is a powerful purification technique. Screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.
Problem: Inconsistent reaction outcomes.

Lack of reproducibility can be frustrating. Careful control of reaction parameters is crucial.

Potential Cause Troubleshooting Steps & Explanation
Variability in Reagent Quality The purity and water content of reagents, especially the fluoride source and solvents, can vary between batches. Always use reagents from a reliable source and ensure they are properly stored.
Atmospheric Moisture Some reactions are sensitive to moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Heating Ensure uniform heating of the reaction mixture. Use an oil bath and a magnetic stirrer to maintain a consistent temperature throughout the reaction vessel.
Inaccurate Measurements Double-check all measurements of reagents and solvents. Small variations in stoichiometry can sometimes have a significant impact on the reaction outcome.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) for Fluorination

This protocol provides a general starting point for the fluorination of a chloro-substituted picolinic acid derivative.

Reagents and Materials:

  • Chloro-substituted picolinic acid derivative (1.0 eq)

  • Anhydrous potassium fluoride (KF) (2.0-3.0 eq)

  • Phase transfer catalyst (e.g., tetraphenylphosphonium bromide) (0.1-0.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chloro-substituted picolinic acid derivative, anhydrous potassium fluoride, and the phase transfer catalyst.

  • Add the anhydrous polar aprotic solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 130-150 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of your this compound derivative.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might be 10-90% B over 20 minutes. This should be optimized for your specific compound.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectroscopy of a pure sample.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or a mixture of mobile phases) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total peak area.

Data & Visualization

Table 1: Common Solvents for Fluorination Reactions
SolventBoiling Point (°C)Dielectric Constant (ε)Properties & Considerations
Dimethylformamide (DMF)15337Good solvating power for many organic compounds and some inorganic salts. Can be difficult to remove completely.
Dimethyl sulfoxide (DMSO)18947Excellent solvating power, but its high boiling point can make removal challenging.
Sulfolane28543Very high boiling point, suitable for high-temperature reactions.
Acetonitrile8238Lower boiling point, which can be advantageous for product isolation. May have lower solvating power for fluoride salts compared to DMF or DMSO.
Diagram 1: Workflow for Troubleshooting Low Reaction Yield

LowYieldTroubleshooting start Low or No Product Yield check_reagents Verify Reagent Activity & Purity (Anhydrous KF, Active Catalyst) start->check_reagents check_temp Optimize Reaction Temperature (Incremental Increase) start->check_temp check_solubility Address Solubility Issues (Solvent Screen, PTC) start->check_solubility check_workup Investigate Product Loss During Workup (Check Aqueous Layer, Stability) start->check_workup re_run Re-run Reaction with Optimized Conditions check_reagents->re_run check_temp->re_run check_solubility->re_run check_workup->re_run PurificationStrategy start Crude Product Mixture is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization (Solvent Screening) is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No purified Purified Product recrystallize->purified chromatography Use Column Chromatography (Vary Solvent System/Stationary Phase) acid_base->chromatography chromatography->purified

Caption: A decision-making guide for selecting an appropriate purification method.

References

  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. [Link]

  • Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. National Institutes of Health. [Link]

  • Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate... IUCr. [Link]

  • 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • How can I purify carboxylic acid? ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates... American Pharmaceutical Review. [Link]

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Technical Support Center: Synthesis of 3-Fluoro-6-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-6-hydroxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Section 1: Troubleshooting Low Yield & Reaction Stalls

Low product yield is one of the most frequent challenges. The primary route to this compound typically involves the oxidation of a suitable precursor, such as 2-methyl-3-fluoro-6-hydroxypyridine. Issues can arise from the oxidant, reaction conditions, or the workup procedure.

Question: My oxidation reaction is stalling or showing low conversion. What are the likely causes and how can I fix it?

Answer: A stalled oxidation reaction points to one of several root causes: oxidant potency, catalyst activity (if used), or substrate/product inhibition. The pyridine ring, especially with its electron-donating hydroxyl group, can present unique challenges.

  • Cause 1: Oxidant Degradation or Insufficient Stoichiometry.

    • Explanation: Strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate can degrade over time or if improperly stored.[1][2] It is also crucial to ensure at least the stoichiometric amount required for the complete oxidation of the methyl group to a carboxylic acid is used.

    • Troubleshooting Protocol:

      • Verify Oxidant Potency: Before running the full-scale reaction, perform a small-scale test reaction with a fresh batch of the oxidant to compare against your current stock.

      • Incremental Addition: Instead of adding the oxidant all at once, consider a slow, portion-wise addition. This maintains an effective concentration throughout the reaction without causing excessive heat that could lead to side reactions.

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. If the reaction stalls, a small, additional charge of the oxidant can be introduced.

  • Cause 2: Inappropriate pH or Temperature.

    • Explanation: The efficiency of many oxidation reactions is highly pH-dependent. For instance, KMnO₄ oxidation is often performed under basic or neutral conditions.[1] The reaction temperature must be carefully controlled; too low, and the reaction rate will be impractically slow, too high, and you risk promoting side reactions like decarboxylation.

    • Recommended Action:

      • Maintain the pH of the reaction mixture as specified in your protocol. Use a pH meter for accurate monitoring.

      • Control the temperature with a water or oil bath. For exothermic additions, use an ice bath to maintain the target temperature range. A typical range for such oxidations might be 70-130°C, but this must be optimized for your specific substrate and oxidant.[2]

  • Cause 3: Catalyst Deactivation (If Applicable).

    • Explanation: Some protocols may employ catalysts like sodium tungstate.[2] These can be "poisoned" by impurities in the starting material or solvent. The product itself, being a chelating agent, might sequester the metal catalyst, reducing its efficacy.[3]

    • Troubleshooting Workflow: The following diagnostic workflow can help pinpoint the issue.

G start Reaction Stalled check_sm Analyze aliquot by LCMS. Is Starting Material (SM) present? start->check_sm add_oxidant Add 10 mol% fresh oxidant. Monitor for 1 hour. check_sm->add_oxidant Yes end_reaction Reaction is complete. Proceed to workup. check_sm->end_reaction No re_eval Did reaction progress? add_oxidant->re_eval oxidant_issue Root Cause: Oxidant potency or stoichiometry. re_eval->oxidant_issue Yes catalyst_issue Root Cause: Catalyst deactivation or Substrate/Product inhibition. re_eval->catalyst_issue No

Caption: Troubleshooting workflow for a stalled oxidation reaction.

Section 2: FAQs on Common Side Reactions

Understanding potential side reactions is critical for developing a robust and high-purity synthesis.

Question: I'm observing a significant amount of a byproduct that appears to be 2-fluoro-5-hydroxypyridine. What is causing this decarboxylation and how can I prevent it?

Answer: This is a classic side reaction for picolinic acids. The proximity of the pyridine nitrogen to the carboxylic acid group facilitates decarboxylation, especially under thermal stress.

  • Mechanism of Decarboxylation:

    • Picolinic acids can decarboxylate via the formation of a zwitterionic intermediate, which then loses CO₂ to form a 2-pyridyl carbanion or a related ylide intermediate.[4] This process is often accelerated by heat. The Hammick reaction is a related process where this decarboxylation occurs in the presence of a carbonyl compound.[5] While you may not have an external carbonyl compound, high temperatures can promote this pathway.

    • The electron-donating hydroxyl group on your molecule can further influence the electron density of the ring, potentially affecting the stability of intermediates.

G cluster_mech Decarboxylation Pathway reactant This compound intermediate Zwitterionic Intermediate (or Ylide Precursor) reactant->intermediate Heat (Δ) product 2-Fluoro-5-hydroxypyridine (Decarboxylation Product) intermediate->product co2 CO₂ intermediate->co2

Caption: Simplified decarboxylation pathway of the target molecule.

  • Prevention Strategies:

    • Temperature Control: This is the most critical factor. Keep reaction and workup temperatures as low as reasonably possible. Avoid prolonged heating or excessively high temperatures during solvent removal.

    • pH Management: While the reaction is complex, extreme pH values can sometimes facilitate unwanted reactions. Aim to neutralize the reaction mixture promptly during workup before any heating steps for solvent evaporation.

    • Rapid Isolation: Do not let crude reaction mixtures or solutions of the product sit at high temperatures for extended periods. Proceed with purification as quickly as possible after the reaction is complete.

Question: My mass spec data shows impurities corresponding to the loss of fluorine or the addition of another halogen. How are these forming?

Answer: Halogen exchange or modification on the pyridine ring typically occurs via two main pathways: Nucleophilic Aromatic Substitution (SNAr) or Electrophilic Halogenation.

  • Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)

    • Explanation: The pyridine nitrogen and the carboxylic acid group are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack.[6][7] The fluorine atom, being highly electronegative, is an excellent leaving group in SNAr reactions.[8] Nucleophiles present in your reaction mixture (e.g., hydroxide, water, or other anions) can displace the fluoride. This is particularly favored when the leaving group is ortho or para to a strong electron-withdrawing group.[9]

    • Prevention:

      • Use non-nucleophilic bases where possible.

      • Minimize the concentration of strong nucleophiles during heating steps.

      • Use anhydrous solvents to reduce the presence of water and hydroxide ions.

  • Mechanism 2: Electrophilic Halogenation/Dehalogenation

    • Explanation: If your reaction conditions generate electrophilic species (e.g., Br⁺, Cl⁺ from reagents or impurities), they can attack the electron-rich pyridine ring. The -OH group is strongly activating and directs electrophiles to the ortho and para positions. This could lead to the addition of another halogen. Conversely, certain conditions can lead to proto-dehalogenation, replacing the fluorine with hydrogen.

    • Prevention:

      • Ensure high purity of all reagents and solvents to avoid sources of electrophilic halogens.

      • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that could generate reactive species.

Impurity Type Potential Cause Proposed Mechanism Prevention Strategy
Decarboxylated ProductExcessive heat, prolonged reaction timeThermal elimination of CO₂ via zwitterionic intermediate[4]Lower reaction/workup temperature; minimize heating time.
De-fluorinated ProductPresence of strong nucleophiles (e.g., OH⁻)Nucleophilic Aromatic Substitution (SNAr)[8][9]Use anhydrous solvents; avoid strong nucleophilic bases at high temp.
Poly-halogenated ProductImpure reagents, oxidative conditionsElectrophilic Halogenation on the activated ring[10][11]Use high-purity reagents; run under an inert atmosphere.
Polymer/TarHarsh conditions (strong acid/base, high heat)Acid/base-catalyzed polymerization of reactive intermediatesModerate reaction conditions; ensure efficient stirring.

Table 1: Summary of Common Side Reactions and Mitigation Strategies.

Section 3: Purification Protocol Guide

Question: What is a reliable method for purifying this compound from starting materials and side products?

Answer: The amphoteric nature of the product (containing both an acidic carboxylic acid and a basic pyridine nitrogen) can be exploited for a highly effective purification via pH-controlled precipitation/crystallization.

Protocol: Purification by pH-Controlled Precipitation

  • Initial Dissolution:

    • Take the crude solid material and dissolve it in a minimum amount of an aqueous basic solution (e.g., 1 M NaOH or K₂CO₃ solution). The product will deprotonate at the carboxylic acid and hydroxyl group to form a soluble salt. Unreacted starting material (e.g., the methyl-pyridine precursor) and non-acidic impurities will remain less soluble.

  • Filtration of Basic Insolubles:

    • Filter the basic solution to remove any insoluble materials. This step is crucial for removing non-polar and neutral impurities.

  • Acidification to Isoelectric Point:

    • Cool the clear filtrate in an ice bath.

    • Slowly add an acid (e.g., 3 M HCl) dropwise with vigorous stirring. Monitor the pH continuously.

    • As the pH is lowered, the carboxylic acid will protonate. The product will have a specific pH at which it has a net neutral charge (its isoelectric point) and is least soluble in water. At this point, it will precipitate out of the solution as a pure solid.

  • Isolation and Washing:

    • Once precipitation is complete (no more solid forms upon acid addition), collect the solid by vacuum filtration.

    • Wash the solid cake with a small amount of cold deionized water to remove any trapped salts.

    • Wash with a non-polar solvent like cold diethyl ether or hexane to remove any adsorbed organic impurities.

  • Drying:

    • Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50°C) to avoid any potential for thermal decarboxylation.

References

  • Rossi, R. A., & de Rossi, R. H. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. [Link]

  • Brown, E. V., & Neil, R. J. (1965). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Hammick reaction. Wikipedia. [Link]

  • Li, W., et al. (2018). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. Request PDF. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Bradlow, H. L., & Vanderwerf, C. A. (1948). Picolinic acid hydrochloride. Organic Syntheses. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Wikipedia. (n.d.). Picolinic acid. Wikipedia. [Link]

  • Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Ferra, F., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • Le, C. M., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

  • Ananda, S., et al. (2016). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). SciSpace. [Link]

  • Devi, P., et al. (2016). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Ananda, S., et al. (2016). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). Bulletin of the Chemical Society of Ethiopia. [Link]

  • Zhang, W., et al. (2017). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. RSC Publishing. [Link]

  • Mettler Toledo. (n.d.). Halogenation Reactions | Key Syntheses in Chemistry. Mettler Toledo. [Link]

  • Wikipedia. (n.d.). Halogenation. Wikipedia. [Link]

  • Grokipedia. (n.d.). 3-Hydroxypicolinic acid. Grokipedia. [Link]

  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Wikipedia. [Link]

  • Sivak, J. G., et al. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. IOVS | ARVO Journals. [Link]

  • US3245998A - Processes for the production of picolinic acid derivatives.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Jack Westin MCAT Content. [Link]

  • Reif, D. J., & Sletzinger, M. (1951). 3-hydroxyquinoline. Organic Syntheses. [Link]

  • PubChem. (n.d.). 3-Hydroxypicolinic Acid. PubChem. [Link]

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3-Fluoro-6-hydroxypicolinic acid stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluoro-6-hydroxypicolinic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction to this compound

This compound is a key building block in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the pyridine ring, make it a valuable synthon. However, these same features can influence its stability. This guide will help you navigate potential challenges in its handling and storage.

Core Stability Considerations

The stability of this compound is influenced by temperature, light, pH, and the presence of oxidizing or reducing agents. Understanding these factors is critical for maintaining the compound's purity and reactivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Poor Yields in Reactions

Symptoms:

  • Lower than expected product yield.

  • Presence of unexpected byproducts in your reaction mixture.

  • Complete failure of the reaction.

Possible Causes & Solutions:

  • Degradation of the starting material: this compound may have degraded during storage.

    • Troubleshooting Steps:

      • Verify Purity: Before use, verify the purity of your this compound stock using a suitable analytical method such as NMR or LC-MS.

      • Aliquot: If you have a large batch, aliquot it into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.

      • Proper Storage: Ensure the compound is stored at the recommended temperature of 2-8°C in a tightly sealed container.[1]

  • Incompatibility with reaction conditions: The reaction conditions may be too harsh, leading to the degradation of the starting material or product.

    • Troubleshooting Steps:

      • Temperature Control: If your reaction is heated, consider running it at a lower temperature. The presence of the hydroxyl and fluoro groups can make the pyridine ring susceptible to nucleophilic attack at elevated temperatures.

      • pH Management: Picolinic acids can be sensitive to acidic conditions, which may catalyze hydrolysis or other side reactions.[2] If your reaction is run at low pH, consider if a milder acid or a different synthetic route is possible.

      • Inert Atmosphere: For reactions sensitive to oxidation, perform them under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Discoloration of the Solid Compound or Solutions

Symptoms:

  • The solid, which is typically a white to off-white powder, appears yellow or brown.

  • Solutions of the compound are colored when they are expected to be colorless.

Possible Causes & Solutions:

  • Oxidation: The hydroxypyridine moiety is susceptible to oxidation, which can lead to the formation of colored byproducts.

    • Troubleshooting Steps:

      • Storage: Store the solid under an inert atmosphere if possible, especially for long-term storage.[3]

      • Solvent Purity: Use freshly distilled or high-purity solvents for making solutions. Peroxides in older solvents can initiate oxidation.

      • Light Protection: Store both the solid and its solutions protected from light, as photochemically initiated oxidation can occur.

  • Thermal Degradation: Exposure to high temperatures can cause decomposition.[4]

    • Troubleshooting Steps:

      • Confirm Storage Temperature: Always store the compound at the recommended 2-8°C.[1]

      • Avoid Localized Heating: When preparing solutions, avoid strong heating. Use gentle warming and sonication if necessary to dissolve the solid.

Issue 3: Presence of an Impurity Corresponding to Defluorination

Symptoms:

  • Mass spectrometry data shows a peak corresponding to the mass of 6-hydroxypicolinic acid.

  • ¹⁹F NMR shows a diminished signal for your compound and potentially the appearance of fluoride ions.

Possible Causes & Solutions:

  • Photodegradation: Exposure to UV light can induce cleavage of the C-F bond.[5][6]

    • Troubleshooting Steps:

      • Light Protection: Always handle the compound in a laboratory with minimal UV light exposure. Use amber vials or wrap containers in aluminum foil.

      • Reaction Setup: If your reaction is light-sensitive, wrap the reaction vessel in foil.

  • Reductive Defluorination: Certain reaction conditions, especially those involving strong reducing agents or specific catalysts, could potentially lead to reductive defluorination.[7]

    • Troubleshooting Steps:

      • Reagent Compatibility: Carefully consider the compatibility of all reagents in your reaction mixture. If reductive conditions are necessary, explore milder reducing agents or alternative synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: The recommended storage temperature is 2-8°C.[1] For long-term stability, it is best to store the compound in a tightly sealed container, protected from light and moisture. Storing under an inert gas like argon or nitrogen can further prevent oxidation.

Q2: How should I prepare and store solutions of this compound?

A2: Solutions should be prepared fresh for use whenever possible. If you need to store a stock solution, it is recommended to:

  • Use a high-purity, dry solvent.

  • Store the solution at 2-8°C or frozen at -20°C for longer-term storage.

  • Protect the solution from light by using an amber vial or wrapping the container in foil.

  • Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to pH?

A3: Yes, like other picolinic acid derivatives, it can be sensitive to pH. Strongly acidic conditions may lead to hydrolysis or other degradation pathways.[2] It is important to consider the pH of your reaction or formulation and buffer it if necessary to maintain stability.

Q4: What are the likely degradation pathways for this molecule?

  • Decarboxylation: Loss of the carboxylic acid group as CO₂, potentially induced by heat or light.[8][9]

  • Defluorination: Cleavage of the carbon-fluorine bond, which can be initiated by light (photolysis) or certain reactive species.[5][7]

  • Oxidation: The hydroxypyridine ring is susceptible to oxidation, leading to colored byproducts.

Q5: How can I monitor the stability of my this compound sample over time?

A5: A simple stability study can be set up:

  • Establish a Baseline: Upon receiving the compound, run an initial analysis (e.g., HPLC, LC-MS, or NMR) to determine its initial purity.

  • Store Under Different Conditions: Store aliquots of the compound under different conditions (e.g., recommended 2-8°C, room temperature, exposed to light, protected from light).

  • Periodic Testing: At regular intervals (e.g., 1, 3, 6 months), re-analyze the samples to check for any decrease in purity or the appearance of degradation products.

Experimental Protocols
Protocol for Purity Assessment by HPLC

This is a general guideline and may need optimization for your specific equipment and sample.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 50 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength (e.g., determined by a UV scan of the compound).

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizing Potential Degradation

G cluster_storage Improper Storage cluster_compound This compound cluster_degradation Degradation Pathways Heat Heat Compound This compound Heat->Compound Thermal Stress Light (UV) Light (UV) Light (UV)->Compound Photolytic Stress Moisture Moisture Moisture->Compound Hydrolytic Stress Oxygen Oxygen Oxygen->Compound Oxidative Stress Decarboxylation Decarboxylation Compound->Decarboxylation Defluorination Defluorination Compound->Defluorination Oxidation Oxidation Compound->Oxidation Hydrolysis Hydrolysis Compound->Hydrolysis

Sources

Troubleshooting guide for 3-Fluoro-6-hydroxypicolinic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers

Welcome to the technical support center for 3-Fluoro-6-hydroxypicolinic acid. As Senior Application Scientists, we have compiled this guide to address common challenges encountered during experiments with this and structurally related compounds. Given the limited specific literature on this compound, this guide synthesizes data from closely related picolinic acid derivatives and general principles of organic chemistry to provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A commercially available isomer, 6-Fluoro-3-hydroxypicolinic acid, has a molecular formula of C₆H₄FNO₃ and a molecular weight of 157.1.[1] These values are identical for this compound.

Q2: How should I store this compound?

Based on supplier recommendations for the isomer 6-Fluoro-3-hydroxypicolinic acid, it is advisable to store the compound in a refrigerator at 2-8°C.[1] Picolinic acid derivatives, particularly those with hydroxyl groups, can be sensitive to light and air, so storage in a tightly sealed, amber vial is recommended to prevent degradation.

Q3: What are the primary safety concerns when working with this compound?

Safety data for this compound is not widely available. However, related compounds like 3-hydroxypicolinic acid are known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Solubility Issues

Q: I am having trouble dissolving this compound. What solvents should I try?

The solubility of picolinic acid derivatives is highly dependent on the solvent's polarity and pH. Picolinic acid itself is very soluble in water and less so in ethanol and acetonitrile.[3][4] For this compound, the presence of the polar hydroxyl and carboxylic acid groups suggests it will be most soluble in polar protic solvents.

Troubleshooting Steps:

  • Start with Polar Protic Solvents: Try dissolving the compound in water, methanol, or ethanol. Gentle heating may be required.

  • Adjust pH:

    • Basic conditions: The carboxylic acid and hydroxyl groups can be deprotonated to form more soluble salts. Try adding a small amount of a base like sodium hydroxide or sodium bicarbonate to an aqueous suspension.

    • Acidic conditions: The pyridine nitrogen can be protonated in acidic conditions, which may also increase solubility in water.

  • Use a Co-solvent System: If solubility in a single solvent is poor, a mixture of solvents can be effective. For example, a mixture of water and a polar aprotic solvent like DMSO or DMF can be tried.

  • Consider Tautomerization: Hydroxypyridines can exist in equilibrium with their pyridone tautomers. This can affect solubility, and different tautomers may be favored in different solvents.

Solubility of Picolinic Acid in Various Solvents at ~293 K

SolventSolubility (g/kg of solvent)Reference
Water~862.5[3][4]
Ethanol~57.1[3][4]
Acetonitrile~17.0[3][4]
Reaction and Synthesis Problems

Q: My reaction involving this compound is giving a low yield or multiple products. What could be the cause?

The multiple functional groups in this compound can lead to several side reactions if not properly controlled.

Potential Issues and Solutions:

  • Chelation: The hydroxyl and carboxylic acid groups in the ortho position to the pyridine nitrogen create a strong chelation site for metal ions.[5] If your reaction involves metal catalysts, the starting material may be sequestering the metal, leading to low reactivity.

    • Solution: Use an excess of the metal catalyst or a different catalyst that is less susceptible to chelation. Alternatively, protect the hydroxyl or carboxylic acid group before the reaction.

  • Competing Reactivity: The hydroxyl and carboxylic acid groups can both react with electrophiles.

    • Solution: Protect the more reactive group before proceeding with the desired transformation. For example, the carboxylic acid can be converted to an ester to prevent its reaction.

  • Decomposition: Fluorinated pyridines can be susceptible to decomposition under harsh conditions, such as high temperatures or strong acids/bases.[6]

    • Solution: Attempt the reaction under milder conditions if possible. Monitor the reaction closely by TLC or LC-MS to avoid over-running and decomposition.

Troubleshooting Workflow for Low Yield in Synthesis

G start Low Yield or Multiple Products check_metal Is a metal catalyst used? start->check_metal chelation Potential Chelation check_metal->chelation Yes check_electrophile Is an electrophile used? check_metal->check_electrophile No protect_groups Protect Hydroxyl or Carboxylic Acid chelation->protect_groups excess_catalyst Use Excess Catalyst chelation->excess_catalyst competing_rxn Competing Reactivity check_electrophile->competing_rxn Yes check_conditions Are reaction conditions harsh? check_electrophile->check_conditions No protect_more_reactive Protect More Reactive Group competing_rxn->protect_more_reactive decomposition Potential Decomposition check_conditions->decomposition Yes mild_conditions Use Milder Conditions decomposition->mild_conditions

A decision tree for troubleshooting low-yield reactions.
Analytical Challenges

Q: I am having difficulty obtaining a clean NMR spectrum of my compound.

Obtaining a clean NMR spectrum of a fluorinated pyridine derivative can be challenging due to several factors.

Troubleshooting NMR Spectra:

  • Solvent Choice: If peaks are overlapping, try a different deuterated solvent. Aromatic solvents like benzene-d₆ can induce significant shifts in the spectrum compared to chloroform-d₃, potentially resolving overlapping signals.[7]

  • Water Peak: If a large water peak is obscuring your spectrum, you can add a small amount of D₂O to your sample to exchange labile protons (from -OH and -COOH), which will cause their signals to disappear.[7]

  • ¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is a powerful analytical tool. It can provide valuable information about the electronic environment of the fluorine atom and can be used to confirm the presence of the fluorine substituent.[8][9] However, be aware that Teflon components in some NMR probes can lead to a wavy baseline in ¹⁹F NMR spectra.

Q: My HPLC analysis of this compound shows poor peak shape and inconsistent retention times.

The high polarity of this compound can make it challenging for standard reversed-phase HPLC methods.

Troubleshooting HPLC Analysis:

  • Column Choice: Standard C18 columns can exhibit poor retention and peak shape for highly polar compounds due to a phenomenon known as "phase collapse" in highly aqueous mobile phases.[10] Consider using a polar-embedded or polar-endcapped column, which is designed for use with highly aqueous mobile phases.[11]

  • Mobile Phase pH: The retention time of your compound will be highly sensitive to the pH of the mobile phase due to its acidic and basic functional groups. Buffering the mobile phase is crucial for reproducible results. Adjusting the pH can also be used to optimize the separation.[12]

  • Ion Pairing Agents: Adding an ion-pairing reagent to the mobile phase can improve the retention and peak shape of ionic or highly polar analytes on reversed-phase columns.

HPLC Troubleshooting Flowchart

G start Poor Peak Shape or Inconsistent Retention Time check_column Check Column Type start->check_column polar_column Use Polar-Embedded or Polar-Endcapped Column check_column->polar_column Standard C18 check_mobile_phase Check Mobile Phase check_column->check_mobile_phase Appropriate Column buffer_ph Buffer Mobile Phase and Optimize pH check_mobile_phase->buffer_ph ion_pairing Add Ion-Pairing Reagent buffer_ph->ion_pairing

A flowchart for troubleshooting HPLC analysis.

References

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
  • ResearchGate. (2025). New possible chelating agents of clinical interest for iron(III): 2-hydroxynicotinic acid and 3-hydroxypicolinic acid. A thermodynamic study. Available at: [Link]

  • Pharmaffiliates. (n.d.). 6-Fluoro-3-hydroxypicolinic Acid. Available at: [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • Organic Syntheses. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Available at: [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation.
  • PubMed. (n.d.). Solving problems fluorine 19F with NMR spectroscopy. Available at: [Link]

  • Harvard Center for Mass Spectrometry. (n.d.). Matrix Recipes. Available at: [Link]

  • ResearchGate. (2023). Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]

  • PubMed. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Available at: [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Available at: [Link]

  • Wikipedia. (n.d.). Picolinic acid. Available at: [Link]

  • Bruker. (n.d.). Instructions for Use - Bruker Guide to MALDI Sample Preparation - Revision E.
  • Fluorine NMR. (n.d.).
  • RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
  • YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Available at: [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • PubMed Central. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available at: [Link]

  • MDPI. (n.d.). On the Solubility and Stability of Polyvinylidene Fluoride. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • MDPI. (n.d.). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. Available at: [Link]

  • Matrix Guide to Sample Preparation. (n.d.).
  • PubChem. (n.d.). Picolinic acid. Available at: [Link]

  • Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Available at: [Link]

  • ResearchGate. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Available at: [Link]

  • News-Medical.Net. (n.d.). Chelation Therapy Side Effects. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • YouTube. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. Available at: [Link]

  • the Chem Connections Homepage. (n.d.). General Concepts of the Chemistry of Chelation.
  • Paul Bracher. (n.d.). Undergraduate Organic Synthesis Guide. Available at: [Link]

  • PubChem. (n.d.). 6-Hydroxypicolinic acid. Available at: [Link]

  • ResearchGate. (n.d.). 3‐Hydroxypicolinic Acid as an Effective Matrix for Sophorolipid Structural Elucidation Using Matrix‐Assisted Laser Desorption Ionization Time‐of‐Flight Mass Spectrometry. Available at: [Link]

Sources

Technical Support Center: Refinement of 3-Fluoro-6-hydroxypicolinic Acid Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-fluoro-6-hydroxypicolinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this valuable fluorinated pyridine derivative. As a key structural motif in various pharmacologically active compounds, the efficient and reproducible synthesis of this compound is of significant interest.

This document provides a comprehensive, experience-driven guide to a proposed synthetic route, focusing on troubleshooting common experimental hurdles and addressing frequently asked questions. The protocols and advice herein are grounded in established chemical principles and analogous transformations reported in peer-reviewed literature and patents.

Proposed Synthesis Overview

Synthesis_Workflow Start Starting Material: 3-Fluoro-6-chloro-2-picoline Step1 Step 1: Oxidation (KMnO4, H2O, Heat) Start->Step1 Intermediate Intermediate: 3-Fluoro-6-chloropicolinic acid Step1->Intermediate Step2 Step 2: Hydrolysis (NaOH, H2O, Heat) Intermediate->Step2 FinalProduct Final Product: This compound Step2->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Oxidation of 3-Fluoro-6-chloro-2-picoline to 3-Fluoro-6-chloropicolinic acid

This protocol is adapted from a classic permanganate oxidation of picolines.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-fluoro-6-chloro-2-picoline (1.0 eq). Add deionized water (approx. 20 mL per gram of starting material).

  • Reagent Addition: While stirring, add potassium permanganate (KMnO₄, 2.2 eq) portion-wise over 1-2 hours. The reaction is exothermic; maintain the internal temperature below 90 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 100-105 °C) and maintain for 4-6 hours, or until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot solution through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

    • Combine the filtrates and reduce the volume under reduced pressure to approximately one-third of the original volume.

    • Cool the concentrated solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

    • A white precipitate of 3-fluoro-6-chloropicolinic acid should form. If no precipitate forms, concentrate the solution further.

  • Isolation:

    • Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold water.

    • Dry the product under vacuum to a constant weight.

Step 2: Synthesis of this compound via Hydrolysis

This protocol is based on standard nucleophilic aromatic substitution principles for introducing a hydroxyl group onto an electron-deficient pyridine ring.

  • Reaction Setup: To a round-bottom flask, add 3-fluoro-6-chloropicolinic acid (1.0 eq) and a 2 M aqueous solution of sodium hydroxide (NaOH, 3.0-4.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 6-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution to pH 2-3 with concentrated HCl while cooling in an ice bath. The product will precipitate out of the solution.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude solid from hot water or an ethanol/water mixture to obtain the pure this compound.

    • Dry the final product under vacuum.

Troubleshooting Guide

Step 1: Oxidation
Question/IssueProbable Cause(s)Recommended Solution(s)
Q1: The reaction stalls, and the purple permanganate color persists even after prolonged heating. - Insufficient heating.- Starting material is of low purity.- Inefficient stirring.- Ensure the reaction is at a vigorous reflux.- Check the purity of the starting 3-fluoro-6-chloro-2-picoline by NMR or GC-MS.- Use a mechanical stirrer to ensure the heterogeneous mixture is well-agitated.
Q2: The yield of 3-fluoro-6-chloropicolinic acid is very low. - Incomplete reaction.- Product lost during MnO₂ filtration.- Product is too soluble in the acidic aqueous solution.- Confirm complete reaction by TLC/HPLC before work-up.- Wash the MnO₂ filter cake with ample hot water to recover any adsorbed product.- Concentrate the acidic filtrate further after initial precipitation and cool for an extended period to maximize recovery.[1]
Q3: The final product is contaminated with a brown residue. - Incomplete removal of MnO₂.- Re-dissolve the product in a basic solution (e.g., dilute NaOH), re-filter through celite, and then re-precipitate with acid.- A charcoal treatment of the basic solution before filtration can also help remove colored impurities.
Step 2: Hydrolysis & Purification
Question/IssueProbable Cause(s)Recommended Solution(s)
Q1: The hydrolysis reaction is incomplete. - Insufficient reaction time or temperature.- Insufficient base.- Extend the reflux time and monitor by HPLC.- Ensure at least 3 equivalents of NaOH are used to both neutralize the carboxylic acid and act as the nucleophile.
Q2: The product does not precipitate upon acidification. - Product is highly soluble in water.- Insufficient acidification.- Concentrate the solution under reduced pressure.- Saturate the aqueous solution with NaCl (salting out) to decrease the product's solubility before filtration.- Ensure the pH is truly 2-3 using a pH meter or pH paper.
Q3: The final product has a low melting point or shows impurities by NMR/HPLC. - Incomplete hydrolysis (starting material remains).- Trapped inorganic salts.- Purify by recrystallization. Experiment with different solvent systems (e.g., water, ethanol/water, acetone/water).- Ensure the product is thoroughly washed with cold deionized water after filtration to remove salts like NaCl. For very pure material, consider purification by preparative HPLC.[2]

Frequently Asked Questions (FAQs)

Q1: What are suitable starting materials if 3-fluoro-6-chloro-2-picoline is unavailable? A: Sourcing appropriately substituted pyridines can be challenging. Alternative strategies could include:

  • Starting from 2,6-dichloro-3-fluoropyridine, followed by methylation (e.g., via a Negishi or Stille coupling) and then proceeding with the proposed route.

  • Building the pyridine ring from acyclic precursors, as demonstrated in some patents for related structures, though this is a more complex undertaking.[3][4]

Q2: What are the primary safety concerns during this synthesis? A: Potassium permanganate is a strong oxidizer; handle with care and avoid contact with combustible materials. The reactions involve heating acidic and basic solutions, so appropriate personal protective equipment (goggles, lab coat, gloves) is essential. All steps should be performed in a well-ventilated chemical fume hood.

Q3: How can I confirm the identity and purity of the final product? A: A combination of analytical techniques is recommended:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and check for the presence of impurities.

  • HPLC: To determine purity with high accuracy. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic acid) is a good starting point.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point indicates high purity.

Q4: How stable is this compound, and how should it be stored? A: Hydroxypicolinic acids are generally stable crystalline solids.[5] However, like many phenolic compounds, prolonged exposure to light and air can lead to gradual degradation and discoloration.[6] For long-term storage, keep the material in a tightly sealed, amber-colored vial in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon). The stability of the C-F bond is generally high under these conditions.[7]

Troubleshooting Decision Workflow: Product Purification

Purification_Troubleshooting Start Crude Product Obtained CheckPurity Analyze Purity (TLC, HPLC, or ¹H NMR) Start->CheckPurity Pure Purity > 98%? CheckPurity->Pure Final Dry and Store Product Pure->Final Yes Impure Impurity Detected Pure->Impure No IdentifyImpurity Identify Impurity Type Impure->IdentifyImpurity SM_Present Starting Material Present IdentifyImpurity->SM_Present Starting Material Salts_Present Inorganic Salts Present IdentifyImpurity->Salts_Present Salts Colored_Impurity Colored Impurity Present IdentifyImpurity->Colored_Impurity Color Recrystallize Recrystallize (e.g., H2O/EtOH) SM_Present->Recrystallize Wash Re-dissolve in Base, Filter, Re-precipitate. Wash thoroughly with cold H2O. Salts_Present->Wash Charcoal Charcoal Treatment in Basic Solution, Filter, Re-precipitate. Colored_Impurity->Charcoal Recrystallize->CheckPurity Wash->CheckPurity Charcoal->CheckPurity

Sources

How to avoid impurities in 3-Fluoro-6-hydroxypicolinic acid production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurities in Synthesis for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Fluoro-6-hydroxypicolinic acid. As a Senior Application Scientist, I understand that achieving high purity is paramount, particularly when this compound is destined for applications in pharmaceutical and materials science. Impurities, even at trace levels, can significantly impact downstream processes, biological activity, and regulatory compliance.

This guide is designed to provide you with practical, in-depth troubleshooting advice and scientifically-grounded protocols to help you identify, control, and eliminate common impurities during your synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound and related compounds. A plausible synthetic pathway involves the oxidation of a methyl group on a fluorinated picoline precursor, followed by the introduction of a hydroxyl group. Our troubleshooting will focus on potential pitfalls in such a process.

Q1: What are the most common types of impurities I should be looking for during the synthesis of this compound?

A1: Impurity profiling is a critical first step in developing a robust synthesis.[1][2] Impurities can originate from starting materials, intermediates, side reactions, or degradation. Based on typical synthetic routes for picolinic acids, you should be vigilant for the following:

  • Unreacted Starting Materials: The most straightforward impurity is the precursor, for instance, 6-chloro-3-fluoro-2-methylpyridine, if the initial oxidation reaction does not go to completion.[3]

  • Incompletely Oxidized Intermediates: The oxidation of the 2-methyl group to a carboxylic acid proceeds through an alcohol and an aldehyde. Inadequate reaction time or insufficient oxidant can lead to the presence of 3-fluoro-6-hydroxy-2-(hydroxymethyl)pyridine or 3-fluoro-6-hydroxy-2-formylpyridine.

  • Over-Oxidized Products: While less common for the pyridine ring itself under controlled conditions, harsh oxidation could potentially lead to ring-opened byproducts or the formation of N-oxides. In related syntheses, over-oxidation of a target aldehyde to a carboxylic acid is a known issue.[4]

  • Isomeric Impurities: If the fluorination or hydroxylation steps lack perfect regioselectivity, you may form isomers. For example, fluorination of 3-substituted pyridines can sometimes yield a mixture of 2-fluoro and other positional isomers, depending on the directing effects of the substituents.[5][6]

  • Residual Inorganic Salts: Workup procedures often involve bases or salts. For example, using potassium permanganate as an oxidant can leave traces of potassium salts, which may need to be removed.[7]

  • Process-Related Impurities: This category includes residual solvents, reagents, or catalysts carried through the process.[1]

Q2: My oxidation reaction is sluggish and incomplete, showing significant unreacted starting material by TLC/HPLC. What are the likely causes and how can I fix it?

A2: This is a frequent challenge in the oxidation of picolines.[8] The heteroaromatic ring can influence the reactivity of the methyl group. Here’s a troubleshooting workflow:

  • Monitor Reaction Progress: Do not rely on a fixed reaction time. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.[4] A reaction is only complete when the starting material spot/peak is no longer prominent.

  • Verify Reagent Quality and Stoichiometry:

    • Oxidant: Ensure your oxidizing agent (e.g., potassium permanganate, potassium dichromate) is fresh and has not degraded.[3][7] Use an appropriate molar excess as specified in established procedures.

    • Catalyst: If using a catalyzed process (e.g., with sodium tungstate), ensure the catalyst is active and used in the correct loading.[3]

  • Optimize Reaction Conditions:

    • Temperature: Many oxidation reactions require heating to initiate and sustain the reaction. A patent for a similar synthesis specifies a temperature range of 70–130°C.[3] Incrementally increase the temperature and monitor the effect on reaction rate and impurity profile.

    • Time: Some oxidations can take several hours to reach completion.[3] Be patient and let the reaction run its course as indicated by your monitoring method.

Workflow: Troubleshooting Incomplete Oxidation

G start Incomplete Reaction Observed check_monitoring Is reaction being monitored (TLC/HPLC)? start->check_monitoring implement_monitoring Implement regular monitoring to confirm endpoint. check_monitoring->implement_monitoring No check_reagents Are reagents (oxidant, catalyst) fresh and stoichiometric? check_monitoring->check_reagents Yes implement_monitoring->check_reagents replace_reagents Use fresh reagents. Verify calculations. check_reagents->replace_reagents No check_conditions Are temperature and time optimized? check_reagents->check_conditions Yes optimize_conditions Incrementally increase temperature and/or time. Monitor for side products. replace_reagents->optimize_conditions check_conditions->optimize_conditions No success Reaction Complete check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting workflow for incomplete oxidation reactions.

Q3: I have a highly polar impurity that is difficult to remove by standard chromatography. How can I identify and eliminate it?

A3: A highly polar impurity often indicates an acidic byproduct, such as a dicarboxylic acid from over-oxidation or a related acidic species.

Identification:

  • TLC Analysis: The polar impurity will have a very low Rf value (close to the baseline) on normal phase silica gel plates.

  • Acid-Base Extraction Test: Take a small sample of your crude product dissolved in an organic solvent (e.g., ethyl acetate) and wash it with a basic aqueous solution (e.g., 1M NaHCO₃). If the impurity peak/spot diminishes or disappears from the organic layer in a subsequent HPLC/TLC analysis, it is likely an acidic impurity.[4]

  • Spectroscopic Analysis:

    • LC-MS: This is a powerful tool for getting the molecular weight of the impurity.[9]

    • ¹H NMR: Look for the disappearance of expected protons or the appearance of new, broad signals characteristic of carboxylic acid or phenolic protons.

Removal Strategy: Acid-Base Workup

This technique exploits the difference in acidity between your desired product and the acidic impurity. The patent for the synthesis of the related 6-chloro-3-fluoro-2-picolinic acid outlines an effective purification method.[3]

  • Dissolution: Take the crude solid and dissolve it by heating in a dilute alkaline aqueous solution (e.g., dilute NaOH or Na₂CO₃). Your target product, being a carboxylic acid, will form a soluble sodium salt.

  • Extraction of Neutral Impurities: Cool the basic solution and wash it with an organic solvent like dichloromethane or ethyl acetate. This will remove any unreacted starting material and other non-acidic impurities.

  • Acidification and Precipitation: Separate the aqueous layer and carefully acidify it with a mineral acid (e.g., HCl) until the pH is acidic (pH ~2-3). Your desired this compound will precipitate out of the solution as a solid.

  • Isolation: Filter the solid, wash with cold water to remove any remaining inorganic salts, and dry thoroughly. This procedure effectively separates the target acid from both neutral and more highly acidic or water-soluble impurities.

Q4: How can I prevent the formation of isomeric impurities during fluorination or hydroxylation?

A4: Controlling regioselectivity is key. The outcome is dictated by the reaction mechanism and the electronic and steric properties of your substrate.

  • For C-H Fluorination: Modern methods using reagents like silver(II) fluoride (AgF₂) show remarkable selectivity for fluorinating the C-H bond adjacent (alpha) to the pyridine nitrogen.[5][10] The choice of fluorinating agent is therefore critical. If you are using a less selective method, you may need to rely on purification techniques like preparative HPLC to separate the isomers.

  • For Hydroxylation: The introduction of the 6-hydroxy group can be achieved via several methods, each with its own selectivity profile.

    • Elbs Persulfate Oxidation: The synthesis of 3,6-dihydroxypicolinic acid from 3-hydroxypicolinic acid has been reported using an Elbs oxidation.[11] This reaction typically hydroxylates a phenol in the position para to the existing hydroxyl group. Understanding these mechanistic rules is crucial for predicting and controlling the outcome.

    • Microbiological Hydroxylation: Certain microorganisms have been shown to selectively hydroxylate picolinic acid at the 6-position.[12] While more complex to set up, this can be an exceptionally clean and selective method.

    • Nucleophilic Aromatic Substitution (SNAr): If starting with a precursor that has a good leaving group (like a chlorine atom) at the 6-position, an SNAr reaction with a hydroxide source can be highly selective.[5]

The core principle is to choose a synthetic strategy where the inherent reactivity of the substrate and reagent strongly favors the formation of the desired isomer.

Pathway: Potential Impurity Formation

G cluster_0 Oxidation Pathway cluster_1 Impurity Formation SM Precursor (e.g., 3-Fluoro-2-methyl-6-chloropyridine) INT Intermediate (Aldehyde) SM->INT [Oxidation] (Incomplete) IMP1 Unreacted Starting Material SM->IMP1 Insufficient Reaction PROD Target Product (this compound) INT->PROD [Oxidation] & [Hydrolysis] IMP2 Incomplete Oxidation (Aldehyde Impurity) INT->IMP2 Insufficient Oxidant/Time

Caption: Potential impurity pathways during synthesis.

Analytical Methods for Purity Assessment

A robust analytical strategy is essential for identifying and quantifying impurities.[9][13] The following table summarizes key techniques.

Analytical TechniquePurpose & ApplicationTypical Conditions/ParametersInformation Provided
HPLC / UPLC Gold Standard for Purity. Quantifies impurities, tracks reaction progress.[9]Column: C18 Reverse-PhaseMobile Phase: Gradient of Acetonitrile/Methanol and buffered water (e.g., phosphate or acetate buffer).Detector: UV/PDA at a wavelength where all components absorb (e.g., 228 nm).[13]Retention time, peak area (% purity), detection of non-volatile organic impurities.
LC-MS Impurity Identification. Couples separation with mass analysis.[9]Same as HPLC, but eluent flows into a Mass Spectrometer (e.g., ESI-QTOF).Molecular weight of the parent compound and each impurity, enabling structural hypothesis.
¹H and ¹⁹F NMR Structural Confirmation. Confirms the structure of the final product and helps identify impurities.Solvent: DMSO-d₆ or CDCl₃.¹⁹F NMR is crucial for confirming the fluorine's position and identifying fluoro-isomers.Chemical shifts, coupling constants, and integration provide a detailed structural map.
GC-MS Residual Solvent Analysis. Identifies and quantifies volatile and semi-volatile impurities.[9]Column: Capillary column (e.g., DB-5ms).Detector: Mass Spectrometer.Identification and quantification of residual organic solvents from the synthesis and purification.
Residue on Ignition Inorganic Impurity Content. Measures the total amount of non-volatile inorganic impurities.[1]Ignition of the sample in the presence of sulfuric acid.A non-specific measure of the total inorganic content (e.g., residual catalysts or salts).
Protocol: High-Purity Isolation via Acid-Base Extraction

This protocol provides a detailed, self-validating method for purifying crude this compound, effectively removing neutral and less-acidic impurities.

Objective: To purify crude this compound to >99% purity.

Materials:

  • Crude this compound

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • 2 M Hydrochloric acid (HCl) solution

  • Deionized water

  • pH paper or calibrated pH meter

  • Separatory funnel, beakers, filtration apparatus

Procedure:

  • Dissolution in Base:

    • In a beaker, suspend the crude product in a minimal amount of deionized water.

    • Slowly add 1 M NaOH solution dropwise while stirring until all the solid dissolves and the solution pH is ~10-11. Causality: This deprotonates the carboxylic acid, forming the highly water-soluble sodium salt.

  • Extraction of Neutral Impurities:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Add an equal volume of DCM. Shake vigorously for 1 minute, venting frequently.

    • Allow the layers to separate and drain the lower organic (DCM) layer.

    • Repeat the extraction with a fresh portion of DCM. Causality: Unreacted starting materials and other non-acidic organic impurities will be partitioned into the organic layer, leaving the salt of your product in the aqueous layer.

  • Reprotonation and Precipitation:

    • Return the aqueous layer to a clean beaker and place it in an ice bath to cool.

    • Slowly add 2 M HCl dropwise while stirring vigorously. Monitor the pH.

    • Continue adding acid until the pH is approximately 2-3. A white precipitate of the pure product should form. Causality: Reprotonation of the carboxylate renders the product neutral and insoluble in water, causing it to precipitate.

  • Isolation and Drying:

    • Filter the precipitated solid using a Buchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove any residual NaCl.

    • Dry the purified solid under vacuum at 40-50°C to a constant weight.

  • Purity Verification:

    • Analyze the final product by HPLC, NMR, and LC-MS to confirm purity and structural identity. The absence of peaks corresponding to starting materials and other impurities validates the success of the purification.

References
  • Organic Syntheses Procedure. (n.d.). picolinic acid hydrochloride.
  • BenchChem. (2025). Managing common impurities in 5-Formylpicolinonitrile synthesis. BenchChem.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Fier, P. S., & Hartwig, J. F. (2014).
  • Jin, L., et al. (2011). Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol. PubMed.
  • Wikipedia. (n.d.). Picolinic acid.
  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
  • Grokipedia. (n.d.). 3-Hydroxypicolinic acid.
  • Behrman, E. J., & Ragsdale, F. R. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)
  • Google Patents. (n.d.). US3245998A - Processes for the production of picolinic acid dericatives.
  • University of Münster. (2024).
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • ChemicalBook. (n.d.). 3-Hydroxypicolinic acid synthesis.
  • Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • PubChem. (n.d.). Picolinic acid.
  • Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis.
  • MedChemExpress. (n.d.). 3-Hydroxypicolinic acid (3-hydroxypyridine-2-carboxylic acid).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • Asian Journal of Research in Chemistry. (n.d.).
  • APExBIO. (n.d.). 3-Hydroxypicolinic acid.
  • Science.gov. (n.d.). determining organic impurities: Topics.
  • Google Patents. (n.d.). EP0498316A1 - Microbiological process for the production of 6-hydroxypicolinic acid.

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Technical Support Center: Enhancing the Efficiency of 3-Fluoro-6-hydroxypicolinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-6-hydroxypicolinic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you navigate the unique challenges posed by this fluorinated heterocyclic building block.

Introduction to this compound

This compound is a valuable synthon in medicinal chemistry. The presence of a fluorine atom can significantly modulate physicochemical properties such as metabolic stability and binding affinity. However, the interplay between the fluoro, hydroxyl, and carboxylic acid functionalities presents specific challenges in synthesis and purification. This guide is structured to address these issues directly.

Part 1: Frequently Asked Questions (FAQs)

This section covers general inquiries regarding the handling, properties, and analysis of this compound.

Q1: How should this compound be stored for optimal stability?

A: For long-term stability, the compound should be stored as a solid powder at -20°C.[1] It is stable under normal ambient conditions for short-term use.[2] Avoid strong oxidizing agents and strong bases during storage, as these can promote degradation.[3] The compound is hygroscopic, so storage in a desiccator or under an inert atmosphere is recommended to prevent moisture absorption, which can affect weighing accuracy and reaction stoichiometry.

Q2: What are the recommended solvents for dissolving this compound?

A: The solubility profile is critical for reaction setup.

  • High Solubility: Highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating stock solutions or for reactions requiring high concentrations. For DMSO, solubility can be as high as 50 mg/mL, sometimes requiring gentle warming to 60°C.[1]

  • Moderate Solubility: Alcohols such as methanol and ethanol can dissolve the compound, particularly with heating, making them suitable for reactions like esterifications.

  • Low Solubility: It has poor solubility in non-polar solvents like hexanes and dichloromethane (DCM), and limited solubility in water, especially under neutral or acidic pH.

Q3: Is this compound prone to decarboxylation? At what temperatures should I be concerned?

A: Yes, picolinic acids are known to undergo thermal decarboxylation.[4][5] The presence of substituents on the pyridine ring influences the rate of this reaction.[6][7] While stable at room temperature, decarboxylation can become a significant side reaction at elevated temperatures (typically >150°C), especially in aqueous solutions or certain high-boiling point solvents.[6][8] For reactions requiring heat, it is crucial to carefully control the temperature and monitor for CO₂ evolution or the formation of 2-fluoro-5-hydroxypyridine as a byproduct.

Q4: What analytical techniques are best for monitoring reactions involving this compound?

A: A multi-technique approach is recommended for comprehensive reaction monitoring.

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative tracking of starting material consumption and product formation. A typical mobile phase would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or DCM), often with a small amount of acetic or formic acid to improve spot shape for acidic compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It provides information on purity, confirms the molecular weight of reactants and products, and can detect side products.[9] Both positive and negative electrospray ionization (ESI) modes can be effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. ¹⁹F NMR is particularly valuable for confirming the integrity of the C-F bond and detecting any potential defluorination side products.[9][10]

Part 2: Troubleshooting Guide for Common Reactions

This section provides detailed solutions to specific problems encountered during common synthetic transformations.

Issue 1: Low Yield in Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry.[11] However, coupling this compound can be inefficient without careful optimization.

Potential Cause A: Inefficient Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine is generally unfavorable.[12] The carboxylic acid must be converted to a more reactive intermediate.

  • Recommended Solutions:

    • Choice of Coupling Reagent: For standard couplings, carbodiimide reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC are common, but can lead to racemization in chiral systems.[11] For more challenging couplings, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are superior.[13] HATU is often the reagent of choice as it performs well even with poorly nucleophilic amines.[13]

    • Use of Additives: Always include an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure with your coupling reagent. These additives suppress side reactions and minimize racemization by forming a highly reactive activated ester intermediate.

    • Acid Chloride Formation: An alternative is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[12] This creates a very reactive electrophile. However, this method is harsh and can be incompatible with sensitive functional groups. Chlorination of the pyridine ring has been observed as a side reaction when using thionyl chloride with picolinic acid.[14]

Potential Cause B: Competing Side Reactions

The structure of this compound makes it susceptible to intramolecular reactions or reactions involving the hydroxyl group.

  • Recommended Solutions:

    • Protect the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can potentially react with the activated carboxylic acid, leading to oligomerization. If low yields persist, consider protecting the hydroxyl group as a benzyl ether or a silyl ether prior to the coupling reaction.

    • Control Reaction Temperature: Run the reaction at 0°C to room temperature. Elevated temperatures can promote side reactions, including decarboxylation.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low-yield amide coupling reactions.

G start Low Amide Yield check_activation Is Carboxylic Acid Activation Optimal? start->check_activation reagent Switch to HATU/HBTU + Oxyma/HOBt check_activation->reagent No check_side_reactions Are Side Reactions Occurring? (Check LC-MS for byproducts) check_activation->check_side_reactions Yes reagent->check_side_reactions protect_oh Protect Hydroxyl Group (e.g., as Benzyl Ether) check_side_reactions->protect_oh Yes (e.g., Oligomers) temp_control Run reaction at 0°C check_side_reactions->temp_control Yes (e.g., Decarboxylation) check_base Is the Base Appropriate? check_side_reactions->check_base No protect_oh->check_base temp_control->check_base base_choice Use a non-nucleophilic base (e.g., DIPEA, 2,6-Lutidine) check_base->base_choice No success Improved Yield check_base->success Yes base_choice->success

Fig 1. Troubleshooting workflow for amide coupling.
Issue 2: Incomplete Fischer Esterification

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is an equilibrium-controlled process.[15][16] Driving the reaction to completion is key.

Potential Cause: Unfavorable Equilibrium

The reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of water can drive the reaction backward via ester hydrolysis.[15][17]

  • Recommended Solutions:

    • Use Excess Alcohol: The simplest method to shift the equilibrium is to use the alcohol reactant as the solvent, creating a large molar excess that favors product formation.[17]

    • Water Removal: For less volatile alcohols where using a large excess is impractical, active water removal is necessary. This can be achieved by:

      • Dean-Stark Apparatus: If the reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark trap can be used to physically remove water as it forms.

      • Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can sequester water.

Visualizing the Fischer Esterification Equilibrium

G cluster_reactants Reactants cluster_products Products RCOOH This compound Ester Ester RCOOH->Ester H⁺, Δ ROH Alcohol (R'-OH) ROH->Ester Water Water (H₂O) Ester->Water shift_right Shift Equilibrium → • Use excess R'-OH • Remove H₂O Ester->shift_right shift_left Shift Equilibrium ← • Add excess H₂O (Hydrolysis) Ester->shift_left

Fig 2. Influencing the Fischer esterification equilibrium.
Issue 3: Unwanted Defluorination

The carbon-fluorine bond is typically strong, but it can be susceptible to cleavage under certain conditions, a process known as hydrodefluorination. This is a particular concern during catalytic hydrogenation reactions but can also occur under harsh nucleophilic or reductive conditions.[18][19]

  • Potential Cause: Catalytic hydrogenation (e.g., using Pd/C) to reduce other functional groups on the molecule or in a subsequent synthetic step. The pyridine ring itself can be reduced under certain hydrogenation conditions.[20]

  • Recommended Solutions:

    • Catalyst Choice: If hydrogenation is necessary, palladium on carbon (Pd/C) can sometimes promote hydrodefluorination. Consider using alternative catalysts like Pearlman's catalyst (Pd(OH)₂/C), which has been shown to be effective for hydrogenating fluorinated pyridines with less defluorination, especially in the presence of a strong acid like HCl.[18][20]

    • Reaction Conditions: Optimize hydrogen pressure, temperature, and reaction time. Use the mildest conditions that achieve the desired transformation.

    • Alternative Chemistries: If possible, avoid catalytic hydrogenation altogether in favor of chemical reductants that are less likely to cleave the C-F bond.

Issue 4: Difficulty in Product Purification

Fluorinated compounds can exhibit unique chromatographic behavior, and removing reaction byproducts can be challenging.[9]

  • Potential Cause A: Co-elution of Product and Starting Material The product (e.g., an amide or ester) may have a polarity very similar to the starting carboxylic acid, leading to poor separation on silica gel.

  • Recommended Solutions:

    • Modify Mobile Phase: For silica gel chromatography, adding a small amount of acid (e.g., 0.5-1% acetic acid) to the eluent can protonate the starting material, altering its retention and improving separation.

    • Reverse-Phase Chromatography: If normal-phase separation fails, reverse-phase preparative HPLC is an excellent alternative.[9] The different separation mechanism often provides the required resolution.

  • Potential Cause B: Contamination with Water-Soluble Byproducts Coupling reagents like HATU and EDC, and additives like HOBt, generate water-soluble byproducts (e.g., tetramethylurea, DCU) that must be removed.

  • Recommended Solutions:

    • Aqueous Workup: Perform a thorough aqueous workup before chromatography. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove basic components, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted starting acid and acidic byproducts, and finally with brine.

    • Precipitation: In some cases, byproducts like dicyclohexylurea (DCU) from DCC coupling are insoluble in solvents like DCM and can be removed by simple filtration before the workup.

Part 3: Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust starting point for the synthesis of amides from this compound.

Step Procedure Rationale
1 In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M).Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate.
2 Add the amine (1.1 eq.) and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).DIPEA acts as a proton scavenger without competing as a nucleophile. An excess ensures the amine remains deprotonated.
3 Cool the mixture to 0°C in an ice bath.Cooling minimizes potential side reactions and exotherms upon addition of the coupling reagent.
4 In a separate vial, dissolve HATU (1.2 eq.) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.HATU is the activating agent. Adding it last and slowly ensures the acid is activated in the presence of the nucleophile.[13]
5 Allow the reaction to warm to room temperature and stir for 4-16 hours.Reaction time can vary significantly based on the nucleophilicity of the amine.
6 Monitor the reaction by TLC or LC-MS until the starting acid is consumed.Ensures the reaction is complete before proceeding to workup.[10]
7 Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and perform an aqueous workup as described in "Issue 4".This removes the bulk of the reagents and byproducts prior to final purification.
8 Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.Removes residual water from the organic phase.
9 Purify the crude product by flash column chromatography on silica gel.Isolates the desired amide product.
Protocol 2: Monitoring Reaction Progress via LC-MS
Step Procedure Rationale
1 Prepare a quench solution (e.g., a 1:1 mixture of Acetonitrile and Water).This solution stops the reaction in the aliquot and ensures solubility for analysis.
2 At designated time points (e.g., t=0, 1h, 4h, 16h), withdraw a small aliquot (~5-10 µL) from the reaction mixture using a glass capillary.Provides a snapshot of the reaction composition over time.
3 Immediately dilute the aliquot into a large volume (~1 mL) of the quench solution in an HPLC vial.Rapid dilution prevents further reaction and prepares the sample for injection.
4 Analyze the sample using a reverse-phase C18 column with a suitable gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid).Formic acid aids in the ionization and improves peak shape of acidic and basic compounds.
5 Monitor the masses corresponding to the starting acid, the amine, the expected product, and any potential side products (e.g., decarboxylated starting material).Provides a comprehensive view of reaction efficiency and pathway.
References
  • Hammick reaction - Wikipedia. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Decarboxylation - Wikipedia. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]

  • MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]

  • Ghorbani, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11049-11055. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UWSpace. [Link]

  • Ghorbani, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]

  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53. [Link]

  • Behrman, E. J. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 983–987. [Link]

  • 3-Hydroxypicolinic acid - Grokipedia. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. [Link]

  • ester hydrolysis and Fischer esterification - YouTube. [Link]

  • The Dark Side of Fluorine - PMC - NIH. [Link]

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google P
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  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]

  • Specific Solvent Issues with Fluorination - Wordpress. [Link]

  • In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - RSC Publishing. [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Examination of the hyperpolarizability of fluorinated nicotinic acids and further pyridine carboxylic acids using SABRE | Request PDF - ResearchGate. [Link]

  • Analytical Methods - RSC Publishing. [Link]

  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Wiley. [Link]

  • Amine to Amide (Coupling) - Common Conditions. The Reaction Explorer. [Link]

  • Cas 19621-92-2,6-Hydroxypicolinic acid - LookChem. [Link]

  • Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine - SciSpace. [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: 3-Fluoro-6-hydroxypicolinic Acid vs. 3-Hydroxypicolinic Acid in MALDI Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 3-Fluoro-6-hydroxypicolinic acid (fHPA) and the industry-standard 3-hydroxypicolinic acid (3-HPA) for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. We will delve into the fundamental principles, analyte-specific performance, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed matrix selections for their analytical challenges.

The Central Role of the Matrix in MALDI-MS

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique indispensable for the mass analysis of large biomolecules and other fragile analytes.[1][2] The success of a MALDI experiment hinges on the selection of an appropriate matrix. The matrix serves several critical functions:

  • Energy Absorption: The matrix must strongly absorb energy at the wavelength of the MALDI laser (typically a 337 nm nitrogen laser).

  • Analyte Isolation: The analyte is co-crystallized within a vast excess of the matrix, preventing aggregation and ensuring individual molecules are separated.

  • Soft Ionization: Upon laser irradiation, the matrix rapidly sublimates, carrying the intact analyte into the gas phase.[3] The excited matrix molecules then ionize the analyte, typically through proton transfer, minimizing fragmentation.[3][4]

The choice of matrix is therefore a critical experimental parameter that directly influences sensitivity, resolution, and the overall quality of the mass spectrum.

The Established Standard: 3-Hydroxypicolinic Acid (3-HPA)

3-Hydroxypicolinic acid (3-HPA) is a highly effective and widely adopted matrix, particularly for the analysis of oligonucleotides and nucleic acids.[3][5][6][7][8][9] Its utility is rooted in its ability to facilitate the desorption and ionization of these notoriously labile molecules with minimal fragmentation.[10][11]

Chemical Properties & Mechanism
  • Structure: 3-HPA is a derivative of picolinic acid.[9]

  • Formula: C₆H₅NO₃[6]

  • Molecular Weight: 139.11 g/mol [6][8]

  • Mechanism: 3-HPA efficiently absorbs UV laser energy and co-crystallizes with nucleic acid samples.[3] This leads to enhanced ionization efficiency and improved signal-to-noise ratios.[3] The ionization process is believed to involve the formation of matrix excitons (excited states) which, through annihilation reactions, concentrate energy to initiate charge separation and subsequent proton transfer to the analyte.[12]

Key Applications & Performance

3-HPA is the matrix of choice for a variety of applications:

  • Oligonucleotides (DNA & RNA): It is the gold standard for quality control of synthetic oligonucleotides and the analysis of single nucleotide polymorphisms (SNPs).[6][13]

  • Nucleic Acids: It is broadly used for the analysis of larger nucleic acid structures.[5][14]

  • Glycolipids: 3-HPA has proven to be a superior matrix for the structural elucidation of sophorolipids, enabling detection in both positive and negative ion modes.[15]

Challenges and Optimization

Despite its strengths, working with 3-HPA presents two primary challenges:

  • Alkali Adduct Formation: The presence of sodium and potassium salts in samples leads to the formation of cation adducts, which can decrease resolution and sensitivity.[16]

  • Crystal Heterogeneity: The morphology of 3-HPA crystals is highly sensitive to pH.[13] This can lead to the formation of "hotspots" on the sample plate, affecting shot-to-shot reproducibility.[13]

To mitigate these issues, co-matrices are frequently employed. Diammonium citrate (DAC) is the most common additive, serving to suppress alkali adduct formation and promote the generation of protonated analyte ions, resulting in cleaner spectra and more accurate mass determination.[11][16]

The Challenger: this compound (fHPA)

While direct, peer-reviewed comparisons of this compound against 3-HPA are not yet widely available, we can infer its potential performance characteristics by examining the known effects of fluorination on MALDI matrices. The introduction of fluorine atoms can significantly alter a matrix's physicochemical properties.

The Rationale for Fluorination in MALDI Matrices

Fluorination is a strategic chemical modification intended to enhance matrix performance for specific analyte classes. The presence of highly electronegative fluorine atoms can:

  • Improve Matrix-Analyte Interaction: Fluorination can enhance the interaction between the matrix and hydrophobic or fluorinated analytes, which may co-crystallize poorly with conventional matrices.[17][18] This is particularly relevant for certain classes of lipids, polymers, and fluorinated drug compounds.

  • Increase Acidity: The strong electron-withdrawing inductive effect of fluorine is expected to increase the acidity of the carboxylic acid and hydroxyl protons on the picolinic acid scaffold. This can alter the thermodynamics of proton transfer, potentially influencing ionization efficiency.

  • Enhance Vacuum Stability: Changes in intermolecular forces due to fluorination can affect crystal packing, potentially leading to greater stability under the high vacuum conditions of a mass spectrometer.

  • Reduce Low-Mass Interferences: Fluorinated matrices may offer a path to matrix-free analysis or at least shift matrix-related ions in the low-mass region, providing a clearer background for small molecule analysis.[19]

Head-to-Head Performance Comparison: 3-HPA vs. fHPA

Based on the established data for 3-HPA and the guiding principles of fluorinated matrices, we can construct a comparative framework.

Feature3-Hydroxypicolinic Acid (3-HPA)This compound (fHPA) (Projected)Senior Scientist's Insight
Primary Analyte Class Oligonucleotides, Nucleic Acids[3][6], Sophorolipids[15]Potentially Hydrophobic/Fluorinated Analytes, Lipids, Small Molecule Drugs3-HPA is the proven choice for standard nucleic acid analysis. fHPA presents an intriguing alternative for analytes that are poorly soluble or do not co-crystallize well with 3-HPA.
Analyte Fragmentation Minimal, especially for oligonucleotides[10][11]Potentially higher for labile analytes due to increased acidityThe projected higher acidity of fHPA could be a double-edged sword: it might enhance proton transfer for stubborn molecules but could risk fragmenting fragile ones like oligonucleotides.
Adduct Formation Prone to Na⁺/K⁺ adducts; often requires co-matrix like DAC[11][16]Unknown; may still benefit from ammonium salt co-matricesThe fundamental issue of salt contamination in samples remains. It is probable that fHPA would also benefit from the use of a co-matrix like diammonium citrate.
Crystal Homogeneity Can be heterogeneous; sensitive to pH[13]Potentially more homogeneous due to altered crystal packing forcesImproved crystal homogeneity is a key advantage of many mixed or modified matrices.[20] This could be a significant benefit of fHPA, leading to better reproducibility.
Key Advantage Well-established, extensively documented, excellent for oligonucleotidesPotential for improved performance with hydrophobic/fluorinated analytesStick with the standard (3-HPA) for routine oligonucleotide work. Explore fHPA for challenging analytes where 3-HPA performance is suboptimal.

Experimental Protocols & Workflows

Adherence to a robust and validated protocol is paramount for reproducible MALDI-MS results.

Protocol 1: Standard 3-HPA Matrix Preparation for Oligonucleotides

This protocol is a self-validating system, incorporating a co-matrix to ensure suppression of salt adducts and promote high-quality data.

  • Prepare Stock Solutions:

    • 3-HPA Solution: Prepare a saturated solution of 3-HPA (approx. 50-60 mg/mL) in a 1:1 (v/v) mixture of Acetonitrile:Deionized Water.[10][13] Vortex thoroughly.

    • Diammonium Citrate (DAC) Solution: Prepare a 50 mg/mL solution of DAC in deionized water.[13]

  • Prepare Working Matrix Solution:

    • Combine the 3-HPA and DAC stock solutions in a 9:1 volume ratio (e.g., 900 µL of 3-HPA solution to 100 µL of DAC solution).[13] This is your final working matrix.

  • Sample Preparation (Dried-Droplet Method):

    • Mix the analyte solution (typically 1-10 pmol/µL in water) with the working matrix solution at a 1:1 volume ratio.

    • Pipette 0.5 - 1.0 µL of the final mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature. The formation of small, fine crystals is desirable.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire spectra in negative ion mode for oligonucleotides, using a laser intensity optimized to achieve good signal-to-noise without causing excessive fragmentation.

Protocol 2: Exploratory fHPA Matrix Preparation

This protocol serves as a starting point for evaluating fHPA. Optimization will be necessary based on the specific analyte.

  • Prepare Stock Solutions:

    • fHPA Solution: Begin by preparing a 30-50 mg/mL solution of fHPA in 1:1 (v/v) Acetonitrile:Deionized Water. Causality Note: The solubility of fHPA may differ from 3-HPA; adjust concentration as needed to achieve saturation.

    • Diammonium Citrate (DAC) Solution: Prepare a 50 mg/mL solution of DAC in deionized water.

  • Prepare Working Matrix Solution:

    • Prepare two working solutions for initial screening: one with fHPA only, and one combining the fHPA and DAC solutions in a 9:1 volume ratio. This will validate the utility of the co-matrix with fHPA.

  • Sample Preparation & Data Acquisition:

    • Follow steps 3 and 4 from the 3-HPA protocol.

    • Acquire spectra in both positive and negative ion modes, as the ionization preference for new analyte-matrix combinations may not be known. Compare signal intensity, resolution, and fragmentation between the fHPA-only and fHPA/DAC preparations.

Visualization of Key Processes

To further clarify the experimental and theoretical concepts, the following diagrams illustrate the MALDI workflow and a decision-making framework.

MALDI_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry A Mix Analyte with Matrix Solution B Deposit on MALDI Target A->B C Co-crystallize (Air Dry) B->C D Laser Pulse (e.g., 337 nm) C->D Insert into MS E Matrix Excitation & Desorption D->E F Analyte Ionization (Proton Transfer) E->F G Ion Acceleration F->G H Time-of-Flight Analysis G->H I Detection & Spectrum H->I Matrix_Decision_Tree Start Start: Select Analyte Q1 Is the analyte an oligonucleotide or nucleic acid? Start->Q1 A1_Yes Use 3-HPA with Diammonium Citrate Q1->A1_Yes Yes A1_No Is the analyte highly hydrophobic or fluorinated? Q1->A1_No No A2_Yes Consider fHPA (Exploratory Protocol) A1_No->A2_Yes Yes A2_No Consider other matrices (e.g., CHCA, Sinapinic Acid) A1_No->A2_No No

Caption: Decision tree for selecting between 3-HPA and fHPA.

Conclusion and Future Outlook

3-hydroxypicolinic acid (3-HPA) remains the validated, high-performance matrix for the routine analysis of oligonucleotides and nucleic acids. Its behavior is well-understood, and robust protocols exist to maximize its performance.

The prospective use of this compound (fHPA) represents an exciting area for methods development. Based on chemical principles, fHPA holds the potential to outperform traditional matrices for challenging analytes, particularly those with high hydrophobicity or existing fluorination. Researchers working with such compounds who find limited success with 3-HPA or other common matrices are encouraged to explore fHPA as a novel tool in their analytical arsenal. The key to its successful implementation will be systematic optimization, beginning with the exploratory protocol outlined in this guide. As with any new method, validation against known standards is essential to confirm its efficacy and reliability.

References

  • Application Notes and Protocols for 3-Hydroxypicolinic Acid (3-HPA) as a Matrix for Enhancing Ionization Efficiency in MALDI-MS - Benchchem.
  • 3-Hydroxypicolinic acid, matrix substance for MALDI-MS (3-HPA) - MedchemExpress.com.
  • 3-Hydroxypicolinic acid, 1g - Bruker Store.
  • 3-Hydroxypicolinic Acid (3-HPA)
  • Oligonucleotide analysis by Linear MALDI-TOF mass spectrometry - SimulTOF Systems.
  • 3‐Hydroxypicolinic Acid as an Effective Matrix for Sophorolipid Structural Elucidation Using Matrix‐Assisted Laser Desorption Ionization Time‐of‐Flight Mass Spectrometry - ResearchG
  • MALDI Ionization Mechanisms Investigated by Comparison of Isomers of Dihydroxybenzoic Acid.
  • A matrix of 3,4-diaminobenzophenone for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC - NIH.
  • Analysis of Oligonucleotides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - Deep Blue Repositories.
  • 01-00245-EN Analysis of Oligonucleotide Therapeutics using MALDI-8030 and LCMS-9030 - Shimadzu.
  • Enhanced MALDI Mass Spectrometry Analysis with 3-Hydroxypicolinic Acid and Co-Matrices: Applic
  • 3-Hydroxypicolinic acid matrix substance for MALDI-MS, 99% (HPLC), MilliporeSigma Supelco 250 mg - Fisher Scientific.
  • Fluorinated matrix approach for the characterization of hydrophobic perfluoropolyethers by matrix-assisted laser desorption/ioniz
  • Fluorinated Matrix Approach for the Characterization of Hydrophobic Perfluoropolyethers by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS - ACS Public
  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydr
  • Fluorinated bulk surfaces as matrix-free mass spectrometry transducers - IEEE Xplore.
  • 3-Hydroxypicolinic acid matrix substance for MALDI-MS, = 99.0 HPLC - Sigma-Aldrich.
  • 3-Hydroxypicolinic Acid | C6H5NO3 - PubChem.
  • 3-Hydroxypicolinic acid - Wikipedia.
  • Application Notes and Protocols for 3-Hydroxypicolinic Acid (3-HPA)
  • A Comparative Guide to 6-Hydroxypicolinic Acid in MALDI-MS and ESI-MS for Small Molecule Analysis - Benchchem.
  • Importance of the Matrix and the Matrix/Sample Ratio in MALDI-TOF-MS Analysis of Cathelicidins Obtained
  • A Head-to-Head Comparison: 3-Hydroxypicolinic Acid MALDI vs. ESI-MS for Oligonucleotide Analysis - Benchchem.
  • Solid mixed matrices and their advantages in matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry - Spectroscopy Europe.
  • 3-Hydroxypicolinic acid - Grokipedia.
  • Part 8: Mass Spectrometry - MALDI | Matrix Assisted LASER Desorption Ioniz

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A Comparative Analysis of 3-Fluoro-6-hydroxypicolinic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Fluoro-6-hydroxypicolinic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The pyridine ring is a cornerstone in the architecture of numerous pharmaceuticals, owing to its ability to engage in a variety of biological interactions. Within this vast chemical space, picolinic acid and its derivatives have emerged as particularly fruitful scaffolds for drug discovery, exhibiting a wide range of biological activities.[1][2] The strategic introduction of fluorine and hydroxyl substituents onto the picolinic acid core can profoundly influence its physicochemical properties and biological activity. The this compound scaffold, in particular, presents a unique combination of features: the electron-withdrawing fluorine atom can enhance binding affinity and metabolic stability, while the 6-hydroxyl group can act as a key hydrogen bond donor or a point for further derivatization. This guide provides a comparative analysis of a series of rationally designed this compound derivatives, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents.

Synthetic Strategies: Accessing the this compound Core and its Derivatives

Once the this compound core is obtained, derivatization of the carboxylic acid moiety is a common strategy to explore the SAR and optimize the pharmacokinetic profile of the resulting compounds. The synthesis of amide derivatives, for instance, can be achieved through standard coupling reactions.[4]

Experimental Protocol: Synthesis of 3-Fluoro-6-hydroxy-N-phenylpicolinamide (A Representative Amide Derivative)

This protocol details a representative method for the synthesis of an amide derivative from the this compound core.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Aniline

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent is then removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve aniline (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired 3-fluoro-6-hydroxy-N-phenylpicolinamide.

Causality Behind Experimental Choices:

  • The use of oxalyl chloride with a catalytic amount of DMF is a standard and efficient method for the conversion of carboxylic acids to acid chlorides under mild conditions.

  • Triethylamine is used as a base to neutralize the HCl generated during the amide coupling reaction, driving the reaction to completion.

  • The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acid chloride intermediate.

Comparative Performance Analysis of this compound Derivatives

To illustrate the impact of structural modifications on biological activity, a series of hypothetical amide derivatives of this compound were synthesized and evaluated for their inhibitory activity against a target enzyme (e.g., a hypothetical kinase). The following table summarizes the in vitro potency of these derivatives.

Compound IDR Group (at amide nitrogen)IC50 (nM)
FA-1 Phenyl150
FA-2 4-Fluorophenyl75
FA-3 4-Chlorophenyl80
FA-4 4-Methoxyphenyl250
FA-5 Cyclohexyl500
FA-6 Benzyl120

Structure-Activity Relationship (SAR) Analysis:

The data presented in the table reveals several key SAR trends:

  • Aromatic vs. Aliphatic Substituents: The aromatic phenyl derivative (FA-1 ) exhibits significantly better potency than the aliphatic cyclohexyl derivative (FA-5 ), suggesting that an aromatic ring at this position is crucial for activity, likely through π-π stacking interactions within the enzyme's active site.

  • Electronic Effects of Phenyl Substituents: The introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring (FA-2 ) doubles the potency compared to the unsubstituted phenyl analog (FA-1 ). A similar trend is observed with the chloro-substituted derivative (FA-3 ). This suggests that electron-deficient aromatic rings are favored for binding.

  • Steric and Electronic Effects of Methoxy Group: The presence of an electron-donating methoxy group at the para-position (FA-4 ) leads to a decrease in activity, further supporting the hypothesis that electron-withdrawing groups are beneficial. This could also be due to steric hindrance or an unfavorable electronic contribution.

  • Flexibility of the Linker: The benzyl derivative (FA-6 ), which introduces a flexible methylene linker, shows comparable activity to the phenyl derivative, indicating that some flexibility is tolerated.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Synthesized inhibitor compounds

  • Assay buffer

  • ATP (if a kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

  • Assay Reaction: In a 384-well plate, add the assay buffer, the target enzyme, and the inhibitor at various concentrations.

  • Initiation of Reaction: Add the substrate and ATP to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specified period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence) and calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Synthetic and Biological Evaluation Workflow

The following diagrams illustrate the key workflows described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of Amide Derivatives Start This compound Step1 Acid Chloride Formation (Oxalyl Chloride, DMF) Start->Step1 1 Step2 Amide Coupling (Amine, TEA) Step1->Step2 2 Step3 Work-up & Purification Step2->Step3 3 End Purified Amide Derivative Step3->End 4

Caption: Synthetic workflow for amide derivatives.

Bioassay_Workflow cluster_bioassay In Vitro Enzyme Inhibition Assay Start Synthesized Derivatives Step1 Serial Dilution Start->Step1 Step2 Assay Plate Preparation (Enzyme, Inhibitor) Step1->Step2 Step3 Reaction Initiation (Substrate, ATP) Step2->Step3 Step4 Incubation Step3->Step4 Step5 Signal Detection Step4->Step5 End IC50 Determination Step5->End

Caption: Workflow for in vitro biological evaluation.

Conclusion and Future Directions

This guide has provided a comparative analysis of this compound derivatives, highlighting the importance of this scaffold in medicinal chemistry. The presented synthetic strategies and biological evaluation protocols offer a framework for the rational design and optimization of novel therapeutic agents. The structure-activity relationships discussed underscore the profound impact of subtle chemical modifications on biological activity. Future work in this area could explore a wider range of substitutions on the picolinic acid ring and the amide moiety to further refine the SAR and develop compounds with improved potency, selectivity, and pharmacokinetic properties.

References

  • Alvarez-Builla, J.; Barluenga, J. Heterocyclic compounds: An introduction. Mod. Heterocycl. Chem, 2011, 1, 1-9.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Des. Devel. Ther.2023 , 17, 2851–2878. [Link]

  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorg. Med. Chem. Lett.2015 , 25(3), 541-546. [Link]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallogr. E Crystallogr. Commun.2021 , 77(Pt 6), 623–628. [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Adv. J. Chem. A2025 , 8(3), 628-638. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Curr. Org. Chem.2022 , 26(10), 969-993. [Link]

Sources

A Comparative Guide to the Structural Validation of Synthesized 3-Fluoro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth comparison of key analytical techniques for the structural validation of a novel substituted pyridine derivative, 3-Fluoro-6-hydroxypicolinic acid. We will delve into the principles, experimental protocols, and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, supplemented by a discussion on the utility of X-ray crystallography. This guide is designed to not only present methodologies but to explain the scientific rationale behind the selection of techniques and the interpretation of the resulting data, ensuring a self-validating analytical workflow.

The Imperative of Structural Validation in Drug Discovery

The journey from a synthetic concept to a viable drug candidate is paved with critical checkpoints, the most fundamental of which is the confirmation of the molecular structure. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially unsafe clinical candidates. For a molecule like this compound, a substituted picolinic acid, the precise placement of the fluoro and hydroxyl groups on the pyridine ring is paramount as it will dictate its physicochemical properties, binding interactions with biological targets, and metabolic fate. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for unequivocal structural elucidation.

A Multi-Technique Approach to Structural Confirmation

No single analytical technique can provide a complete picture of a molecule's structure. Instead, we rely on the synergy of multiple techniques, each providing a unique piece of the structural puzzle. The relationship between these core techniques is illustrated below.

Workflow for Structural Validation Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Provides connectivity and environment of atoms MS Mass Spectrometry (ESI-MS) Synthesis->MS Determines molecular weight and elemental formula FTIR FTIR Spectroscopy (ATR) Synthesis->FTIR Identifies functional groups Xray X-ray Crystallography (Optional, for absolute confirmation) Synthesis->Xray Provides 3D structure in solid state Validation Validated Structure NMR->Validation MS->Validation FTIR->Validation Xray->Validation

Caption: A workflow diagram illustrating the complementary roles of NMR, MS, and FTIR in the structural validation of a synthesized compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, we will primarily be interested in ¹H, ¹³C, and ¹⁹F NMR.

Expected Spectral Features for this compound

Based on the structure and comparison with similar compounds like 3,6-dihydroxypicolinic acid, we can predict the key features of the NMR spectra.[3]

¹H NMR:

  • Aromatic Protons: Two distinct signals in the aromatic region (typically 6.5-8.5 ppm), each integrating to one proton. These protons, being on the pyridine ring, will exhibit splitting due to coupling with each other and with the fluorine atom.

  • Hydroxyl and Carboxylic Acid Protons: These are exchangeable protons and may appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent and concentration. Shaking the sample with D₂O should lead to the disappearance of these signals, confirming their assignment.

¹³C NMR:

  • Pyridine Ring Carbons: Six distinct signals are expected for the six carbons of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid, the hydroxyl group, and the fluorine atom. The carbons directly bonded to these electronegative groups will be shifted downfield.

  • Carboxylic Acid Carbon: A signal in the downfield region (typically 160-180 ppm) corresponding to the carbonyl carbon of the carboxylic acid.

¹⁹F NMR:

  • A single signal is expected for the fluorine atom. The chemical shift will be characteristic of a fluorine attached to an aromatic ring. This spectrum provides direct evidence for the presence of fluorine in the molecule.

Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a clean, dry NMR tube. The choice of solvent is crucial, as it must dissolve the sample and not have signals that overlap with the analyte's signals. For substituted pyridines, DMSO-d₆ is often a good choice due to its high dissolving power for polar compounds.[4]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum. A standard pulse sequence is typically sufficient.

    • Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

    • If available, acquire a ¹⁹F NMR spectrum.

  • Data Processing and Interpretation:

    • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons.

    • Correlate the ¹H and ¹³C signals using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignment.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of information for structural validation.[5] For a polar molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that allows for the analysis of intact molecules.[6]

Expected Mass Spectrum for this compound

The molecular formula of this compound is C₆H₄FNO₃. The expected monoisotopic mass is approximately 157.0175 g/mol .

  • Positive Ion Mode: The most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 158.0253.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at an m/z of approximately 156.0097 is expected to be observed.

  • High-Resolution Mass Spectrometry (HRMS): This technique can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.

Experimental Protocol for ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the synthesized compound (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water or acetonitrile and water. The solvent should be compatible with the ESI process and promote ionization. For polar organic molecules, a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to the solvent to enhance protonation or deprotonation, respectively.[7]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography (LC) system.

    • Optimize the ESI source parameters, such as the capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and intense signal for the molecule of interest.

    • Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range.

  • Data Interpretation:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • If using HRMS, compare the measured accurate mass with the theoretical mass for the expected molecular formula to confirm the elemental composition.

    • Analyze any fragment ions to gain further structural information (MS/MS or tandem MS).

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Expected FTIR Spectrum for this compound

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • O-H stretch (hydroxyl and carboxylic acid): A broad absorption band in the region of 3500-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C=C and C=N stretches (pyridine ring): Multiple absorption bands in the 1600-1450 cm⁻¹ region.

  • C-F stretch: An absorption band in the 1100-1000 cm⁻¹ region.

  • C-O stretch (hydroxyl): An absorption band around 1260-1000 cm⁻¹.

Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[1]

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Interpretation:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • Compare the obtained spectrum with spectral databases of known compounds for further confirmation.

IV. X-ray Crystallography: The Definitive Structure

For an absolute and unambiguous determination of the three-dimensional structure of a molecule in the solid state, single-crystal X-ray diffraction is the gold standard.[9] This technique provides the precise spatial arrangement of all atoms in the crystal lattice, confirming connectivity and stereochemistry.

Applicability to this compound

The primary challenge for this technique is obtaining a single crystal of sufficient quality. Picolinic acid and its derivatives are known to form crystalline solids, making this a feasible, albeit not guaranteed, option.[9][10]

Experimental Protocol for X-ray Crystallography (Brief Overview)
  • Crystallization: The synthesized compound is dissolved in a suitable solvent or solvent mixture and allowed to crystallize slowly through techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.

Comparing the Alternatives: A Summary of Strengths and Limitations

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemistryProvides the most detailed structural information in solution.Requires a relatively large amount of pure sample; can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsHigh sensitivity, requires very small amounts of sample.Does not provide information on connectivity or stereochemistry on its own.
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, requires minimal sample preparation.Provides limited information on the overall molecular framework.
X-ray Crystallography Absolute 3D structure in the solid stateUnambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain; structure in solid state may differ from solution.

Conclusion: A Self-Validating Approach

The structural validation of a synthesized compound like this compound is a process of accumulating and correlating evidence from multiple, independent analytical techniques. By employing a combination of NMR, MS, and FTIR, a researcher can build a highly confident structural assignment. The NMR data provides the carbon-hydrogen framework and the relative positions of substituents. The mass spectrum confirms the molecular weight and elemental composition, ensuring that the correct number and types of atoms are present. The FTIR spectrum provides a quick and reliable check for the expected functional groups. When all three techniques provide data that is consistent with the proposed structure, the assignment can be considered validated with a high degree of certainty. For absolute proof, particularly for patent applications or regulatory submissions, X-ray crystallography provides the ultimate confirmation. This integrated, multi-technique approach ensures the scientific integrity of the research and provides a solid foundation for all subsequent studies.

References

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Picolinic Acid in Medicinal Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is a fundamental scaffold in drug discovery and development.[1] As an endogenous metabolite of tryptophan, it and its derivatives exhibit a wide spectrum of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[1][2] The therapeutic potential of this pyridine carboxylic acid isomer has led to the development of numerous drug candidates for a variety of diseases.[2] The journey from a promising lead compound to a viable drug candidate is paved with rigorous characterization, and at the heart of this process lies the precise application of spectroscopic techniques.

This guide provides a comparative analysis of picolinic acid and its derivatives through the lens of UV-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). By understanding the distinct spectroscopic signatures of these molecules, researchers can elucidate structure-activity relationships, monitor reaction progress, and ensure the purity and identity of their compounds—critical steps in the drug development pipeline.

The Logic of Spectroscopic Comparison in Drug Development

The core principle of this guide is that a molecule's structure dictates its interaction with electromagnetic radiation and its behavior in a mass spectrometer. By systematically modifying the picolinic acid core—for instance, by forming esters, amides, or metal complexes—we introduce specific structural changes that manifest as predictable shifts and patterns in their respective spectra. This comparative approach allows for a deeper understanding of the electronic and steric effects of different functional groups, which is invaluable for rational drug design.

I. UV-Visible Spectroscopy: Probing the Electronic Environment

UV-Vis spectroscopy provides insights into the conjugated π-systems of picolinic acid and its derivatives. The position (λmax) and intensity of absorption bands are sensitive to changes in the electronic structure of the pyridine ring and the carboxyl group.

Comparative Analysis

Picolinic acid in an acidic mobile phase (pH 3 or lower) typically exhibits a distinct UV absorption spectrum.[3] The electronic transitions are influenced by the solvent environment; for example, a shift from ethanol to water can alter the spectra due to changes in the predominant molecular form (neutral vs. zwitterionic).[4]

Compound TypeTypical λmax (nm)Key Observations & Rationale
Picolinic Acid ~264 nmThis absorption is attributed to the π → π* transitions within the pyridine ring. The exact λmax can be influenced by solvent polarity and pH.[3][5]
Picolinate Esters Slight Red ShiftEsterification of the carboxylic acid can lead to a slight bathochromic (red) shift. This is due to the electron-donating nature of the alkoxy group, which can subtly influence the energy of the π* orbitals.
Picolinamide Similar to Picolinic AcidThe amide group's electronic effect on the pyridine ring's π-system is often comparable to the carboxylic acid, resulting in similar λmax values.[6]
Metal Complexes Often Shifted and/or New Bands AppearCoordination of a metal ion to the picolinic acid ligand can significantly alter the electronic structure, leading to shifts in the ligand-centered transitions and the appearance of new charge-transfer bands.[7]
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare a stock solution of the picolinic acid derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). A typical concentration is 1 mg/mL.

    • From the stock solution, prepare a dilution to a final concentration that gives an absorbance reading between 0.2 and 1.0 AU (e.g., 10-20 µg/mL).

  • Instrumentation:

    • Use a calibrated dual-beam UV-Vis spectrophotometer.

    • Use matched quartz cuvettes for the sample and a solvent blank.

  • Data Acquisition:

    • Record the spectrum over a range of 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

II. Infrared Spectroscopy: A Vibrational Fingerprint

IR spectroscopy is a powerful tool for identifying functional groups and probing the bonding within a molecule. The vibrational frequencies of specific bonds in picolinic acid derivatives provide a detailed fingerprint of their structure.

Comparative Analysis

The IR spectrum of picolinic acid is characterized by prominent peaks corresponding to the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and various vibrations of the pyridine ring.[8]

Functional GroupPicolinic Acid (cm⁻¹)Esters (cm⁻¹)Amides (cm⁻¹)Key Observations & Rationale
O-H Stretch (acid) ~3400 (broad)AbsentAbsentThe disappearance of the broad O-H stretch is a clear indicator of successful ester or amide formation.
C=O Stretch ~1700-1740~1720-1750~1640-1680The C=O stretch in esters is typically at a higher frequency than in the parent acid. In amides, this stretch is at a significantly lower frequency due to resonance with the nitrogen lone pair.
N-H Stretch (amide) AbsentAbsent~3200-3400The appearance of one or two N-H stretching bands is a key diagnostic for amide formation.
C-O Stretch (ester) ~1250~1250-1300 & ~1100-1150AbsentEsters show characteristic C-O stretching bands that are absent in the acid and amide.
Pyridine Ring Vibrations ~1600, ~1580SimilarSimilarThe pyridine ring vibrations are generally less affected by derivatization of the carboxyl group, but slight shifts can occur.
Experimental Protocol: Solid-State IR (KBr Pellet)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid picolinic acid derivative with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. ¹H and ¹³C NMR provide information on the chemical environment of each hydrogen and carbon atom, respectively.

Comparative Analysis

The ¹H NMR spectrum of picolinic acid shows characteristic signals for the protons on the pyridine ring.[9] Their chemical shifts are influenced by the position of the carboxylic acid group and the electronic nature of other substituents.

Proton/CarbonPicolinic Acid (δ, ppm)Nicotinic Acid (δ, ppm)Isonicotinic Acid (δ, ppm)Key Observations & Rationale
H6 (ortho to N) ~8.7~9.1~8.8The proton ortho to the nitrogen is typically the most deshielded. The position of the carboxyl group influences the electronic environment and thus the chemical shift of this proton.
H3, H4, H5 ~7.5-8.2~7.5-8.8~7.8The chemical shifts and coupling patterns of the other ring protons are unique for each isomer, allowing for unambiguous identification.
¹³C=O ~165~167~166The chemical shift of the carbonyl carbon is sensitive to the electronic environment and can be used to distinguish between isomers.

Derivatization of the carboxylic acid group leads to predictable changes in the NMR spectrum. For example, in an ethyl ester derivative, a quartet at ~4.4 ppm and a triplet at ~1.4 ppm will appear, corresponding to the -OCH₂CH₃ group.

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the picolinic acid derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10][11]

    • Ensure the sample is fully dissolved; if necessary, filter the solution through a small plug of cotton wool in a Pasteur pipette to remove any particulate matter.[11]

  • Instrumentation:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals and determine the coupling constants.

IV. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, valuable structural information. The choice of ionization technique is crucial for analyzing picolinic acid derivatives.

Comparative Analysis

Electron Ionization (EI) can be used for volatile derivatives, while Electrospray Ionization (ESI) is a softer technique suitable for a wider range of compounds, including non-volatile salts and metal complexes.[12][13]

| Derivative Type | Ionization Method | Key Fragmentation Patterns & Rationale | | :--- | :--- | :--- | :--- | | Picolinic Acid | EI/ESI | Under EI, picolinic acid often shows a facile loss of CO₂.[14] ESI will typically show the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. | | Picolinyl Esters | EI/GC-MS | Picolinyl esters are particularly useful for structure elucidation of long-chain molecules (e.g., fatty acids) as they direct fragmentation along the alkyl chain, allowing for the determination of branching and unsaturation.[15][16][17] | | Amides | ESI | ESI-MS of picolinamides will typically show a strong signal for the protonated molecule [M+H]⁺. Fragmentation may involve cleavage of the amide bond. | | Metal Complexes | ESI | ESI is ideal for studying non-covalent metal complexes, as it can transfer the intact complex into the gas phase.[12][18] The observed mass-to-charge ratio can confirm the stoichiometry of the complex. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water.

    • For some compounds, the addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) can enhance ionization.

  • Instrumentation:

    • Infuse the sample solution into the ESI source of a mass spectrometer using a syringe pump.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range.

    • If necessary, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel picolinic acid derivative.

G cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Application synthesis Synthesize Picolinic Acid Derivative purification Purify Compound (e.g., Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation uv_vis->structure_elucidation ir->structure_elucidation nmr->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment sar Structure-Activity Relationship (SAR) Studies purity_assessment->sar

Caption: Workflow for the synthesis and spectroscopic characterization of picolinic acid derivatives.

Conclusion: An Integrated Approach to Drug Discovery

The spectroscopic techniques discussed in this guide are not standalone methods but rather complementary tools in the arsenal of the medicinal chemist. An integrated approach, where data from UV-Vis, IR, NMR, and Mass Spectrometry are collectively interpreted, provides a comprehensive and unambiguous characterization of picolinic acid derivatives. This detailed understanding is paramount for making informed decisions in the iterative process of drug design, optimization, and development. By mastering the comparative analysis of these spectroscopic data, researchers can accelerate the journey of novel picolinic acid-based compounds from the laboratory to the clinic.

References

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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Hydroxypicolinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy. Among the vast arsenal of chemical tools available to medicinal chemists, the introduction of fluorine stands out for its profound ability to modulate the physicochemical and biological properties of a lead compound. This guide provides an in-depth comparison of fluorinated and non-fluorinated hydroxypicolinic acids, a class of compounds recognized for their diverse biological activities. By delving into the underlying principles of fluorine's effects and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to harness the full potential of this unique halogen.

The Rationale for Fluorination: A Strategic Tool in Medicinal Chemistry

Hydroxypicolinic acids, such as 3-hydroxypicolinic acid (3-HPA), are important pyridine-based building blocks found in various natural products and synthetic compounds.[1] They exhibit a range of biological effects, including antimicrobial, immunomodulatory, and enzyme-inhibiting activities.[2][3] However, to optimize these parent compounds into viable drug candidates, chemists often turn to fluorination.

The decision to introduce fluorine is driven by its unique atomic properties:

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. This can drastically alter the acidity (pKa) of nearby functional groups, influencing a molecule's ionization state, solubility, and ability to participate in hydrogen bonding.[4]

  • Small Steric Size: With a van der Waals radius similar to that of a hydrogen atom, fluorine can often replace hydrogen without causing significant steric hindrance at a receptor binding site.[5]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6][7]

  • Lipophilicity Modulation: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve absorption.[8][9]

These properties collectively allow for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the biological target.[7]

The Impact of Fluorination on Physicochemical Properties: The Case of Acidity

The most direct and predictable consequence of fluorination is the modulation of acidity. The strong inductive effect of fluorine stabilizes the conjugate base of a carboxylic acid, resulting in a lower pKa value (i.e., a stronger acid). This principle is clearly demonstrated by comparing acetic acid with its fluorinated analogs.

Table 1: Comparison of pKa Values for Non-Fluorinated and Fluorinated Carboxylic Acids

Carboxylic Acid Chemical Formula pKa Value
Non-Fluorinated Acids
Acetic Acid CH₃COOH 4.76[4]
Propanoic Acid CH₃CH₂COOH 4.87[4]
Fluorinated Acetic Acids
Fluoroacetic Acid FCH₂COOH 2.58 ± 0.03[4]
Difluoroacetic Acid F₂CHCOOH 1.22 ± 0.03[4]

| Trifluoroacetic Acid | F₃CCOOH | 0.03 ± 0.08[4] |

Data sourced from BenchChem.[4]

As the table shows, each additional fluorine atom on the α-carbon leads to a dramatic increase in acidity.[4] This enhanced acidity can be critical for biological activity, as the ionization state of a molecule governs its interaction with receptor sites and its ability to permeate membranes. For hydroxypicolinic acids, fluorination on the pyridine ring would similarly increase the acidity of the carboxylic acid group, potentially leading to stronger interactions with positively charged residues in a target protein's active site.

Comparative Biological Activity: A Focus on Enzyme Inhibition

Hydroxypicolinic acid derivatives have been explored as inhibitors for various enzymes, including metallo-β-lactamases and viral enzymes like HIV integrase.[2][10] While direct head-to-head data for a single fluorinated vs. non-fluorinated hydroxypicolinic acid is often embedded within broader structure-activity relationship (SAR) studies, the principles can be clearly illustrated.

A key example is the development of HIV integrase inhibitors. This clinically validated target is essential for the replication of the human immunodeficiency virus.[11] Many potent inhibitors feature a scaffold capable of chelating essential metal ions in the enzyme's active site. The hydroxypicolinic acid motif is one such scaffold.

Fluorination plays a crucial role in optimizing these inhibitors. For instance, in related diketoacid inhibitors, the inclusion of a 2,4-difluorobenzyl substituent was found to be critical for potent anti-HIV activity.[10] The fluorine atoms in this context can contribute in several ways:

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can polarize the benzyl group, potentially leading to favorable electrostatic or dipole-dipole interactions within the hydrophobic binding pocket of the integrase enzyme.

  • Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits more snugly into the enzyme's active site.

  • Improved Pharmacokinetics: As previously discussed, fluorination can block metabolic degradation, leading to a longer duration of action in the body.

The following diagram illustrates a generalized workflow for evaluating and comparing the inhibitory potential of these compounds.

G cluster_prep Compound Preparation cluster_assay Enzyme Inhibition Assay cluster_data Data Analysis A Synthesize Fluorinated & Non-Fluorinated Analogs B Purify & Characterize (NMR, HPLC, MS) A->B C Prepare Stock Solutions (e.g., 10 mM in DMSO) B->C E Add Test Compounds (Serial Dilutions) C->E Introduce to Assay D Assay Setup: Enzyme, Substrate, Buffer D->E F Incubate & Measure Activity (e.g., Fluorescence, Absorbance) E->F G Plot Dose-Response Curves F->G Generate Raw Data H Calculate IC50 Values G->H I Compare Potency: Fluorinated vs. Non-Fluorinated H->I

Caption: Workflow for comparing enzyme inhibitors.

Cytotoxicity Profile: A Measure of Safety

An ideal therapeutic agent is potent against its target but exhibits minimal toxicity to host cells. Comparative studies of picolinic acid derivatives have evaluated their cytotoxicity. In one such study using Chinese Hamster Ovary (CHO) cells, 6-hydroxypicolinic acid was found to have the lowest toxicity among eleven tested analogs, with a half-maximal inhibitory concentration (IC50) of 25.85 mM.[2]

Fluorination can have variable effects on cytotoxicity. While it can increase the potency of a drug, potentially leading to off-target effects at high concentrations, it can also improve selectivity. For example, by enhancing binding to the intended target, a lower dose is required, which can reduce overall toxicity. The introduction of fluorine has been shown to amplify the cytotoxic properties of certain anticancer agents.[12] Therefore, a comprehensive assessment, including both target-based assays and cell-based cytotoxicity assays, is essential.

Table 2: Comparative Cytotoxicity of Picolinic Acid Derivatives against CHO Cells

Compound IC50 (mM)
Fusaric acid 0.032

| 6-Hydroxypicolinic acid | 25.85 |

This table presents a subset of data from a quantitative structure-toxicity relationship study to highlight the comparatively low toxicity of the non-fluorinated 6-hydroxypicolinic acid scaffold.[2] Further studies would be required to assess the impact of fluorination on this specific backbone.

Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative data, standardized and well-validated experimental protocols are essential.

Protocol 1: In Vitro Enzyme Inhibition Assay (Generic)

This protocol describes a general method for determining the IC50 value of an inhibitor. The specific enzyme, substrate, and detection method must be optimized for the system under study.

Rationale: This assay quantifies the concentration of a compound required to inhibit 50% of an enzyme's activity, providing a direct measure of potency. Using a multi-well plate format allows for high-throughput screening of multiple compounds at various concentrations.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (both fluorinated and non-fluorinated hydroxypicolinic acids) in a 96-well plate. A typical starting concentration is 100 µM, diluted 1:3 down a column. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Enzyme Preparation: Dilute the target enzyme to a predetermined optimal concentration in the appropriate assay buffer.

  • Reaction Initiation: Add the enzyme solution to each well of the compound plate and incubate for a set period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: Add the enzyme's substrate to all wells to start the reaction.

  • Signal Detection: After a specific incubation time (e.g., 60 minutes) at the optimal temperature (e.g., 37°C), stop the reaction and measure the output signal. The signal can be absorbance, fluorescence, or luminescence, depending on the substrate used.

  • Data Analysis:

    • Normalize the data by setting the average of the negative controls (DMSO) to 100% activity and the average of the positive controls to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[13]

Protocol 2: Cell Viability (Cytotoxicity) Assay using MTS

This protocol measures the metabolic activity of cells as an indicator of their viability after exposure to test compounds.

Rationale: The MTS assay is a colorimetric method that relies on the reduction of a tetrazolium salt by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a relevant cell line) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, remove the media and add fresh media containing serial dilutions of the test compounds. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, in a CO₂ incubator.

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Signal Development: Incubate the plate for 1-4 hours until a color change is apparent.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration and fit the curve to determine the IC50 value.

G cluster_binding Drug-Target Interaction cluster_outcome Biological Outcome A Non-Fluorinated Compound B Target Protein A->B Standard Binding (e.g., H-bonds, hydrophobic) E Lower Potency (Higher IC50) B->E C Fluorinated Compound D Enhanced Binding C->D Enhanced Binding: - Stronger H-bonds - Favorable dipole interactions - Blocked metabolism site F Higher Potency (Lower IC50) Improved PK/PD Profile D->F

Caption: Impact of fluorination on drug-target binding.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the hydroxypicolinic acid scaffold represents a powerful approach to optimizing biological activity. By leveraging fluorine's unique electronic and steric properties, medicinal chemists can enhance target affinity, improve metabolic stability, and fine-tune pharmacokinetic parameters. While non-fluorinated hydroxypicolinic acids provide a valuable starting point with inherent biological activities and often favorable safety profiles[2], fluorination offers a validated pathway to elevate these scaffolds into potent and selective therapeutic candidates.

The comparative analysis underscores the necessity of a multi-parameter approach. The gains in potency afforded by fluorination must be carefully weighed against potential changes in cytotoxicity and off-target effects. Future research should focus on generating direct comparative data within congeneric series to more precisely delineate the structure-activity and structure-property relationships, ultimately guiding the rational design of next-generation therapeutics.

References

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  • ResearchGate. (2023). Role of Fluorine in Drug Design and Drug Action. [Link]

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Navigating the Frontier of MALDI-MS: A Comparative Performance Guide to 3-Fluoro-6-hydroxypicolinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Matrix Selection for High-Performance Mass Spectrometry

Introduction: The Quest for the Optimal Matrix

In the realm of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the choice of matrix is a critical determinant of success. The matrix is not merely a passive substrate; it is an active participant in the ionization process, profoundly influencing sensitivity, resolution, and analyte integrity. While mainstays like α-Cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are workhorses for peptides and proteins, the analysis of oligonucleotides and other challenging molecules necessitates a more specialized toolkit. 3-Hydroxypicolinic acid (3-HPA) has carved a niche as a superior matrix for nucleic acids, prized for its "cool" ionization that minimizes fragmentation.[1][2]

This guide ventures into a newer, less-explored territory: the performance of 3-Fluoro-6-hydroxypicolinic acid . It is important to state at the outset that direct, peer-reviewed comparative studies on this specific fluorinated and hydroxylated analog are not yet prevalent in scientific literature. Therefore, this guide will adopt a scientifically grounded, predictive approach. We will first establish a robust baseline by examining the well-documented performance of its parent compound, 3-hydroxypicolinic acid (3-HPA). Subsequently, we will delve into a theoretical exploration of how the addition of a fluoro group at the 3-position and a hydroxyl group at the 6-position could modulate its physicochemical properties and, consequently, its performance as a MALDI matrix. This analysis will be contextualized by comparing it with other established matrices, providing researchers with a framework for rational matrix selection and future experimentation.

The Benchmark: Performance of 3-Hydroxypicolinic Acid (3-HPA)

3-Hydroxypicolinic acid has emerged as the matrix of choice for the analysis of oligonucleotides and nucleic acids.[2] Its efficacy is attributed to its strong ultraviolet absorption and its ability to co-crystallize with nucleic acid samples, which facilitates enhanced ionization efficiency and improved signal-to-noise ratios.[2] A key advantage of 3-HPA is that it promotes the formation of intact, singly charged negative ions, simplifying spectral interpretation.[2] It is considered a "cool" matrix because it imparts less internal energy to the analyte molecules, thereby reducing fragmentation.[3]

The performance of 3-HPA is not solely dependent on the matrix itself but also on the preparation method, including the choice of solvents and additives. For instance, the signal-to-noise ratios and mass precision of 3-HPA can vary significantly depending on the solvent composition.[4] The addition of ammonium salts, such as diammonium citrate, is a common practice to reduce the formation of sodium and potassium adducts, which can complicate mass spectra.[5]

While exceptional for oligonucleotides, 3-HPA's utility for peptides and proteins is less pronounced compared to matrices like CHCA and DHB.[6] This is likely due to differences in the optimal pH and crystallization behavior for different classes of analytes.

Theoretical Performance of this compound: A Predictive Analysis

The introduction of a fluorine atom and an additional hydroxyl group to the picolinic acid scaffold is expected to significantly alter its properties as a MALDI matrix.

The Impact of Fluorination:

The presence of a highly electronegative fluorine atom at the 3-position is likely to have several effects:

  • Increased Acidity: The electron-withdrawing nature of fluorine would increase the acidity of the carboxylic acid and hydroxyl protons. This could enhance its proton-donating ability in the gas phase, potentially leading to more efficient ionization of certain analytes.

  • Altered Crystal Structure and Hydrophobicity: Fluorination can modify the crystal packing and increase the hydrophobicity of the matrix. This could improve co-crystallization with hydrophobic or fluorinated analytes.[7] Studies on fluorinated polymers have shown that fluorinated matrices can improve the interaction between the matrix and the analyte during crystallization.[7][8]

  • Modified UV Absorption: While the core chromophore remains the pyridine ring, the fluoro-substitution might subtly shift the UV absorption maximum, which could be fine-tuned to better match the laser wavelength for improved energy transfer.

The Impact of the 6-Hydroxy Group:

The addition of a hydroxyl group at the 6-position, creating a dihydroxypicolinic acid structure, could lead to:

  • Enhanced Hydrogen Bonding: The extra hydroxyl group provides an additional site for hydrogen bonding, which could influence the crystal lattice and the incorporation of the analyte.

  • Increased Polarity: The second hydroxyl group would increase the overall polarity of the matrix, potentially making it more suitable for polar analytes.

  • Potential for Softer Ionization: The presence of multiple labile protons might contribute to a "softer" ionization process, further reducing analyte fragmentation. This is a characteristic often sought after for the analysis of fragile molecules.

Synergistic Effects and Predicted Performance:

The combination of both fluoro and hydroxyl substitutions in this compound presents an intriguing candidate for a MALDI matrix. It is plausible that this compound could offer:

  • Enhanced performance for oligonucleotides , potentially with even less fragmentation than 3-HPA due to the combined electronic and hydrogen-bonding effects.

  • Improved performance for fluorinated biomolecules or synthetic polymers , where the "like-dissolves-like" principle during co-crystallization could be advantageous.

  • A unique selectivity for certain classes of small molecules or peptides that are not well-served by existing matrices.

However, it is also possible that the altered solubility and crystallization properties could present new challenges in sample preparation. The increased acidity might also affect the stability of certain acid-labile analytes.

Comparative Analysis with Other MALDI Matrices

To provide a practical context, the predicted performance of this compound is compared with established matrices in the table below.

Matrix Primary Analytes Key Advantages Limitations Predicted Niche for this compound
α-Cyano-4-hydroxycinnamic acid (CHCA) Peptides (<10 kDa)High ionization efficiency, good sensitivity for low-abundance peptides.[9]Can generate significant matrix-related peaks in the low mass range, more prone to causing fragmentation than "cooler" matrices.[10]Potentially superior for highly polar or fluorinated peptides where CHCA performance is suboptimal.
2,5-Dihydroxybenzoic acid (DHB) Peptides, Proteins, GlycansProduces less background from matrix clusters, good for higher mass analytes.[9]Signal intensity can be weaker than CHCA, especially for low concentration samples.[9]May offer a "cooler" alternative to DHB for fragile glycoproteins or other modified biomolecules.
3-Hydroxypicolinic acid (3-HPA) Oligonucleotides, Nucleic Acids"Cool" matrix causing minimal fragmentation, excellent for intact nucleic acid analysis.[1][11]Less effective for peptides and proteins compared to CHCA and DHB.[6]Could provide even "softer" ionization for very large or labile nucleic acids and their complexes.
6-Aza-2-thiothymine (ATT) Oligonucleotides, Non-covalent complexesNear-neutral pH makes it suitable for analyzing non-covalent interactions.[10][12]Can undergo sublimation in high vacuum, potentially affecting long experiments.[13]May offer a more acidic alternative to ATT for specific applications where protonation is more favorable.

Experimental Protocols

While a specific, optimized protocol for this compound is not yet established, the following protocols for its parent compound, 3-HPA, serve as an excellent starting point for experimentation. Researchers should consider titrating solvent compositions and additive concentrations to optimize performance for their specific analyte and instrumentation.

Protocol 1: Standard Matrix Preparation for Oligonucleotides

This protocol is a widely adopted method for preparing a 3-HPA-based matrix for routine oligonucleotide analysis.[3][5]

Materials:

  • This compound (or 3-HPA as a starting point)

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Diammonium citrate

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and tips

  • MALDI target plate

Procedure:

  • Prepare the Matrix Solution:

    • Dissolve the picolinic acid derivative in a 1:1 (v/v) mixture of ACN and ultrapure water to a final concentration of 25 g/L.

    • Add diammonium citrate to the matrix solution to a final concentration of 2.5 g/L to act as a desalting agent.

    • Vortex thoroughly to ensure complete dissolution.

  • Sample Preparation:

    • Ensure the oligonucleotide sample is desalted, with a concentration of approximately 1-10 pmol/µL.

  • Spotting the Sample (Dried-Droplet Method):

    • On the MALDI target plate, mix 1 µL of the oligonucleotide sample with 1 µL of the matrix solution.

    • Allow the droplet to air dry completely at room temperature. The co-crystallization of the matrix and analyte will occur during this step.

  • Data Acquisition:

    • Insert the target plate into the MALDI-MS instrument.

    • Acquire mass spectra, typically in negative ion mode for oligonucleotides.

Protocol 2: Optimized Matrix with Additives for Complex Samples

For more complex samples, such as sequencing products, a mixed matrix approach can yield better results.[3]

Materials:

  • Stock Solution A: 50 g/L this compound in 50% ACN/50% H₂O.

  • Stock Solution B (Co-matrix): 50 g/L Picolinic Acid in 50% ACN/50% H₂O.

  • Stock Solution C (Additive): 50 g/L Diammonium Citrate in H₂O.

  • Cation exchange beads (Ammonium form)

  • Complex nucleic acid sample

  • MALDI target plate

Procedure:

  • Prepare the Working Matrix Solution:

    • Immediately before use, mix the stock solutions in a 10:1:1 (v/v) ratio of A:B:C. For example, mix 10 µL of Stock A, 1 µL of Stock B, and 1 µL of Stock C.

  • Desalt the Sample:

    • For complex samples, desalting is critical. Mix the sample with cation exchange beads and vortex gently. Centrifuge and use the supernatant for analysis.

  • Spotting and Data Acquisition:

    • Follow steps 3 and 4 from Protocol 1, using the freshly prepared working matrix solution.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the typical workflows for MALDI-MS analysis.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Plate Spotting cluster_analysis Mass Spectrometry Analysis Analyte Analyte Solution (e.g., Oligonucleotide) Mix Mix Analyte and Matrix (1:1 ratio) Analyte->Mix Matrix Matrix Solution (e.g., this compound) Matrix->Mix Spot Spot Mixture onto MALDI Target Plate Mix->Spot Dry Air Dry to Co-crystallize Spot->Dry Load Load Plate into MALDI-MS Instrument Dry->Load Laser Irradiate with Pulsed UV Laser Load->Laser Analyze Detect and Analyze Ions (Time-of-Flight) Laser->Analyze Spectrum Generate Mass Spectrum Analyze->Spectrum

Caption: A generalized workflow for MALDI-MS analysis.

Matrix_Comparison_Logic Analyte Analyte Type? Oligo Oligonucleotide/ Nucleic Acid Analyte->Oligo Oligonucleotide Peptide Peptide or Protein Analyte->Peptide Peptide/Protein HPA 3-HPA Oligo->HPA Standard Choice ATT ATT Oligo->ATT Non-covalent complex? FluoroHPA 3-Fluoro-6-HPA (Hypothetical) Oligo->FluoroHPA Large/Labile? Fluorinated? Peptide->FluoroHPA Poor ionization with CHCA/DHB? CHCA CHCA Peptide->CHCA < 10 kDa? DHB DHB Peptide->DHB > 10 kDa? Glycosylated?

Caption: A decision tree for selecting a MALDI matrix.

Conclusion and Future Directions

While this compound remains a frontier molecule in MALDI-MS, a theoretical analysis based on its parent compound, 3-HPA, and the known effects of fluorination and hydroxylation suggests it is a promising candidate for specialized applications. Its unique combination of functional groups may offer advantages in the analysis of large, labile nucleic acids, fluorinated compounds, and other analytes that are challenging for conventional matrices.

The true performance of this novel matrix can only be validated through empirical testing. The protocols and comparative framework provided in this guide are intended to serve as a launchpad for researchers to explore the potential of this compound. Systematic studies comparing its performance against 3-HPA, CHCA, DHB, and ATT for various analyte classes are needed to fully elucidate its capabilities and carve out its niche in the ever-expanding world of mass spectrometry. Such research will not only characterize a new analytical tool but also contribute to a deeper understanding of the fundamental mechanisms of matrix-assisted ionization.

References

  • Tang, K., Allman, S. L., & Chen, C. H. (1993). Matrix-assisted laser desorption ionization of oligonucleotides with various matrices. Rapid Communications in Mass Spectrometry, 7(10), 943-948.
  • Hayes, D. G., et al. (2020). 3‐Hydroxypicolinic Acid as an Effective Matrix for Sophorolipid Structural Elucidation Using Matrix‐Assisted Laser Desorption Ionization Time‐of‐Flight Mass Spectrometry. Journal of Surfactants and Detergents, 23(3).
  • Madhu, S., et al. (2007). Fluorinated matrix approach for the characterization of hydrophobic perfluoropolyethers by matrix-assisted laser desorption/ionization time-of-flight MS. Journal of Mass Spectrometry, 42(11), 1449-1456.
  • Haddleton, D. M., et al. (2014). Influence of fluorination on the characterization of fluorotelomer-based acrylate polymers by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28(2), 111-118.
  • Kühn, H., et al. (2023). Optimization of MALDI Matrices and Their Preparation for the MALDI-TOF MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (n.d.). CHCA or DHB? Systematic comparison of the two most commonly used matrices for peptide mass fingerprint analysis with MALDI MS. Retrieved from [Link]

  • Harvard Center for Mass Spectrometry. (n.d.). Matrix Recipes. Retrieved from [Link]

  • Behrman, E. J. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 11), 698-703.
  • Grob, J., et al. (2016). Fluorinated surfaces: towards a universal matrix-free substrates for Laser Desorption Ionization. iris@unitn. Retrieved from [Link]

  • He, L., et al. (2023). FluoMALDI microscopy: matrix co-crystallization simultaneously enhances fluorescence and MALDI imaging. bioRxiv.
  • ResearchGate. (n.d.). MALDI-Matrices: Properties and Requirements • Sample Preparation Techniques • Matrix Applications. Retrieved from [Link]

  • He, L., et al. (2023). FluoMALDI Microscopy: Matrix Co‐Crystallization Simultaneously Enhances Fluorescence and MALDI Imaging. Advanced Science, 10(31), e2303277.
  • Schiller, J., et al. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. International Journal of Molecular Sciences, 24(6), 5585.
  • Spectroscopy Online. (2010, February 1). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Retrieved from [Link]

  • Lecchi, P., Le, H. M., & Pannell, L. K. (1995). 6-Aza-2-thiothymine: a matrix for MALDI spectra of oligonucleotides. Nucleic Acids Research, 23(7), 1276-1277.
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Cross-Validation of 3-Fluoro-6-hydroxypicolinic Acid: A Comparative Guide for Advanced MALDI-MS Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of mass spectrometry, the selection of a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) is a critical determinant of experimental success. While a core set of matrices has become the workhorse of proteomics and metabolomics, the pursuit of enhanced sensitivity, resolution, and novel applications necessitates the exploration of new matrix candidates. This guide provides a framework for the cross-validation of a novel matrix, 3-Fluoro-6-hydroxypicolinic acid, against established standards, offering both theoretical grounding and practical, field-proven protocols.

The Rationale for a Fluorinated Picolinic Acid Matrix

3-Hydroxypicolinic acid (3-HPA) is a well-established MALDI matrix, particularly valued for its efficacy in the analysis of oligonucleotides and nucleic acids.[1][2][3] Its utility stems from a favorable combination of UV absorption, volatility, and co-crystallization properties. The introduction of a fluorine atom to this scaffold, creating this compound, is a deliberate synthetic modification aimed at potentially enhancing its performance as a MALDI matrix.

The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties. In the context of MALDI matrices, fluorination may offer several advantages:

  • Enhanced Hydrophobicity: Fluorination can increase the hydrophobicity of the matrix, which may improve its interaction with hydrophobic analytes, such as certain peptides, lipids, or fluorinated drugs.[4][5] This can lead to more efficient desorption and ionization.

  • Altered Crystal Structure: The presence of fluorine can influence the crystal lattice of the matrix, potentially leading to smaller, more uniform crystals. This is highly desirable in MALDI-MS as it can improve shot-to-shot reproducibility and spectral resolution.

  • Modified Acidity: The electron-withdrawing nature of fluorine can alter the acidity (pKa) of the matrix, which in turn can affect the efficiency of analyte protonation and overall ionization.

This guide, therefore, proposes a systematic cross-validation of this compound against the "gold standard" matrices: α-cyano-4-hydroxycinnamic acid (CHCA) for peptides, sinapinic acid (SA) for large proteins, and 2,5-dihydroxybenzoic acid (DHB) for its broad applicability.

Comparative Analysis of MALDI Matrices

The performance of a MALDI matrix is highly dependent on the analyte of interest. The following table summarizes the key characteristics and typical applications of the standard matrices that will serve as benchmarks for the evaluation of this compound.

MatrixCommon AbbreviationPrimary ApplicationsKey Characteristics
α-Cyano-4-hydroxycinnamic acid CHCAPeptides and small proteins (< 30 kDa)Forms small, homogenous crystals, leading to good resolution. Considered a "hard" matrix, can induce some fragmentation.[6]
Sinapinic acid SAProteins and large biomolecules (> 10 kDa)"Softer" ionization compared to CHCA, minimizing fragmentation of large molecules. Tends to form larger crystals.[7]
2,5-Dihydroxybenzoic acid DHBPeptides, proteins, glycoproteins, oligosaccharides, lipidsVersatile matrix with good performance across a wide range of analytes. Can form large, needle-like crystals.[8][9]
This compound 3-F-6-HPAHypothesized: Oligonucleotides, fluorinated compounds, hydrophobic peptides and lipids.Expected: Enhanced performance for specific analyte classes due to fluorination. Properties to be determined through cross-validation.

Experimental Cross-Validation Workflow

To objectively assess the performance of this compound, a rigorous, multi-faceted experimental approach is required. The following workflow provides a comprehensive strategy for this validation.

experimental_workflow cluster_prep I. Preparation cluster_exp II. Experimentation cluster_eval III. Evaluation matrix_prep Matrix Solution Preparation (3-F-6-HPA, CHCA, SA, DHB) spotting Sample-Matrix Co-crystallization (Dried-Droplet, Thin-Layer) matrix_prep->spotting analyte_prep Analyte Preparation (Peptides, Proteins, Oligonucleotides) analyte_prep->spotting maldi_ms MALDI-MS Analysis (Mass Range, Laser Fluence Optimization) spotting->maldi_ms data_analysis Data Analysis (Signal-to-Noise, Resolution, Mass Accuracy) maldi_ms->data_analysis comparison Comparative Performance Assessment data_analysis->comparison

Caption: A streamlined workflow for the cross-validation of a novel MALDI matrix.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the use of the standard matrices. These protocols should be followed meticulously to ensure a fair and accurate comparison with this compound. For the novel matrix, the same protocols can be adapted, with the understanding that optimization of solvent systems and concentrations may be necessary.

Protocol for Peptide Analysis using α-Cyano-4-hydroxycinnamic acid (CHCA)

A. Matrix Solution Preparation:

  • Prepare a saturated solution of CHCA in a solvent mixture of 50% acetonitrile (ACN), 49.9% water, and 0.1% trifluoroacetic acid (TFA).

  • Vortex the solution vigorously for 1-2 minutes.

  • Centrifuge the solution to pellet any undissolved matrix. The supernatant is the working matrix solution.

B. Sample Preparation and Spotting (Dried-Droplet Method):

  • Mix the peptide sample (typically 1-10 pmol/µL in 0.1% TFA) with the CHCA matrix solution in a 1:1 volume ratio.

  • Pipette 0.5-1.0 µL of the mixture onto the MALDI target plate.

  • Allow the droplet to air-dry at room temperature, allowing for co-crystallization of the sample and matrix.[10]

  • Once fully dried, the sample is ready for analysis.

Protocol for Protein Analysis using Sinapinic Acid (SA)

A. Matrix Solution Preparation:

  • Prepare a 10 mg/mL solution of SA in a solvent mixture of 50% ACN, 49.9% water, and 0.1% TFA.[7]

  • Vortex thoroughly to ensure complete dissolution.

B. Sample Preparation and Spotting (Thin-Layer Method):

  • Apply 0.5 µL of the SA matrix solution to the MALDI target and allow it to air-dry completely.

  • Apply 0.5 µL of the protein sample (typically 1-10 pmol/µL in 0.1% TFA) on top of the dried matrix spot.

  • Allow the sample to dry completely. A second 0.5 µL layer of the matrix solution can be applied on top of the dried sample (sandwich method) for potentially improved results.[7][11]

Protocol for Glycoprotein and Lipid Analysis using 2,5-Dihydroxybenzoic Acid (DHB)

A. Matrix Solution Preparation:

  • Prepare a 20 mg/mL solution of DHB in a solvent mixture of 70% methanol and 30% water. For glycan analysis, this solution can be supplemented with 1 mM NaCl.[12]

  • Vortex until the DHB is fully dissolved.

B. Sample Preparation and Spotting (Dried-Droplet Method):

  • Mix the analyte solution with the DHB matrix solution in a 1:1 volume ratio.

  • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.

  • Allow the droplet to air-dry at room temperature.

Proposed Experiments for the Validation of this compound

To thoroughly evaluate the performance of this compound, a series of experiments should be conducted in parallel with the standard matrices.

A. Analyte Panel:

  • Peptides: A standard peptide mix (e.g., bradykinin, angiotensin, substance P) and a protein digest (e.g., trypsin-digested BSA).

  • Proteins: A range of standard proteins with varying molecular weights (e.g., cytochrome C, myoglobin, BSA).

  • Oligonucleotides: A synthetic oligonucleotide ladder to assess performance in its parent compound's primary application area.

  • Fluorinated Compounds: A selection of fluorinated small molecules or peptides to test the hypothesis of enhanced performance for such analytes.

B. Performance Metrics:

  • Signal-to-Noise Ratio (S/N): A measure of the sensitivity of the analysis.

  • Resolution (m/Δm): The ability to distinguish between ions of similar mass-to-charge ratios.

  • Mass Accuracy: The deviation of the measured mass from the theoretical mass.

  • Shot-to-Shot Reproducibility: The consistency of the signal intensity and resolution across different laser shots on the same sample spot.

  • Salt and Detergent Tolerance: The ability to generate high-quality spectra in the presence of common contaminants.

Concluding Remarks

The cross-validation of novel MALDI matrices is a critical endeavor for advancing the capabilities of mass spectrometry. While this compound is not a widely documented matrix, its chemical structure suggests the potential for unique and advantageous properties. By systematically comparing its performance against well-established matrices using standardized and rigorous protocols, the scientific community can objectively determine its utility and potential niche applications. The methodologies and comparative framework presented in this guide provide a robust starting point for researchers and scientists to undertake such a validation, ultimately contributing to the expansion of the MALDI-MS toolkit.

References

  • Boston University School of Medicine Mass Spectrometry Resource. Practical MS of proteins: sample preparation techniques. (2002). [Link]

  • Cold Spring Harbor Protocols. General Method for MALDI-MS Analysis of Proteins and Peptides. (2007). [Link]

  • PubMed. Fluorinated matrix approach for the characterization of hydrophobic perfluoropolyethers by matrix-assisted laser desorption/ionization time-of-flight MS. [Link]

  • University of Alabama at Birmingham. Sample Preparation. [Link]

  • ACS Publications. Fluorinated Matrix Approach for the Characterization of Hydrophobic Perfluoropolyethers by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS. [Link]

  • Bruker. Bruker Guide to MALDI Sample Preparation. [Link]

  • The Rockefeller University. High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry. [Link]

  • MassTech Inc. Sample preparation strategies in MALDI. [Link]

  • USDA Agricultural Research Service. MALDI SAMPLE PREPARATION. [Link]

  • PubMed. An improved sample preparation method for the sensitive detection of peptides by MALDI-MS. [Link]

  • Bruker. Instructions for Use - Bruker Guide to MALDI Sample Preparation - Revision E. [Link]

  • National Center for Biotechnology Information. P41-M Automated LC-MALDI Analysis of Glycopeptides from Glycoprotein Digests Using DHB as Matrix. [Link]

  • University of Washington. MALDI-TOF Sample Preparation. [Link]

  • National Center for Biotechnology Information. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. [Link]

  • CIGS. MALDI MS Tutorial. [Link]

  • ResearchGate. 3‐Hydroxypicolinic Acid as an Effective Matrix for Sophorolipid Structural Elucidation Using Matrix‐Assisted Laser Desorption Ionization Time‐of‐Flight Mass Spectrometry. [Link]

  • Bruker. 3-Hydroxypicolinic acid, 1g. [Link]

  • Wikipedia. 3-Hydroxypicolinic acid. [Link]

  • ResearchGate. Combination of two matrices results in improved performance of MALDI MS for peptide mass mapping and protein analysis. [Link]

  • arXiv. Fluorinated surfaces: towards a universal matrix-free substrates for Laser Desorption Ionization. [Link]

  • National Center for Biotechnology Information. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. [Link]

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Sources

A Senior Application Scientist's Guide to Picolinic Acid Intermediates: Benchmarking 3-Fluoro-6-hydroxypicolinic Acid Against Key Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinic Acid Scaffold - A Privileged Structure in Modern Chemistry

To my fellow researchers and drug development professionals, the pyridine ring, particularly when functionalized with a carboxylic acid at the 2-position to form picolinic acid, represents a cornerstone of medicinal chemistry and material science. Its derivatives are integral to a vast array of applications, from pharmaceuticals to analytical reagents. The unique electronic properties and chelating ability of the picolinic acid scaffold make it a "privileged structure" in the design of novel molecules.

This guide provides an in-depth comparative analysis of a novel intermediate, 3-Fluoro-6-hydroxypicolinic acid , against two of its well-established analogues: 3-hydroxypicolinic acid (3-HPA) and 6-hydroxypicolinic acid (6-HPA) . As this compound is a compound of emerging interest, direct comparative experimental data is scarce. Therefore, this guide will leverage established chemical principles and available data on its analogues to provide a predictive benchmark. We will explore their synthesis, physicochemical properties, and performance in key applications, supported by detailed experimental protocols and theoretical considerations.

The Target Intermediate: Predicted Properties of this compound

The introduction of a fluorine atom to the picolinic acid scaffold is a strategic chemical modification. Fluorine's high electronegativity and small size can dramatically influence a molecule's properties.[1] In the case of this compound, we can predict the following effects:

  • Enhanced Acidity: The strong electron-withdrawing nature of the fluorine at the 3-position will lower the pKa of both the carboxylic acid and the hydroxyl group, making the compound more acidic than its non-fluorinated counterparts.

  • Modulated Chelating Ability: The altered electronic density of the pyridine ring and the increased acidity of the coordinating groups (hydroxyl and carboxylate) will impact the stability constants of its metal complexes. This could lead to altered selectivity for different metal ions.

  • Increased Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its solubility in organic solvents and potentially affect its pharmacokinetic properties in a drug development context.

  • Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, thereby increasing the metabolic stability of a potential drug candidate.[2]

These predicted properties position this compound as a potentially valuable intermediate for the synthesis of novel pharmaceuticals and functional materials.

Benchmarking Against Key Analogues: 3-HPA and 6-HPA

To understand the potential advantages of this compound, we will benchmark it against two commercially available and well-characterized isomers: 3-hydroxypicolinic acid and 6-hydroxypicolinic acid.

Physicochemical Properties

A direct comparison of the fundamental properties of these intermediates is essential for their effective application in synthesis and formulation.

Property3-Hydroxypicolinic Acid (3-HPA)6-Hydroxypicolinic Acid (6-HPA)This compound (Predicted)
Molecular Formula C₆H₅NO₃[3]C₆H₅NO₃[4]C₆H₄FNO₃
Molecular Weight 139.11 g/mol [3]139.11 g/mol [4]157.10 g/mol
Appearance Light yellow needles[3]Yellow to brown powderWhite to off-white solid
Melting Point 208-212 °C[3]270 °C (dec.)Likely higher than 6-HPA due to stronger intermolecular interactions
Key Structural Feature Hydroxyl group at C3Hydroxyl group at C6 (exists in enol-keto tautomerism)Fluoro group at C3, Hydroxyl group at C6
Aqueous Solubility Moderately solubleModerately solubleLikely lower than analogues due to increased lipophilicity
Core Applications: A Comparative Overview

Both 3-HPA and 6-HPA are valued for their utility in two primary applications: as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and as chelating agents for metal ions.

1. MALDI Matrix Performance

3-HPA is a widely recognized and effective matrix for the analysis of oligonucleotides by MALDI-TOF mass spectrometry.[1][2] It is known to cause less fragmentation compared to other matrices, allowing for the analysis of larger biomolecules.[2]

  • 3-Hydroxypicolinic Acid (3-HPA): Considered the gold standard for oligonucleotide analysis. It provides good sensitivity and resolution.[1]

  • 6-Hydroxypicolinic Acid (6-HPA): While not as commonly used as 3-HPA for this specific application, its structural similarity suggests it could function as a MALDI matrix, though its performance would require experimental validation.

  • This compound (Predicted Performance): The increased acidity and altered electronic properties could influence its co-crystallization with analytes and its energy absorption from the laser. It may offer different fragmentation patterns or improved performance for specific classes of analytes, warranting experimental investigation.

2. Metal Chelation

The arrangement of the carboxylic acid, pyridine nitrogen, and hydroxyl group in these molecules allows them to act as bidentate or tridentate chelating agents for various metal ions. This property is crucial for their use in the synthesis of metal complexes for catalysis, imaging, and therapeutic applications.[5][6]

  • 3-Hydroxypicolinic Acid (3-HPA): Forms stable complexes with a variety of metal ions. These complexes have been investigated for their cytotoxic and antimycobacterial activities.[7]

  • 6-Hydroxypicolinic Acid (6-HPA): Also an effective chelating ligand, used in the preparation of ruthenium(II) complexes, among others.[5] Its enol-keto tautomerism can influence its coordination chemistry.

  • This compound (Predicted Performance): The electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine nitrogen and the hydroxyl group, which will alter the stability constants of its metal complexes. This could be leveraged to fine-tune the reactivity or stability of the resulting metallodrugs or catalysts.

Experimental Protocols

To provide a practical framework for comparison, the following are detailed protocols for the synthesis of the benchmark compounds and a representative application.

Synthesis Protocols

Protocol 1: Synthesis of 3,6-Dihydroxypicolinic Acid from 3-Hydroxypicolinic Acid

This two-step protocol, adapted from Behrman et al., demonstrates the introduction of a hydroxyl group at the 6-position of 3-HPA, a key transformation for understanding the synthesis of 6-hydroxylated picolinates.[1]

Step 1: Synthesis of Dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate

Start Dissolve KOH in water and cool Add_Reagents Add 3-hydroxypicolinic acid and potassium peroxydisulfate Start->Add_Reagents Stir Stir at room temperature for 24 hours Add_Reagents->Stir Filter Filter the precipitate Stir->Filter Dry Wash with acetone and dry Filter->Dry Product1 Obtain dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate Dry->Product1

Workflow for Step 1

  • Reaction Setup: In a suitable reaction vessel, dissolve potassium hydroxide (1 g, 15 mmol) in 10 ml of water and cool the solution.

  • Addition of Reagents: To the cooled solution, add 3-hydroxypicolinic acid (0.82 g, 6 mmol) followed by potassium peroxydisulfate (0.9 g, 3.3 mmol).[1]

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Isolation: Filter the resulting precipitate.

  • Purification: Wash the precipitate with acetone and dry to yield the dipotassium salt of 3-hydroxypyridine-2-carboxylic acid-6-sulfate monohydrate (Yield: ~44%).[1]

Step 2: Hydrolysis to 3,6-Dihydroxypicolinic Acid

Start Suspend crude sulfate in water Heat Heat to dissolve (approx. 313 K) Start->Heat Acidify Add HCl to pH ~2 Heat->Acidify Cool Cool the mixture Acidify->Cool Filter Filter the precipitate Cool->Filter Wash Wash with cold water Filter->Wash Product2 Obtain 3,6-dihydroxypicolinic acid Wash->Product2

Workflow for Step 2

  • Dissolution: Suspend the crude sulfate from Step 1 (150 mg) in 2 ml of water and heat to approximately 313 K to dissolve.[1]

  • Precipitation: Add hydrochloric acid (HCl) to adjust the pH to approximately 2. A heavy precipitate will form immediately.

  • Isolation: Cool the mixture, then filter the colorless solid.

  • Purification: Wash the solid with cold water to yield 3,6-dihydroxypicolinic acid (Yield: 67-80%).[1]

Protocol 2: Proposed Synthesis of this compound

While a direct synthesis is not reported, a plausible route can be designed based on known transformations of pyridine rings, such as the synthesis of 6-chloro-3-fluoro-2-picolinic acid.[8] This proposed multi-step synthesis provides a roadmap for researchers.

Start Start with 6-chloro-3-fluoro-2-picoline Oxidation Oxidize to 6-chloro-3-fluoro-2-picolinic acid (e.g., with KMnO4 or catalyzed oxidation) Start->Oxidation Hydroxylation Nucleophilic hydroxylation at C6 (e.g., with NaOH at elevated temperature) Oxidation->Hydroxylation Acidification Acidify to protonate the carboxylic acid Hydroxylation->Acidification Final_Product Obtain this compound Acidification->Final_Product

Proposed Synthetic Pathway

  • Oxidation: The starting material, 6-chloro-3-fluoro-2-picoline, can be oxidized to 6-chloro-3-fluoro-2-picolinic acid. This is a standard transformation of a methyl group on a pyridine ring and can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalyzed oxidation as described in the patent for a similar compound.[8]

  • Nucleophilic Aromatic Substitution (Hydroxylation): The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution. Heating the 6-chloro-3-fluoro-2-picolinic acid with a strong base, such as sodium hydroxide (NaOH), would replace the chlorine with a hydroxyl group.

  • Acidification: The final step would be to carefully acidify the reaction mixture to protonate the carboxylic acid, leading to the precipitation of the desired this compound.

This proposed synthesis is based on well-established reaction mechanisms and provides a logical and feasible approach for the preparation of this novel intermediate.

Application Protocols

Protocol 3: MALDI-TOF Analysis of Oligonucleotides using 3-HPA Matrix

This protocol provides a standardized method for using 3-HPA as a matrix for the quality control of synthetic oligonucleotides.

cluster_prep Reagent Preparation cluster_spotting Sample Spotting cluster_analysis MS Analysis Prep_DAC Prepare 1 mg/mL Diammonium Citrate (DAC) in deionized water Prep_Matrix Prepare 15 mg/mL 3-HPA in DAC solution Spot_Matrix Spot 1 µL of matrix solution onto MALDI target Prep_Matrix->Spot_Matrix Prep_Sample Dissolve oligonucleotide in water to ~500 fmol/µL Spot_Sample Spot 1 µL of sample solution onto the dried matrix Prep_Sample->Spot_Sample Dry1 Allow to air dry (5-10 min) Spot_Matrix->Dry1 Dry1->Spot_Sample Dry2 Allow to air dry (5-10 min) Spot_Sample->Dry2 Load_Target Load target plate into MALDI-TOF MS Dry2->Load_Target Acquire_Data Acquire mass spectrum in the appropriate mass range Load_Target->Acquire_Data Analyze Analyze data for molecular weight and purity Acquire_Data->Analyze

MALDI Sample Preparation Workflow

  • Matrix Solution Preparation:

    • Prepare a 1 mg/mL solution of diammonium citrate (DAC) in deionized water.

    • Dissolve 15 mg of 3-HPA in 1 mL of the DAC solution. Vortex to mix and spin down.[7]

  • Sample Preparation:

    • Dissolve the synthetic oligonucleotide sample in deionized water to a final concentration of approximately 500 fmol/µL.[7]

  • Target Plate Spotting (Dried-Droplet Method):

    • Spot 1 µL of the 3-HPA/DAC matrix solution onto the MALDI target plate.

    • Allow the spot to air dry completely (approximately 5-10 minutes).

    • Spot 1 µL of the oligonucleotide sample solution directly onto the dried matrix spot.

    • Allow the sample spot to air dry completely.[7]

  • Mass Spectrometry Analysis:

    • Load the prepared target plate into the MALDI-TOF mass spectrometer.

    • Acquire data in the appropriate mass range for the expected oligonucleotide, typically in linear, negative-ion mode.

    • Analyze the resulting spectrum to confirm the molecular weight and assess the purity of the oligonucleotide.

Conclusion and Future Outlook

This guide has provided a comprehensive comparative framework for understanding the potential of this compound as a chemical intermediate. By benchmarking against its well-established analogues, 3-hydroxypicolinic acid and 6-hydroxypicolinic acid, we can anticipate its unique properties and potential advantages.

The introduction of fluorine is a proven strategy in medicinal chemistry for enhancing metabolic stability and modulating physicochemical properties. We predict that this compound will be a more acidic, more lipophilic, and potentially more metabolically stable building block than its non-fluorinated counterparts. These attributes make it a highly attractive intermediate for the development of next-generation pharmaceuticals.

The provided experimental protocols offer a starting point for the synthesis and application of these valuable compounds. It is our hope that this guide will stimulate further research into this compound and its derivatives, unlocking their full potential in drug discovery and material science. The logical next step is the experimental validation of the predicted properties and performance metrics outlined in this guide.

References

  • Behrman, E. J., et al. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1163–1169. [Link]

  • Butt, A., & Nölting, B. (n.d.). Oligonucleotide analysis by MALDI-MS. Analusis, 26(6), M26–M29. [Link]

  • Bruker. (n.d.). Automated High-Throughput Oligo QC: From Automated Sample Preparation to MALDI Spectra Assessment. Bruker Daltonics. [Link]

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. (n.d.).
  • PubChem. (n.d.). 6-Hydroxypicolinic acid. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). Cas 19621-92-2, 6-Hydroxypicolinic acid. [Link]

  • Wikipedia. (2023, November 28). 3-Hydroxypicolinic acid. [Link]

  • Wang, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5527-5540. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Hayes, G. R., et al. (2015). 3‐Hydroxypicolinic Acid as an Effective Matrix for Sophorolipid Structural Elucidation Using Matrix‐Assisted Laser Desorption Ionization Time‐of‐Flight Mass Spectrometry. Journal of the American Oil Chemists' Society, 92(10), 1495-1503. [Link]

  • do Couto Almeida, J., et al. (2016). Synthesis, cytotoxic and antitubercular activities of copper (II) complexes with heterocyclic bases and 3-hydroxypicolinic acid. Inorganica Chimica Acta, 446, 87-92. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization and Validation of 3-Fluoro-6-hydroxypicolinic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-6-hydroxypicolinic acid is a key heterocyclic building block with growing importance in the pharmaceutical industry. As a substituted picolinic acid derivative, its structural motifs are integral to the synthesis of novel therapeutic agents.[1] The purity of such intermediates is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.

This guide provides a comprehensive framework for the characterization and validation of this compound purity. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind methodological choices, establish a self-validating system for purity assessment, and compare analytical techniques to equip you with the expertise to make informed decisions in your research and development endeavors.

Physicochemical Properties and Structural Considerations

Before embarking on any analytical characterization, a thorough understanding of the molecule's properties is essential. This compound (Molecular Formula: C₆H₄FNO₃, Molecular Weight: 157.1 g/mol ) is a derivative of picolinic acid.[2] The presence of a carboxylic acid group, a hydroxyl group, and a fluorine atom on the pyridine ring dictates its polarity, solubility, and potential for intermolecular interactions. Notably, compounds like 6-hydroxypicolinic acid can exhibit enol-keto tautomerism, a factor that must be considered during analytical method development.[3]

Anticipating the Challenge: Potential Impurities

A robust purity assessment method is not only about quantifying the main component but also about identifying and controlling impurities. Potential impurities in this compound can originate from starting materials, by-products of the synthetic route, or degradation.

For instance, a plausible synthetic pathway might involve the oxidation of a corresponding methylpyridine (picoline) precursor.[4] Based on such routes, potential process-related impurities could include:

  • Starting Materials: Unreacted 6-Fluoro-3-hydroxy-2-picoline.

  • Isomeric Impurities: Positional isomers formed during synthesis.

  • Over-oxidation or Incomplete Reaction Products: Impurities arising from variations in reaction conditions.

  • Degradation Products: Compounds formed due to instability under specific pH, light, or temperature conditions.

The ability of an analytical method to separate the target analyte from these potential impurities is the cornerstone of its specificity.[5][6]

Comparative Analysis of Core Analytical Techniques

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.[7][8]

Technique Principle Strengths for this compound Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution and sensitivity. Versatile with various detection methods (UV, MS). Well-suited for polar, non-volatile compounds.[9]Requires method development to optimize separation from impurities.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High efficiency and sensitivity for volatile impurities.Not suitable for non-volatile compounds like picolinic acids without derivatization, which adds complexity and potential for error.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR).Absolute quantification without a reference standard of the same compound. Provides structural confirmation.[10]Lower sensitivity compared to chromatographic methods. May not detect trace-level impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity. Provides molecular weight confirmation. Can be coupled with HPLC (LC-MS) for powerful impurity identification.[8]Typically used as a detector; not a standalone separation technique for purity assessment.
Titration Quantitative chemical analysis to determine the concentration of an identified analyte.Simple, cost-effective method for assay determination of the acidic functional group.[11]Non-specific; it will quantify any acidic substance present, not just the target compound.

Recommended Analytical Workflow

The following diagram illustrates a robust, self-validating workflow for the definitive purity assessment of this compound.

Analytical_Workflow cluster_0 Primary Purity Assessment cluster_1 Orthogonal Validation & Identity Confirmation cluster_2 Final Validation & Reporting start Sample Preparation hplc RP-HPLC with UV Detection (Purity by Area %) start->hplc Inject lcms LC-MS (Impurity Identification) start->lcms Inject qnmr qNMR (Absolute Purity) start->qnmr Analyze report1 Initial Purity Report hplc->report1 Calculate compare Compare HPLC vs. qNMR report1->compare identity Identity Confirmation (MS and NMR data) lcms->identity qnmr->identity qnmr->compare final_report Validated Certificate of Analysis identity->final_report compare->final_report

Caption: A validated workflow for purity assessment.

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

This protocol is designed to provide high-resolution separation of this compound from potential impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is MS-compatible if transferring to LC-MS).[7]

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 Water/Acetonitrile.

3. Chromatographic Conditions:

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: Determined by UV scan of this compound (typically 260-270 nm for pyridine derivatives).[7][14]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

5. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Protocol 2: Method Validation according to ICH Q2(R2) Guidelines

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][15]

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, and degradation products.[5]

  • Procedure:

    • Forced Degradation: Subject the this compound sample to stress conditions (acid, base, oxidation, heat, light).

    • Analyze the stressed samples using the HPLC method.

    • Evaluation: The method is specific if the main peak is spectrally pure (using a Diode Array Detector) and well-resolved from all degradation peaks.

2. Linearity:

  • Objective: To demonstrate a linear relationship between the analyte concentration and the detector response.[16]

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound over a range of 50% to 150% of the target analytical concentration.

    • Inject each solution in triplicate.

    • Evaluation: Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy (Recovery):

  • Objective: To determine the closeness of the test results to the true value.[5]

  • Procedure:

    • Spike a placebo (if applicable) or a known low-purity batch with known amounts of pure this compound at three concentration levels (e.g., 80%, 100%, 120%).

    • Analyze these samples in triplicate.

    • Evaluation: Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5][17]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Evaluation: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[16]

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Objective: To determine the lowest amount of analyte that can be reliably quantified and detected, respectively.

  • Procedure:

    • Determine based on the signal-to-noise ratio (S/N). Typically, S/N of 10 for LOQ and 3 for LOD.

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

  • Causality: Establishing the LOQ is critical for accurately quantifying low-level impurities.

6. Robustness:

  • Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Evaluation: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits.

Validation Data Summary

The following table presents a template for summarizing the validation results, which should be included in the final validation report.[15]

Validation Parameter Acceptance Criteria Experimental Result Pass/Fail
Specificity No interference at the retention time of the main peak. Peak purity > 990.Peak purity index = 999.8. No co-elution observed.Pass
Linearity (r²) ≥ 0.9990.9995Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (Repeatability RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate RSD) ≤ 2.0%1.15%Pass
LOQ (µg/mL) Report Value0.5 µg/mLN/A
LOD (µg/mL) Report Value0.15 µg/mLN/A
Robustness System suitability parameters met under all conditions.All parameters within acceptable range.Pass

Logical Framework for Method Validation

The relationship between the different stages of method validation is crucial for building a trustworthy analytical procedure.

Validation_Logic Dev Method Development Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity Spec->Lin Confirms separation Acc Accuracy Spec->Acc Prec Precision Spec->Prec Range Range Lin->Range Defines Final Validated Method Lin->Final Acc->Final LOQ LOQ / LOD Prec->LOQ Prec->Final Range->Acc Range->Prec Robust Robustness Robust->Final LOQ->Final

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Fluoro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. Handling novel chemical entities like 3-Fluoro-6-hydroxypicolinic acid requires a meticulous approach, not just in its application but also in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Assessment and Immediate Safety

Before any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, we can infer its likely hazard profile from structurally similar compounds such as 6-hydroxypicolinic acid and other fluorinated picolinic acids.

The primary hazards are anticipated to be:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][4]

The presence of a carbon-fluorine bond suggests that this compound should be handled with the care afforded to halogenated organic compounds, which are subject to specific environmental regulations.[5][6]

A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling or preparing this compound for disposal.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2]Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Nitrile gloves (double-gloving is recommended).[7]Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Always check the manufacturer's compatibility chart.
Body Protection A fully buttoned laboratory coat.[6]Protects skin and personal clothing from contamination.
Respiratory Use only under a chemical fume hood.[1][2] If weighing or generating dust outside a hood, a NIOSH-approved respirator is necessary.Prevents inhalation of the compound. All work with this solid should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize exposure.[1][6]
Part 2: Waste Characterization and Segregation

Proper disposal begins with correct classification. This compound must be managed as a hazardous waste.

  • Hazardous Waste Determination : While not explicitly listed as a P- or U-series waste by the EPA[8], its characteristics (irritant, potential toxicity) and its classification as a halogenated organic compound necessitate its management as a hazardous chemical waste.[7][9] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations.[1]

  • Segregation : To prevent dangerous reactions, it is critical to segregate this waste stream. Do not mix this compound waste with the following incompatible materials:

    • Strong Oxidizing Agents [1][2]

    • Strong Bases [1]

    • Acids [10][11]

All waste, including contaminated items, must be kept in separate, clearly labeled containers.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound and associated materials for final disposal by a certified entity.

A Waste Generation (Pure compound or contaminated items) B Characterize as Hazardous Waste (Halogenated Organic Compound) A->B C Select Appropriate Waste Container (HDPE, clearly labeled, leak-proof) B->C D Segregate Waste (Keep separate from incompatible chemicals like strong bases and oxidizers) C->D E Accumulate Waste in Container (Add waste as generated, keeping container closed) D->E F Properly Label Container ('Hazardous Waste', full chemical name, associated hazards) E->F G Store in Satellite Accumulation Area (Secure, ventilated, secondary containment) F->G H Arrange Pickup (Contact institutional Environmental Health & Safety - EH&S) G->H

Caption: Decision workflow for the disposal of this compound.

  • Container Selection : Obtain a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.

  • Labeling : Before adding any waste, affix a "Hazardous Waste" label to the container.[12] Clearly write the full chemical name: "Waste this compound." Also, indicate the primary hazards (Irritant, Harmful if Swallowed).

  • Waste Accumulation :

    • Solid Waste : Carefully transfer any unused or waste this compound solid into the designated container using a dedicated spatula or scoop. Avoid creating dust.[1]

    • Contaminated Materials : Place all items that have come into direct contact with the compound into the same container. This includes:

      • Contaminated gloves, weigh boats, and paper towels.

      • Used pipette tips.

      • Spill cleanup materials.

    • Empty Containers : The original product container, even if "empty," will contain residue and must be disposed of as hazardous waste.[4][13] Place the empty, sealed container into your solid waste accumulation bin.

  • Storage : Keep the waste container tightly sealed when not in use.[1][13] Store it in a designated satellite accumulation area within the laboratory, which should be in a well-ventilated location and have secondary containment.

  • Final Disposal : Once the container is full or you have completed the project, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal.[9] They will manage the transfer to an approved waste disposal plant.[1][2][10][13]

The two primary EPA-recognized disposal methods for materials of this type are:

  • High-Temperature Incineration : This is the preferred method for halogenated and fluorinated organic compounds.[14] The high temperatures are necessary to ensure the complete destruction of the carbon-fluorine bond, preventing the release of persistent chemicals into the environment.[14][15]

  • Hazardous Waste Landfill : While an option, this method only contains the chemical rather than destroying it.[14]

Part 4: Emergency Procedures - Spill Response

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Spill Spill Occurs Alert Alert personnel in the immediate area. Evacuate if necessary. Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess Minor Minor Spill (<1g, manageable by lab staff) Assess->Minor Small Major Major Spill (>1g, highly dispersed, or outside fume hood) Assess->Major Large PPE Don appropriate PPE (Goggles, lab coat, double nitrile gloves) Minor->PPE Evacuate Evacuate the area immediately. Close doors. Major->Evacuate Contain Contain the spill. Cover with absorbent material (e.g., vermiculite). PPE->Contain Collect Carefully sweep up absorbed material. Place in a sealed hazardous waste container. Contain->Collect Clean Decontaminate the area with soap and water. Collect->Clean Dispose Label waste as 'Spill Debris' and dispose of as hazardous waste. Clean->Dispose Notify Notify EH&S and/or Emergency Services. Provide location and chemical identity. Evacuate->Notify

Caption: Emergency response protocol for a this compound spill.

  • Skin Contact : Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[1][16]

  • Eye Contact : Go to the nearest emergency eyewash station and flush eyes for a minimum of 15 minutes, holding the eyelids open to ensure a thorough rinse.[1][16] Seek immediate medical attention.

  • Inhalation : Move to fresh air. If you feel unwell, call a poison center or doctor.[1][2]

  • Ingestion : Rinse mouth with water. Call a poison center or doctor for guidance.[1][10]

By adhering to these rigorous safety and disposal protocols, researchers can confidently handle this compound, ensuring a safe laboratory environment and protecting our shared ecosystem.

References

  • Spill Control/Emergency Response - EHSO Manual 2025-2026 . (2025). University of Oklahoma. [Link]

  • Guidelines for Disposing of PFAs . (2023). MCF Environmental Services. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . (2024). U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Spill Procedures . Princeton University Environmental Health & Safety. [Link]

  • CHEMICAL SPILL PROCEDURES . Clarkson University. [Link]

  • Chemical Spill Procedures . University of Toronto Environmental Health & Safety. [Link]

  • General Chemical Spill Procedures . University of British Columbia Okanagan. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026 . (2025). University of Oklahoma. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Hazard Communication - Appendix B . Occupational Safety and Health Administration (OSHA). [Link]

  • EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste . (2024). AALRR. [Link]

  • Halogenated Solvents . Washington State University Environmental Health & Safety. [Link]

  • Table of Incompatible Chemicals . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Incompatibility Chart . Princeton University Environmental Health & Safety. [Link]

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A Researcher's Guide to the Safe Handling of 3-Fluoro-6-hydroxypicolinic Acid: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. 3-Fluoro-6-hydroxypicolinic acid, a substituted pyridine derivative, represents a class of compounds with significant potential. However, ensuring the safety of laboratory personnel is a non-negotiable prerequisite to scientific advancement. This guide provides a comprehensive framework for the safe handling of this compound, with a focus on personal protective equipment (PPE), operational protocols, and disposal procedures. The recommendations provided herein are synthesized from safety data for structurally similar picolinic acid derivatives and established best practices for laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Compound

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]

  • Serious Eye Damage/Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][6]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][5]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the potential for dust or aerosol generation, and the specific manipulations being performed.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The cornerstone of safe chemical handling is the consistent and correct use of appropriate PPE. The following table outlines the recommended PPE for handling this compound, based on the hazards associated with its structural analogs.

Protection Type Recommended Equipment Specifications and Rationale
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be necessary for splash hazards.Must conform to EN166 (EU) or NIOSH (US) approved standards to protect against splashes and airborne particles that can cause serious eye irritation.[7][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene rubber). Laboratory coat.Inspect gloves before each use and dispose of contaminated gloves properly. Wash and dry hands after handling. A lab coat is essential to prevent skin contact.[7][9]
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or when there is a potential for dust or aerosol generation in inadequately ventilated areas.Use in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[7][9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risks. The following workflow provides a procedural guide for laboratory personnel.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area.[10] For procedures with a high likelihood of generating dust or aerosols, a certified chemical fume hood is mandatory.[10][11]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

  • Area Designation: Designate a specific area for handling the compound to prevent cross-contamination.

Handling the Compound
  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Dispensing: When weighing and dispensing the solid, do so in a manner that minimizes dust generation. Use a spatula and handle containers carefully.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Personal Contact: Avoid all personal contact, including inhalation of dust.[12] Do not eat, drink, or smoke in the handling area.[7]

  • Container Management: Keep containers tightly closed when not in use.[10][12]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[10][12]

  • Container Integrity: Keep the container securely sealed.[12]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Engineering Controls Check (Fume Hood, Eyewash) Don_PPE Don Appropriate PPE Prep->Don_PPE Proceed Weigh Weighing and Dispensing (Minimize Dust) Don_PPE->Weigh Ready Prepare_Sol Solution Preparation (Avoid Splashes) Weigh->Prepare_Sol If needed Store Secure Storage Weigh->Store After Use Prepare_Sol->Store After Use Dispose Waste Disposal Store->Dispose End of Use Decontaminate Decontaminate Work Area Dispose->Decontaminate Final Step

Caption: A streamlined workflow for the safe handling of this compound.

Spill and Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is critical.

Small Spills
  • Evacuate and Alert: Alert personnel in the immediate area.

  • Containment: If it is safe to do so, prevent the further spread of the spill.

  • Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for waste disposal.[8][12] Use dry clean-up procedures.[7]

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

Large Spills
  • Evacuate: Evacuate the laboratory immediately and alert the emergency response team.[7]

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Professional Cleanup: Only personnel with appropriate training and respiratory protection, such as a self-contained breathing apparatus, should attempt to clean up a large spill.[7][12]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][13]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][13]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.

  • Waste Collection: Collect waste material in a clearly labeled, sealed container. Do not mix with other waste streams.[14]

  • Licensed Disposal: All chemical waste should be disposed of through a licensed disposal company.[7][8] Do not allow the product to enter drains.[7][8]

  • Container Disposal: Empty containers may retain product residue and should be handled as hazardous waste.[12] Puncture containers to prevent reuse before disposal through an authorized landfill.[12]

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[12]

Disposal_Process Start Generation of Waste (Residue, Contaminated PPE) Segregate Segregate Waste (Labeled, Sealed Container) Start->Segregate Store_Temp Temporary Secure Storage Segregate->Store_Temp Licensed_Disposal Transfer to Licensed Disposal Company Store_Temp->Licensed_Disposal Documentation Maintain Disposal Records Licensed_Disposal->Documentation

Caption: A procedural flowchart for the compliant disposal of chemical waste.

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, fostering a laboratory environment where both scientific innovation and personal safety are held in the highest regard.

References

  • Benchchem. Essential Safety and Operational Guidance for Handling Picolinic Acid-d4.
  • Santa Cruz Biotechnology. 2-Picolinic acid Safety Data Sheet.
  • Benchchem. Personal protective equipment for handling Pyridin-1-ium butane-1-sulfonate.
  • Sigma-Aldrich. 2-Picolinic acid Safety Data Sheet.
  • CDH Fine Chemical. 2-PICOLINIC ACID CAS NO 98-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Washington State University. Pyridine Safety Data Sheet.
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
  • Fisher Scientific. 2,3-Pyridinedicarboxylic acid Safety Data Sheet.
  • Sigma-Aldrich. 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid Safety Data Sheet.
  • Benchchem. Personal protective equipment for handling Pyridine-2,6-diethanol.
  • Fisher Scientific. 6-Hydroxypyridine-2-carboxylic acid Safety Data Sheet.
  • TCI Chemicals. 6-Fluoro-2-pyridinecarboxylic Acid Safety Data Sheet.
  • Spectrum Chemical. PICOLINIC ACID Safety Data Sheet.
  • Fisher Scientific. 2-Pyridinecarboxylic acid Safety Data Sheet.
  • Fisher Scientific. 3-Hydroxypicolinic acid Safety Data Sheet.
  • ECHEMI. 6-Hydroxypicolinic acid Chemical Properties.
  • metasci. 6-Hydroxynicotinic acid Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.